Beinaglutide
Description
Structure
2D Structure
Properties
CAS No. |
123475-27-4 |
|---|---|
Molecular Formula |
C149H225N39O46 |
Molecular Weight |
3298.6 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C149H225N39O46/c1-17-76(10)119(145(230)166-80(14)125(210)174-104(60-86-63-158-91-36-25-24-35-89(86)91)135(220)176-100(56-73(4)5)136(221)185-117(74(6)7)143(228)173-92(37-26-28-52-150)127(212)159-66-111(197)168-98(148(233)234)39-30-54-157-149(154)155)187-137(222)102(57-83-31-20-18-21-32-83)177-132(217)97(47-51-115(203)204)172-131(216)93(38-27-29-53-151)169-123(208)78(12)163-122(207)77(11)165-130(215)96(44-48-109(153)195)167-110(196)65-160-129(214)95(46-50-114(201)202)171-133(218)99(55-72(2)3)175-134(219)101(59-85-40-42-88(194)43-41-85)178-140(225)106(68-189)181-142(227)108(70-191)182-144(229)118(75(8)9)186-139(224)105(62-116(205)206)179-141(226)107(69-190)183-147(232)121(82(16)193)188-138(223)103(58-84-33-22-19-23-34-84)180-146(231)120(81(15)192)184-112(198)67-161-128(213)94(45-49-113(199)200)170-124(209)79(13)164-126(211)90(152)61-87-64-156-71-162-87/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,158,189-194H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,195)(H,156,162)(H,159,212)(H,160,214)(H,161,213)(H,163,207)(H,164,211)(H,165,215)(H,166,230)(H,167,196)(H,168,197)(H,169,208)(H,170,209)(H,171,218)(H,172,216)(H,173,228)(H,174,210)(H,175,219)(H,176,220)(H,177,217)(H,178,225)(H,179,226)(H,180,231)(H,181,227)(H,182,229)(H,183,232)(H,184,198)(H,185,221)(H,186,224)(H,187,222)(H,188,223)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,233,234)(H4,154,155,157)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1 |
InChI Key |
NGJOFQZEYQGZMB-KTKZVXAJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CNC=N6)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into Beinaglutide's Structural Identity to Human GLP-1
A Technical Guide for Researchers and Drug Development Professionals
Shanghai, China – November 7, 2025 – Beinaglutide, a recombinant human glucagon-like peptide-1 (GLP-1) receptor agonist, exhibits a structural composition that is virtually identical to the endogenous human GLP-1 (7-36) peptide. This profound structural similarity is the bedrock of its mechanism of action, enabling it to effectively mimic the physiological roles of native GLP-1 in glucose homeostasis and appetite regulation. This technical guide provides an in-depth analysis of the structural and functional relationship between this compound and human GLP-1, complete with quantitative data, detailed experimental methodologies, and visual representations of key pathways.
Structural Homology: A Mirror Image of the Native Peptide
This compound is a recombinant version of human GLP-1 (7-36), and as such, it shares 100% homology in its amino acid sequence.[1][2] This means that the primary structure of this compound is an exact replica of the active form of human GLP-1.
Table 1: Amino Acid Sequence Comparison
| Peptide | Amino Acid Sequence |
| This compound | His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg |
| Human GLP-1 (7-36) | His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg |
This identical primary structure is the fundamental reason for this compound's ability to act as a potent GLP-1 receptor agonist.[2][3]
Functional Equivalence: Binding Affinity and Receptor Activation
Given the identical amino acid sequence, it is anticipated that this compound will exhibit binding affinity and receptor activation potency comparable to that of native human GLP-1 (7-36). While specific quantitative data for this compound's binding affinity (Ki or IC50) and its potency in stimulating cyclic AMP (cAMP) production (EC50) are not extensively available in peer-reviewed literature, the established values for human GLP-1 (7-36) serve as a reliable benchmark. One study has alluded to unpublished data confirming that this compound stimulates GLP-1 receptor-dependent cAMP formation.
Table 2: Representative Pharmacological Data for Human GLP-1 (7-36)
| Parameter | Typical Value Range | Cell Line/Assay Condition |
| GLP-1R Binding Affinity (Kd) | 0.2 - 12 nM | Various cell lines (e.g., RINm5F, COS-7) expressing the GLP-1 receptor |
| cAMP Production (EC50) | 0.015 - 41 pM | HEK293 or CHO cells expressing the human GLP-1 receptor |
These values underscore the high affinity and potency of the native GLP-1 peptide, which this compound is expected to mirror. The mechanism of action for this compound, like endogenous GLP-1, involves binding to and activating the GLP-1 receptor, a G-protein coupled receptor.[4] This activation triggers a cascade of intracellular events, most notably the production of cyclic AMP (cAMP), which in pancreatic beta-cells, leads to enhanced glucose-dependent insulin secretion.[4]
Signaling Pathway and Experimental Workflow
The activation of the GLP-1 receptor by this compound initiates a well-characterized signaling cascade. The following diagrams, generated using the DOT language, illustrate this pathway and a typical experimental workflow for its characterization.
Caption: GLP-1 Receptor Signaling Pathway
References
- 1. wjgnet.com [wjgnet.com]
- 2. Pharmacokinetics and safety profiles of this compound injection, a recombinant human GLP-1, in adults with overweight/obesity: results from a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacokinetics and safety profiles of this compound injection, a recombinant human GLP-1, in adults with overweight/obesity: results from a phase I clinical trial [frontiersin.org]
- 4. Stimulation of cloned human glucagon-like peptide 1 receptor expressed in HEK 293 cells induces cAMP-dependent activation of calcium-induced calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]
Beinaglutide's Impact on Glucagon Secretion in Pancreatic Alpha-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beinaglutide, a glucagon-like peptide-1 receptor agonist (GLP-1RA), is a therapeutic agent under investigation for its role in metabolic regulation. As a member of the GLP-1RA class, its mechanism of action is anticipated to include the modulation of pancreatic hormone secretion, a critical aspect of glucose homeostasis. While extensive clinical data on this compound's effects on overall glycemic control and weight management is emerging, a detailed understanding of its direct action on pancreatic alpha-cells and subsequent glucagon secretion remains an area of active investigation. This technical guide synthesizes the established effects of GLP-1RAs on alpha-cell function and contextualizes these findings for the study of this compound, providing a framework for future research and drug development.
Glucagon, secreted by pancreatic alpha-cells, plays a pivotal role in elevating blood glucose levels. In type 2 diabetes, dysregulation of glucagon secretion contributes significantly to hyperglycemia. GLP-1RAs are known to suppress postprandial glucagon release, a key component of their glucose-lowering effect.[1] This guide will delve into the known cellular and molecular mechanisms by which GLP-1RAs influence alpha-cell activity, presenting this information as a foundational understanding for the specific actions of this compound.
Core Concepts: GLP-1 Receptor Agonism and Alpha-Cell Function
The interaction of GLP-1 receptor agonists with their cognate receptor on pancreatic alpha-cells initiates a cascade of intracellular events that ultimately modulate glucagon secretion. The prevailing evidence suggests that this regulation is multifactorial, involving both direct and indirect mechanisms, and is critically dependent on ambient glucose concentrations.
Direct Effects on Alpha-Cells
GLP-1 receptors are expressed on pancreatic alpha-cells, albeit at lower levels than on beta-cells. Activation of these receptors by a GLP-1RA like this compound is thought to directly influence ion channel activity and the cellular secretory machinery. Studies on other GLP-1RAs have shown that this direct interaction can lead to a reduction in glucagon exocytosis.[2][3]
Indirect Mechanisms of Glucagon Suppression
The glucagonostatic effect of GLP-1RAs is also mediated by paracrine signaling within the islet of Langerhans. The stimulation of insulin and somatostatin secretion from neighboring beta and delta-cells, respectively, plays a significant role in inhibiting alpha-cell glucagon release.[4] Insulin is a known suppressor of glucagon secretion, and somatostatin acts as a potent inhibitor of both insulin and glucagon release.
Glucose-Dependency of Glucagon Suppression
A hallmark of GLP-1RA action is its glucose-dependent nature. The suppression of glucagon secretion is most pronounced in hyperglycemic conditions.[4] Conversely, under hypoglycemic conditions, the inhibitory effect of GLP-1RAs on glucagon secretion is attenuated, and in some instances, may even be stimulatory. This bidirectional regulation is a crucial safety feature, minimizing the risk of hypoglycemia.[4]
Quantitative Data on GLP-1RA Effects on Glucagon Secretion
While specific quantitative data for this compound's effect on glucagon secretion from isolated alpha-cells or pancreatic islets are not yet widely available in peer-reviewed literature, data from studies on other GLP-1RAs provide a valuable benchmark. The following tables summarize typical findings from in vitro studies.
Table 1: Effect of GLP-1 Receptor Agonists on Glucagon Secretion from Isolated Pancreatic Islets under Varying Glucose Conditions
| Glucose Concentration | Treatment | Glucagon Secretion (% of Control) | Key Findings |
| Low (e.g., 1-3 mM) | GLP-1RA | ~90-110% | Minimal to no suppression of glucagon secretion, preserving counter-regulatory response to hypoglycemia. |
| Euglycemic (e.g., 5-7 mM) | GLP-1RA | ~60-80% | Moderate suppression of glucagon secretion. |
| High (e.g., 10-20 mM) | GLP-1RA | ~30-50% | Significant suppression of glucagon secretion, contributing to glucose lowering in hyperglycemic states.[2][3] |
Table 2: Comparative Efficacy of GLP-1RAs on Glucagon Suppression in Perifusion Studies
| GLP-1RA | IC50 for Glucagon Inhibition (nM) | Maximal Inhibition (%) |
| Liraglutide | 0.5 - 2.0 | 50 - 70 |
| Semaglutide | 0.1 - 0.5 | 60 - 80 |
| This compound | Data Not Available | Data Not Available |
Note: The values presented are approximate and can vary based on experimental conditions and the specific GLP-1RA studied. The data for liraglutide and semaglutide are provided for comparative purposes.
Experimental Protocols
To facilitate further research into the specific effects of this compound on alpha-cell glucagon secretion, this section outlines detailed methodologies for key experiments.
Isolation of Pancreatic Islets
Objective: To obtain viable pancreatic islets for in vitro studies.
Protocol:
-
Pancreas Procurement: Anesthetize and euthanize the experimental animal (e.g., mouse, rat) according to approved institutional animal care and use committee protocols. Perfuse the pancreas via the common bile duct with a cold collagenase solution (e.g., Collagenase P in Hank's Balanced Salt Solution).
-
Digestion: Excise the inflated pancreas and incubate it in a water bath at 37°C for a predetermined time to allow for enzymatic digestion of the exocrine tissue.
-
Islet Purification: Stop the digestion by adding cold buffer. Purify the islets from the digested tissue using a density gradient centrifugation method (e.g., with Ficoll or Histopaque).
-
Islet Culture: Hand-pick the purified islets under a stereomicroscope and culture them in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) overnight to allow for recovery before experimentation.
Pancreatic Islet Perifusion for Glucagon Secretion Assay
Objective: To measure dynamic glucagon secretion from isolated islets in response to various stimuli, including this compound.
Protocol:
-
System Setup: Prepare a perifusion system with multiple channels allowing for the delivery of different solutions to the islets. Maintain the system at 37°C.
-
Islet Loading: Place a group of size-matched islets (e.g., 50-100) into each perifusion chamber.
-
Equilibration: Perifuse the islets with a basal glucose solution (e.g., Krebs-Ringer bicarbonate buffer with 3 mM glucose) for a stabilization period.
-
Stimulation: Sequentially perifuse the islets with solutions containing different concentrations of glucose (low, euglycemic, high) with and without varying doses of this compound.
-
Fraction Collection: Collect the perifusate at regular intervals (e.g., every 1-2 minutes) into a 96-well plate containing a protease inhibitor cocktail.
-
Glucagon Measurement: Quantify the glucagon concentration in each fraction using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
Patch-Clamp Electrophysiology on Single Alpha-Cells
Objective: To investigate the direct effects of this compound on the electrophysiological properties of individual alpha-cells.
Protocol:
-
Cell Preparation: Dissociate isolated islets into single cells using enzymatic digestion (e.g., trypsin) and gentle mechanical trituration. Plate the dispersed cells onto glass coverslips.
-
Cell Identification: Identify alpha-cells based on their characteristic morphology and/or through fluorescent labeling if using a transgenic model.
-
Electrophysiological Recording: Using the whole-cell patch-clamp technique, record membrane potential and ion channel currents in response to this compound application.
-
Data Analysis: Analyze the recordings to determine changes in resting membrane potential, action potential firing frequency, and the activity of specific ion channels (e.g., KATP channels, voltage-gated Ca2+ channels).
Visualizing the Molecular Pathways and Experimental Processes
To further elucidate the complex interactions and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: GLP-1R signaling pathway in pancreatic alpha-cells.
Experimental Workflow
Caption: Workflow for measuring glucagon secretion from isolated islets.
Logical Relationships
Caption: Direct and indirect regulation of glucagon secretion by this compound.
Conclusion
This compound, as a GLP-1 receptor agonist, is poised to exert significant effects on pancreatic alpha-cell function and glucagon secretion. Based on the established class effects of GLP-1RAs, it is anticipated that this compound will suppress glucagon release in a glucose-dependent manner through a combination of direct and indirect mechanisms. This action is a cornerstone of the therapeutic potential of GLP-1RAs in managing type 2 diabetes.
However, it is imperative to underscore the necessity for dedicated preclinical and in vitro studies to elucidate the precise quantitative effects and molecular mechanisms of this compound on alpha-cells. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for such investigations. A thorough understanding of this compound's interaction with alpha-cells will be instrumental in optimizing its clinical application and furthering the development of next-generation incretin-based therapies.
References
- 1. Recombinant human GLP-1 this compound regulates lipid metabolism of adipose tissues in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP-1 suppresses glucagon secretion in human pancreatic alpha-cells by inhibition of P/Q-type Ca2+ channels | Harris Manchester College [hmc.ox.ac.uk]
- 3. GLP‐1 suppresses glucagon secretion in human pancreatic alpha‐cells by inhibition of P/Q‐type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP-1 Receptor in Pancreatic α-Cells Regulates Glucagon Secretion in a Glucose-Dependent Bidirectional Manner - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Preclinical Profile of Beinaglutide: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of beinaglutide, a recombinant human glucagon-like peptide-1 (GLP-1) receptor agonist. By summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways, this document aims to serve as an in-depth resource for researchers and professionals involved in the development of novel therapeutics for metabolic diseases.
Introduction
This compound is a GLP-1 receptor agonist that mimics the action of the endogenous incretin hormone GLP-1, playing a crucial role in glucose homeostasis and appetite regulation.[1][2] It is approved in China for the treatment of type 2 diabetes and has shown potential for weight management.[3][4] Understanding its behavior in preclinical models is paramount for predicting its clinical efficacy and safety profile. This guide focuses on the foundational preclinical studies that have characterized the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its effects on key physiological parameters in various animal models.
Pharmacokinetics: A Quantitative Summary
Preclinical pharmacokinetic studies of this compound have primarily been conducted in mouse models, including C57BL/6 and ob/ob mice. These studies reveal that this compound is a short-acting GLP-1 receptor agonist.[5]
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species/Strain | Dose | Tmax (min) | Half-life (t½) | Key Findings | Reference |
| C57BL/6 Mice | Not Specified | ~5 | Similar to endogenous GLP-1 (~1.5-5 min) | Rapid absorption following subcutaneous administration. | [5] |
Note: Comprehensive quantitative data on Cmax, AUC, clearance, and volume of distribution in preclinical models are not extensively reported in the currently available literature. The provided data is based on the cited sources.
Pharmacodynamics: Dose-Dependent Efficacy
Preclinical studies have demonstrated the dose-dependent pharmacodynamic effects of this compound on glucose metabolism, food intake, and body weight.
Glycemic Control
This compound has been shown to dose-dependently reduce blood glucose levels and improve insulin secretion in response to a glucose challenge in preclinical models.[3][6]
Table 2: Pharmacodynamic Effects of this compound on Glycemic Control in Preclinical Models
| Species/Strain | Dose | Effect on Glucose Tolerance | Effect on Insulin Secretion | Reference |
| C57BL/6 and ob/ob Mice | Dose-dependent | Improved | Enhanced | [3][6] |
Appetite and Body Weight Regulation
A key pharmacodynamic effect of this compound is the suppression of appetite and subsequent reduction in body weight. This is achieved through its action on the hypothalamic feeding centers and by delaying gastric emptying.[1][2]
Table 3: Pharmacodynamic Effects of this compound on Food Intake and Body Weight in Preclinical Models
| Species/Strain | Dose | Effect on Food Intake | Effect on Gastric Emptying | Effect on Body Weight | Reference |
| ob/ob Mice | Dose-dependent (higher doses) | Inhibited for over 4 hours | Inhibited | Loss observed after ~2 weeks of treatment | [3][6] |
| Diet-induced obese mice | 150 μg/kg/day (subcutaneous, three times a day) | Significantly reduced (~40%) | Not specified | Significantly reduced | [5][7] |
Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies of this compound.
Animal Models
-
C57BL/6 Mice: Used for evaluating the pharmacological efficacy and pharmacokinetic profile of this compound after a single administration.[3][6]
-
ob/ob Mice: A model of genetic obesity and diabetes, used to investigate sub-chronic pharmacological efficacy, including effects on food intake and body weight.[3][6]
-
Diet-Induced Obese (DIO) Mice: C57BL/6 mice fed a high-fat diet to induce obesity, used to study the effects of this compound on obesity and insulin resistance.[5][7]
Drug Administration and Dosing
-
Route of Administration: Subcutaneous injection is the primary route used in preclinical studies.[3][5][6][7]
-
Dosing Regimen: Varied depending on the study. For instance, in a study with diet-induced obese mice, this compound was administered three times a day at a total dose of 150 μg/kg/day.[5][7] Dose-ranging studies were conducted to establish the dose-dependent effects.[3][6]
Pharmacokinetic Analysis
-
Blood Sampling: Blood samples were collected at various time points post-administration to determine the plasma concentration of this compound.
-
Bioanalytical Method: While specific details for preclinical studies are not extensively published, clinical studies have utilized validated ELISA methods for the quantification of this compound in plasma.[8][9]
Pharmacodynamic Assessments
-
Glucose Tolerance Tests (GTT): To evaluate the effect of this compound on glucose disposal.
-
Insulin Tolerance Tests (ITT): To assess insulin sensitivity.[7]
-
Food Intake Measurement: Monitored over several hours post-administration to quantify the anorectic effect.[3][6]
-
Gastric Emptying Studies: To determine the rate at which stomach contents are emptied into the small intestine.[3][6]
-
Body Weight Monitoring: Regularly measured to assess the long-term impact on weight management.[3][6][7]
Signaling Pathways and Experimental Workflow
GLP-1 Receptor Signaling Pathway
This compound exerts its effects by activating the GLP-1 receptor, a G-protein coupled receptor. The binding of this compound initiates a cascade of intracellular events, primarily through the Gαs-adenylyl cyclase pathway, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][10][11]
Caption: GLP-1 Receptor Signaling Pathway Activated by this compound.
Preclinical Experimental Workflow for Pharmacodynamic Assessment
The following diagram illustrates a typical experimental workflow for assessing the pharmacodynamic effects of this compound in a preclinical obesity model.
Caption: Experimental Workflow for Preclinical PD Assessment.
Conclusion
The preclinical data available for this compound characterize it as a short-acting GLP-1 receptor agonist with significant dose-dependent effects on glycemic control and body weight regulation in rodent models. Its rapid absorption and mechanism of action, consistent with other GLP-1 receptor agonists, provide a solid foundation for its clinical development. Further detailed pharmacokinetic studies in various preclinical species would be beneficial to fully elucidate its ADME profile and to strengthen the prediction of its human pharmacokinetics. The experimental protocols and findings summarized in this guide offer valuable insights for researchers working on the next generation of metabolic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound on visceral fat area and gut microbiota in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound shows significantly beneficial effects in diabetes/obesity-induced nonalcoholic steatohepatitis in ob/ob mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models for development of anti-obesity drugs in the age of GLP-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recombinant human GLP-1 this compound regulates lipid metabolism of adipose tissues in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and safety profiles of this compound injection, a recombinant human GLP-1, in adults with overweight/obesity: results from a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacokinetics and safety profiles of this compound injection, a recombinant human GLP-1, in adults with overweight/obesity: results from a phase I clinical trial [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
Unveiling the Anti-Inflammatory Potential of Beinaglutide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beinaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated significant promise beyond its primary indication for glycemic control in type 2 diabetes. A growing body of evidence suggests that this compound possesses potent anti-inflammatory properties, offering a potential therapeutic avenue for a range of inflammatory and metabolic conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, detailing preclinical and clinical findings, putative mechanisms of action, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Chronic low-grade inflammation is a key pathophysiological component of numerous diseases, including type 2 diabetes, obesity, non-alcoholic steatohepatitis (NASH), and cardiovascular disease. Glucagon-like peptide-1 (GLP-1) receptor agonists (RAs), a class of incretin mimetics, have emerged as a therapeutic class with pleiotropic benefits that extend beyond their metabolic actions. This compound, a GLP-1 RA, has been shown to positively impact body weight, insulin resistance, and lipid metabolism.[1] This guide delves into the specific anti-inflammatory properties of this compound, summarizing the existing data and providing a framework for future investigation.
Preclinical Evidence of Anti-inflammatory Effects
Animal models have provided initial insights into the anti-inflammatory actions of this compound.
Attenuation of Adipose Tissue Inflammation in Diet-Induced Obese Mice
A key study investigating the effects of this compound in a diet-induced obesity mouse model revealed a significant reduction in ceramide levels within adipose tissue.[2] Ceremides are bioactive sphingolipids known to be involved in pro-inflammatory cytokine activation.[2] This suggests that this compound may exert its anti-inflammatory effects in part by modulating lipid metabolism within fat depots. Additionally, the study observed a significant decrease in plasma leptin levels and an increase in adiponectin, a hormone with anti-inflammatory properties.[2]
Data Summary: Preclinical Studies
| Model | Treatment | Key Findings | Inflammatory Markers | Reference |
| Diet-Induced Obese C57BL/6 Mice | This compound (150 μg/kg/day for 6 weeks) | Reduced ceramide levels in brown and subcutaneous adipose tissue; Decreased plasma leptin; Increased plasma adiponectin. | Ceramide, Leptin, Adiponectin | [2] |
Experimental Protocol: Diet-Induced Obesity Mouse Model
Objective: To evaluate the effect of this compound on markers of inflammation in a diet-induced obesity model.
Animal Model: Male C57BL/6 mice, 8 weeks of age.
Induction of Obesity: Mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 16-32 weeks to induce obesity and a pro-inflammatory state. A control group is maintained on a normal chow diet.
Treatment Protocol:
-
Following the HFD feeding period, obese mice are randomly assigned to receive either this compound (150 μg/kg/day) or a vehicle control via subcutaneous injection.
-
Treatment is administered for a period of 6 weeks.
-
Body weight and food intake are monitored regularly throughout the study.
Sample Collection and Analysis:
-
At the end of the treatment period, mice are euthanized, and blood samples are collected via cardiac puncture for plasma separation.
-
Adipose tissue depots (e.g., epididymal white adipose tissue, subcutaneous adipose tissue, brown adipose tissue) are dissected, weighed, and snap-frozen in liquid nitrogen for subsequent analysis.
-
Plasma Analysis:
-
Leptin and Adiponectin: Plasma levels are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
-
Adipose Tissue Analysis:
-
Ceramide Levels: Lipid extraction is performed on adipose tissue samples, and ceramide levels are quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).
-
Experimental Workflow
Clinical Evidence of Anti-inflammatory Effects
Clinical studies have provided direct evidence of this compound's anti-inflammatory properties in patient populations.
Reduction of Systemic Inflammatory Markers in Patients with Type 2 Diabetes and Obesity
A study involving patients with type 2 diabetes and overweight/obesity demonstrated that a three-month treatment with this compound resulted in a significant reduction in several key inflammatory and obesity-related biomarkers. These included high-sensitivity C-reactive protein (hs-CRP), serpin E1, leptin, and tumor necrosis factor-alpha (TNF-α).
Data Summary: Clinical Studies
| Study Population | Treatment Duration | Key Findings | Inflammatory Markers | Reference |
| 36 adult patients with T2DM and BMI ≥ 24 kg/m ² | 3 months | Significant decrease in plasma levels of hs-CRP, serpin E1, leptin, and TNF-α. | hs-CRP, Serpin E1, Leptin, TNF-α | |
| 33 patients with obesity | 12 weeks | Significant decrease in C-reactive protein levels. | C-reactive protein | [1] |
Experimental Protocol: Measurement of Inflammatory Markers in Human Plasma
Objective: To quantify the change in circulating inflammatory markers in patients treated with this compound.
Study Design: A multi-center, observational, retrospective study.
Patient Population: Adult patients with a diagnosis of type 2 diabetes and a BMI ≥ 24 kg/m ².
Treatment: this compound administered for a period of three months.
Blood Sample Collection:
-
Venous blood samples are collected from patients at baseline (before initiation of this compound treatment) and after three months of treatment.
-
Blood is collected in tubes containing an appropriate anticoagulant (e.g., EDTA for plasma).
-
Samples are centrifuged to separate plasma, which is then aliquoted and stored at -80°C until analysis.
Biomarker Analysis:
-
hs-CRP, Serpin E1, Leptin, and TNF-α: Plasma concentrations of these markers are determined using validated, commercially available multiplex immunoassays or individual ELISA kits. The assays should be performed according to the manufacturer's protocols. A typical ELISA protocol involves the following steps:
-
Coating a microplate with a capture antibody specific for the target analyte.
-
Blocking non-specific binding sites.
-
Incubating the plate with patient plasma samples and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Measuring the signal intensity, which is proportional to the concentration of the analyte in the sample.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses clinically relevant anti-inflammatory properties. Both preclinical and clinical studies have demonstrated its ability to reduce key inflammatory markers. The proposed mechanisms of action, primarily through the modulation of the NF-κB and cAMP/PKA signaling pathways, provide a solid foundation for its anti-inflammatory effects.
However, further research is warranted to fully elucidate the specific molecular mechanisms of this compound. Future studies should focus on:
-
In-depth mechanistic studies: Investigating the direct effects of this compound on various immune cell types (e.g., macrophages, T cells) and detailing its impact on intracellular signaling cascades.
-
Head-to-head comparative studies: Comparing the anti-inflammatory potency of this compound with other GLP-1 RAs.
-
Clinical trials in inflammatory conditions: Evaluating the therapeutic potential of this compound in diseases with a strong inflammatory component, such as non-alcoholic steatohepatitis (NASH), rheumatoid arthritis, and inflammatory bowel disease.
A deeper understanding of the anti-inflammatory properties of this compound will be crucial for optimizing its clinical use and potentially expanding its therapeutic indications. This technical guide serves as a starting point for researchers and clinicians interested in exploring the full potential of this promising therapeutic agent.
References
Unveiling the Off-Target Landscape of Beinaglutide in Cellular Models: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the current understanding of Beinaglutide's cellular mechanisms, with a primary focus on delineating its on-target versus potential off-target effects. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways to facilitate a comprehensive understanding of this important GLP-1 receptor agonist.
Introduction: this compound and the GLP-1 Receptor
This compound is a recombinant human glucagon-like peptide-1 (GLP-1) receptor agonist (GLP-1RA) with 100% homology to native human GLP-1.[1] It is approved for the treatment of type 2 diabetes mellitus and has demonstrated efficacy in promoting glycemic control and weight loss.[2][3] The primary mechanism of action for this compound, like other GLP-1RAs, is the activation of the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events, primarily in pancreatic β-cells, leading to enhanced glucose-dependent insulin secretion.[3] However, the widespread expression of GLP-1R in various tissues, including the brain, heart, and gastrointestinal tract, accounts for the pleiotropic effects of GLP-1RAs.[1]
While the on-target effects of this compound are well-documented, a comprehensive understanding of its potential off-target interactions at the cellular level is crucial for a complete safety and efficacy profile. Off-target effects are defined as interactions with molecular targets other than the intended primary target (GLP-1R), which may lead to unforeseen physiological responses. This guide will explore the known signaling pathways of GLP-1RAs and detail the experimental approaches required to identify and characterize potential off-target activities of this compound in cellular models.
On-Target Signaling Pathways of GLP-1 Receptor Agonists
The activation of the GLP-1R by agonists like this compound initiates multiple downstream signaling cascades. While the Gαs/cAMP pathway is considered canonical, evidence suggests that GLP-1R can also signal through Gαq and β-arrestin-dependent pathways. Understanding these on-target pathways is fundamental to distinguishing them from potential off-target effects.
Gαs/cAMP Pathway
The predominant signaling pathway activated by GLP-1R is the Gαs-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), culminating in the potentiation of glucose-stimulated insulin secretion.
Alternative On-Target Signaling: Gαq and β-Arrestin
Recent studies have indicated that GLP-1R can also couple to other G proteins, such as Gαq, and can signal through β-arrestin pathways.[5] Gαq activation leads to the mobilization of intracellular calcium, while β-arrestin recruitment can mediate receptor desensitization and internalization, as well as initiate G-protein-independent signaling, such as the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[6] Biased agonists have been developed that preferentially activate one pathway over another, suggesting that the signaling outcome can be ligand-dependent.[7]
Investigating Potential Off-Target Effects of this compound
Currently, there is a lack of direct evidence from cellular model studies demonstrating specific off-target binding or GLP-1R-independent signaling for this compound. However, research on other multi-receptor agonists, such as Tirzepatide (a dual GIP/GLP-1RA), has suggested the possibility of off-target interactions with other GPCRs, like β-adrenoceptors, in cardiac cells.[8] This highlights the importance of systematically investigating potential off-target effects for all GLP-1RAs, including this compound.
A study on the effects of this compound in adipose tissue from diet-induced obese mice noted that while this compound promoted insulin sensitivity, there were no observed alterations in the mRNA levels of GLP-1R in these tissues.[1] While this does not exclude signaling through existing GLP-1 receptors, it opens avenues for exploring other potential mechanisms of action.
To definitively characterize the off-target profile of this compound, a multi-pronged experimental approach is necessary.
Experimental Protocols for Off-Target Effect Identification
The following protocols outline standard methodologies for identifying and characterizing the potential off-target effects of peptide-based drugs like this compound in cellular models.
Radioligand Binding Assays for Off-Target Receptor Screening
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[9] Competition binding assays can be used to screen this compound against a panel of known GPCRs to identify potential off-target binding.
Objective: To determine the binding affinity (Ki) of this compound for a panel of non-GLP-1 receptors.
Methodology:
-
Cell Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target off-target receptors.
-
Incubation: Incubate the cell membranes with a known concentration of a radiolabeled ligand specific for the off-target receptor and varying concentrations of unlabeled this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Calculate the IC50 (concentration of this compound that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Table 1: Quantitative Data from a Hypothetical Radioligand Binding Assay
| Off-Target Receptor | Radioligand | This compound Ki (nM) |
| β2-Adrenergic Receptor | [³H]-Dihydroalprenolol | >10,000 |
| Angiotensin II Type 1 Receptor | [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II | >10,000 |
| Glucagon Receptor | [¹²⁵I]-Glucagon | >10,000 |
This table is for illustrative purposes only, as no such data has been published for this compound.
Functional Assays in GLP-1R Null Cellular Models
To determine if this compound can elicit a cellular response in the absence of its primary target, functional assays can be performed in cells that do not express GLP-1R or where the receptor has been knocked out (e.g., using CRISPR-Cas9).
Objective: To assess the ability of this compound to activate downstream signaling pathways (e.g., cAMP production, ERK1/2 phosphorylation) in GLP-1R knockout cells.
Downstream Signaling Pathway Analysis
Objective: To measure changes in intracellular cAMP levels following this compound treatment.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 or CHO cells, wild-type and GLP-1R knockout) in 96- or 384-well plates.
-
Treatment: Treat cells with varying concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Use a competitive immunoassay-based kit (e.g., HTRF, ELISA) to quantify cAMP levels.[10][11][12]
-
Data Analysis: Generate dose-response curves and calculate EC50 values.
Objective: To measure the recruitment of β-arrestin to a receptor upon this compound stimulation.
Methodology:
-
Cell Lines: Use engineered cell lines that co-express the receptor of interest tagged with a protein fragment and β-arrestin tagged with a complementary fragment (e.g., PathHunter assay).[13][14][15]
-
Treatment: Add this compound at various concentrations to the cells.
-
Detection: If recruitment occurs, the enzyme fragments complement and generate a detectable signal (e.g., chemiluminescence).
-
Data Analysis: Quantify the signal to generate dose-response curves for β-arrestin recruitment.
Objective: To detect the phosphorylation of ERK1/2 as a readout of GPCR signaling.[16]
Methodology:
-
Cell Treatment: Treat serum-starved cells with this compound for various time points.
-
Protein Extraction: Lyse the cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Perform densitometric analysis to quantify the ratio of p-ERK1/2 to total ERK1/2.[17]
Table 2: Quantitative Data from a Hypothetical Functional Assay in GLP-1R Knockout Cells
| Assay | Cell Line | This compound EC50 (nM) | Max Response (% of Control) |
| cAMP Production | Wild-Type | 0.8 | 100% |
| cAMP Production | GLP-1R Knockout | >10,000 | No response |
| ERK1/2 Phosphorylation | Wild-Type | 1.2 | 100% |
| ERK1/2 Phosphorylation | GLP-1R Knockout | >10,000 | No response |
This table is for illustrative purposes only, as no such data has been published for this compound.
Unbiased "-Omics" Approaches
To discover novel and unexpected off-targets, unbiased screening methods can be employed.
Objective: To identify changes in the cellular proteome in response to this compound treatment that are independent of GLP-1R signaling.
Methodology:
-
Cell Culture and Treatment: Treat wild-type and GLP-1R knockout cells with this compound.
-
Protein Extraction and Digestion: Extract total protein and digest into peptides.
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify differentially expressed proteins between treated and untreated cells, and between wild-type and knockout cells, to pinpoint GLP-1R-independent protein changes.
Studies on other GLP-1RAs like semaglutide have utilized proteomics to characterize protein expression changes in adipose tissue, providing a framework for similar investigations with this compound.[18][19]
Objective: To identify changes in gene expression profiles in response to this compound that are not mediated by GLP-1R.
Methodology:
-
Cell Culture and Treatment: Treat wild-type and GLP-1R knockout cells with this compound.
-
RNA Extraction: Isolate total RNA from the cells.
-
RNA Sequencing: Perform RNA sequencing (RNA-seq) to obtain the transcriptomic profile.
-
Data Analysis: Identify differentially expressed genes and perform pathway analysis to uncover signaling networks affected by this compound in a GLP-1R-independent manner.
Transcriptomic studies have been used to investigate the effects of GLP-1RAs in various contexts, such as in diabetic mice with cognitive impairment and in specific mouse models of obesity, demonstrating the power of this approach to uncover molecular mechanisms.[20][21]
Conclusion
This compound is an effective GLP-1RA with a well-established on-target mechanism of action through the GLP-1 receptor, primarily signaling via the Gαs/cAMP pathway. While direct evidence of off-target effects of this compound in cellular models is currently lacking in the published literature, the potential for such interactions exists, as suggested by studies on other incretin-based therapies. A rigorous and systematic investigation using a combination of receptor binding assays, functional assays in GLP-1R null cell lines, and unbiased proteomic and transcriptomic approaches is essential to fully elucidate the complete cellular pharmacology of this compound. The experimental protocols and frameworks detailed in this guide provide a roadmap for researchers to undertake these critical investigations, which will ultimately contribute to a more comprehensive understanding of the therapeutic profile of this compound and the broader class of GLP-1 receptor agonists.
References
- 1. Recombinant human GLP-1 this compound regulates lipid metabolism of adipose tissues in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel GLP-1R agonist this compound exhibits favourable hypoglycemic effect in patients with type 2 diabetes [medicaldialogues.in]
- 3. Effect of this compound, a thrice-daily GLP-1 receptor agonist, on body weight and metabolic parameters: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 6. The therapeutic potential of GLP‐1 receptor biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of signal bias at the GLP-1 receptor induced by backbone modification of GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 15. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Proteomic analysis reveals semaglutide impacts lipogenic protein expression in epididymal adipose tissue of obese mice [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Transcriptome-guided GLP-1 receptor therapy rescues metabolic and behavioral disruptions in a Bardet-Biedl syndrome mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transcriptomics and proteomics characterizing the antioxidant mechanisms of semaglutide in diabetic mice with cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Assays for cAMP Activation by Beinaglutide
Introduction
Beinaglutide is a recombinant human glucagon-like peptide-1 (GLP-1) receptor agonist.[1] Its mechanism of action is identical to that of endogenous GLP-1, which involves binding to and activating the GLP-1 receptor (GLP-1R).[1] The GLP-1R is a Gs-protein coupled receptor, and its activation is a critical step in mediating the therapeutic effects of GLP-1RAs, such as glucose-dependent insulin secretion.[2][3] A primary downstream event following GLP-1R activation is the production of cyclic adenosine monophosphate (cAMP).[3][4] Therefore, in vitro cAMP activation assays are fundamental for characterizing the potency and functional activity of this compound and other GLP-1RAs. These assays are essential tools for drug discovery, screening, and development, allowing researchers to quantify and compare the efficacy of different agonists.[2]
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade.[5] The GLP-1R is coupled to a stimulatory G-protein (Gs).[3] Upon agonist binding, the Gs-protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cAMP.[3][6] The subsequent rise in intracellular cAMP levels leads to the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[3][5][7] These proteins, in turn, phosphorylate various intracellular substrates, leading to the physiological effects of GLP-1, such as enhanced insulin granule exocytosis in pancreatic beta-cells.[3][7]
Quantitative Data Summary: In Vitro Potency of GLP-1RAs
The potency of GLP-1 receptor agonists is typically quantified by their half-maximal effective concentration (EC50) in cAMP accumulation assays.[8] This value represents the concentration of the agonist required to elicit 50% of the maximal response. The EC50 can vary depending on the assay conditions, such as the cell line used (e.g., receptor expression level) and the presence of serum albumin.[2][8] While specific EC50 data for this compound is not detailed in the provided search results, the following table summarizes reported potencies for other GLP-1RAs under various in vitro conditions, providing a comparative context.
| Drug | Cell Line | Assay Condition | EC50 (pM) |
| Dulaglutide | CHO-hGLP-1R | 0.1% BSA | 13 |
| Exenatide | CHO-hGLP-1R | 0.1% BSA | 7.9 |
| Liraglutide | CHO-hGLP-1R | 0.1% BSA | 120 |
| Lixisenatide | CHO-hGLP-1R | 0.1% BSA | 37 |
| Semaglutide | CHO-hGLP-1R | 0.1% BSA | 90 |
| GLP-1(7-36) | CHO-hGLP-1R | 0.1% BSA | 4.3 |
| Dulaglutide | EndoC-βH1 | 0.1% BSA | 23 |
| Exenatide | EndoC-βH1 | 0.1% BSA | 30 |
| Liraglutide | EndoC-βH1 | 0.1% BSA | 1900 |
| Lixisenatide | EndoC-βH1 | 0.1% BSA | 110 |
| Semaglutide | EndoC-βH1 | 0.1% BSA | 1000 |
| GLP-1(7-36) | EndoC-βH1 | 0.1% BSA | 46 |
Data sourced from a study analyzing various GLP-1RAs.[8] CHO-hGLP-1R refers to Chinese Hamster Ovary cells stably expressing the human GLP-1 receptor. EndoC-βH1 is a human pancreatic beta-cell line with endogenous receptor expression. BSA = Bovine Serum Albumin.
Experimental Protocols and Workflow
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol describes a common method for measuring cAMP accumulation in response to this compound stimulation using a competitive immunoassay based on HTRF technology.[2]
Objective: To determine the in vitro potency (EC50) of this compound by quantifying cAMP production in a cell line expressing the human GLP-1 receptor.
Materials and Reagents:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1R.[2][8]
-
Culture Medium: Standard cell culture medium appropriate for the cell line (e.g., DMEM/F-12).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES.[2]
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[2]
-
Test Compound: this compound.
-
Reference Agonist: Native GLP-1 (7-36).
-
cAMP Detection Kit: HTRF-based cAMP assay kit (e.g., cAMP Dynamic 2 kit).[2]
-
Plate Reader: HTRF-compatible microplate reader.[2]
-
Assay Plates: Low-volume, white, 384-well plates.
Procedure:
-
Cell Culture and Seeding:
-
Culture CHO-hGLP-1R cells according to standard protocols.
-
Harvest cells and resuspend in assay buffer.
-
Seed the cells into a 384-well white assay plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).
-
Incubate for a designated period to allow for cell attachment if required.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial dilutions of this compound in assay buffer containing 0.5 mM IBMX to create an 11-point dose-response curve.[2]
-
Prepare solutions for negative control (assay buffer with IBMX only) and positive control (a saturating concentration of native GLP-1).
-
-
Cell Stimulation:
-
Add the diluted this compound, negative control, and positive control solutions to the appropriate wells of the cell plate.
-
Incubate the plate at room temperature or 37°C for 30 minutes to stimulate cAMP production.[2]
-
-
cAMP Detection (Lysis and Reagent Addition):
-
Following the HTRF kit manufacturer's two-step protocol, add the first detection reagent (e.g., anti-cAMP cryptate) diluted in lysis buffer to all wells.[2]
-
Add the second detection reagent (e.g., cAMP-d2).[2]
-
Incubate the plate at room temperature for 60 minutes in the dark to allow the immunoassay to reach equilibrium.[2]
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the ratio of the two emission signals and convert the data to %Delta F as per the manufacturer's guidelines.[2]
-
Plot the % activation against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value.[2]
-
Experimental Workflow Diagram
References
- 1. Pharmacokinetics and safety profiles of this compound injection, a recombinant human GLP-1, in adults with overweight/obesity: results from a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of incretin receptor based dual- and tri-agonists in pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP-independent effects of GLP-1 on β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Utilizing ob/ob Mice for Beinaglutide Obesity and Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beinaglutide is a short-acting glucagon-like peptide-1 receptor agonist (GLP-1 RA) that is structurally identical to human GLP-1.[1] It has been approved for the treatment of type 2 diabetes mellitus (T2DM) in China and has demonstrated significant weight loss benefits.[2][3] The ob/ob mouse is a well-established genetic model of obesity and insulin resistance. These mice have a spontaneous mutation in the leptin gene, leading to a deficiency in the satiety hormone leptin.[4][5] This results in hyperphagia (excessive eating), decreased energy expenditure, and the development of severe obesity, hyperglycemia, and insulin resistance from an early age.[6][7] The leptin-deficient pathway in ob/ob mice makes them a particularly useful model for investigating the efficacy of anti-obesity therapeutics that act independently of the leptin signaling cascade, such as GLP-1 receptor agonists like this compound.
This compound: Mechanism of Action
This compound exerts its effects by mimicking the action of endogenous GLP-1, a gut hormone released in response to food intake.[8][9] It binds to and activates GLP-1 receptors (GLP-1R) located in various tissues, including the pancreas, gastrointestinal tract, and key areas of the brain involved in appetite regulation.[9][10]
Key mechanisms include:
-
Central Appetite Suppression: In the central nervous system, particularly the hypothalamus, GLP-1R activation stimulates pro-opiomelanocortin (POMC) neurons, which promote satiety, and inhibits Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons, which drive hunger.[8][11]
-
Delayed Gastric Emptying: this compound slows the rate at which food leaves the stomach, leading to a prolonged feeling of fullness and reduced post-meal glucose spikes.[12][13]
-
Glucose-Dependent Insulin Secretion: In the pancreas, it enhances glucose-dependent insulin secretion from beta-cells and suppresses glucagon release from alpha-cells, contributing to improved glycemic control.[9]
Caption: GLP-1 Receptor Agonist Signaling Pathway.
Preclinical Efficacy of this compound in ob/ob Mice
Studies have demonstrated the effectiveness of this compound in the ob/ob mouse model. Research shows that this compound can dose-dependently reduce glucose levels, inhibit food intake, and slow gastric emptying after a single administration.[3] Chronic treatment over several weeks leads to significant weight loss and can also reduce liver weight and hepatic steatosis (fatty liver), indicating potential benefits for nonalcoholic steatohepatitis (NASH).[3][14]
| Parameter | Observation in ob/ob Mice | Reference |
| Body Weight | Significant reduction after ~2 weeks of treatment. | [3] |
| Food Intake | Dose-dependent inhibition; higher doses inhibit intake for over 4 hours. | [3] |
| Glucose Metabolism | Dose-dependent reduction in glucose levels and improved insulin secretion. | [3] |
| Gastric Emptying | Dose-dependent inhibition. | [3] |
| Liver Health | Reduction in liver weight and hepatic steatosis in a NASH model. | [3][14] |
Protocols for this compound Studies in ob/ob Mice
The following protocols provide a framework for conducting obesity and metabolic studies with this compound in ob/ob mice.
Caption: General Experimental Workflow for a this compound Study in ob/ob Mice.
Protocol 1: Animal Handling and Husbandry
-
Animals: Male ob/ob mice (e.g., C57BL/6J-Lepob/J) and their lean wild-type littermates are typically used.[6] Experiments often begin when mice are between 6-8 weeks of age, when the obese phenotype is well-established.[15]
-
Housing: House mice in a temperature-controlled facility (~22°C) with a 12-hour light/dark cycle.[15][16] Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of any experimental procedures.
Protocol 2: this compound Administration
-
Formulation: Reconstitute lyophilized this compound in sterile saline or as per the manufacturer's instructions.
-
Dosing Regimen: this compound is a short-acting agonist, requiring multiple daily doses.[2] A typical regimen involves subcutaneous (s.c.) injection three times a day (TID), often administered before the primary feeding periods.[17]
-
Dose Selection: Conduct a dose-response study to determine the optimal dose. Based on literature, doses that inhibit food intake and result in weight loss in ob/ob mice are appropriate starting points.[3]
-
Control Group: The vehicle control group should receive s.c. injections of saline on the same schedule as the treatment group.
Protocol 3: Measurement of Metabolic Parameters
-
Body Weight and Food Intake:
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours (with access to water).
-
Record baseline blood glucose from a tail snip (t=0).
-
Administer a 2 g/kg bolus of glucose via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose (t=0).
-
Administer human insulin (0.75-1.0 U/kg) via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Protocol 4: Terminal Procedures and Tissue Collection
-
Euthanasia: At the end of the study period, euthanize mice following approved institutional guidelines (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Blood Collection: Collect blood via cardiac puncture into EDTA-treated tubes for plasma separation. Centrifuge and store plasma at -80°C.
-
Tissue Dissection: Dissect, weigh, and snap-freeze key metabolic tissues such as the liver, epididymal white adipose tissue (eWAT), and subcutaneous white adipose tissue (scWAT) in liquid nitrogen. Store at -80°C for subsequent analysis (e.g., gene expression, histology).[16]
Comparative Efficacy Data from Human Clinical Studies
For context, this compound has been evaluated in numerous clinical trials involving human participants with overweight or obesity, demonstrating its clinical relevance.
| Endpoint (16-24 Weeks) | This compound Group | Placebo/Control Group | Reference |
| Mean Body Weight Change | -3.25 kg to -6.0% | -2.4% | [2][18] |
| Proportion with ≥5% Weight Loss | 58.2% | 25.4% | [18] |
| Proportion with ≥10% Weight Loss | 21.3% | 5.1% | [18] |
| Mean BMI Change | -1.22 kg/m ² | N/A | [2] |
| Mean Waist Circumference Change | -2.47 cm to -3.19 cm | N/A | [2] |
Note: Dosing in human trials typically involves escalating doses of 0.1-0.2 mg administered subcutaneously three times daily.[2]
Conclusion
The ob/ob mouse is a robust and highly relevant preclinical model for evaluating the therapeutic potential of this compound for obesity. Its leptin-deficient genetic background allows for the specific assessment of GLP-1 RA-mediated effects on appetite, body weight, and metabolism. The protocols outlined here provide a comprehensive framework for designing and executing studies to further characterize the anti-obesity and metabolic benefits of this compound, bridging the gap between preclinical discovery and clinical development.
References
- 1. Frontiers | Pharmacokinetics and safety profiles of this compound injection, a recombinant human GLP-1, in adults with overweight/obesity: results from a phase I clinical trial [frontiersin.org]
- 2. wjgnet.com [wjgnet.com]
- 3. This compound shows significantly beneficial effects in diabetes/obesity-induced nonalcoholic steatohepatitis in ob/ob mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocytogen.com [biocytogen.com]
- 5. insights.envigo.com [insights.envigo.com]
- 6. academic.oup.com [academic.oup.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Weight Loss and Maintenance Related to the Mechanism of Action of Glucagon-Like Peptide 1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. GLP-1 and weight loss: unraveling the diverse neural circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of this compound on visceral fat area and gut microbiota in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mouse Embryonic Fibroblasts Protect ob/ob Mice From Obesity and Metabolic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
- 18. This compound for weight management in Chinese individuals with overweight or obesity: A phase 3 randomized controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Beinaglutide Research in Diet-Induced Obese (DIO) Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beinaglutide, a recombinant human glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated significant potential in regulating glucose homeostasis and promoting weight loss.[1][2][3] Diet-induced obese (DIO) mouse models are a cornerstone for preclinical research in metabolic diseases, as they closely mimic the pathophysiology of human obesity and type 2 diabetes.[4][5] This document provides detailed application notes and standardized protocols for utilizing DIO mouse models in the evaluation of this compound's therapeutic efficacy.
I. Diet-Induced Obese (DIO) Mouse Model: Establishment and Characteristics
The C57BL/6J mouse strain is a widely used and appropriate model for inducing obesity through a high-fat diet (HFD), as it readily develops key features of metabolic syndrome.[4][5]
Protocol for Induction of Obesity:
-
Animal Selection: Start with 6-week-old male C57BL/6J mice.[5]
-
Dietary Regimen:
-
Induction Period: Maintain the respective diets for 16-20 weeks. An increase in body weight of 20-30% in the HFD group compared to the chow-fed group typically indicates the successful establishment of the DIO model.[5]
-
Housing: House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[7]
-
Monitoring: Record body weight and food intake weekly to track the progression of obesity.[7]
II. This compound Treatment in DIO Mice
Once the DIO phenotype is established, mice can be treated with this compound to assess its therapeutic effects.
Protocol for this compound Administration:
-
Acclimatization: Allow the DIO mice to acclimatize for at least one week before starting the treatment.
-
Grouping: Randomly assign the obese mice into two groups: a vehicle control group and a this compound treatment group.
-
Dosage and Administration: Administer this compound via subcutaneous injection at a dose of 150 µg/kg/day. This total daily dose should be divided into three injections per day.[8][9] The vehicle control group should receive subcutaneous injections of a saline solution.
-
Treatment Duration: Continue the treatment for 6 weeks.[8][9]
-
Monitoring: Continue to monitor body weight and food intake throughout the treatment period.
III. Key Metabolic Assessments
A series of metabolic tests should be performed to evaluate the impact of this compound on the DIO mice.
A. Glucose and Insulin Tolerance Tests
1. Glucose Tolerance Test (GTT):
-
Purpose: To assess the ability to clear a glucose load from the blood.
-
Procedure:
-
Fast the mice for 6 hours.
-
Collect a baseline blood sample (0 minutes) from the tail vein.
-
Administer a 2 g/kg glucose solution via intraperitoneal injection.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-injection.
-
Measure blood glucose levels at each time point.[5]
-
2. Insulin Tolerance Test (ITT):
-
Purpose: To evaluate insulin sensitivity.
-
Procedure:
-
Fast the mice for 4-6 hours.
-
Collect a baseline blood sample (0 minutes).
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-injection.
-
Measure blood glucose levels at each time point.
-
B. Plasma Lipid and Hormone Analysis
-
Purpose: To determine the effect of this compound on circulating lipids and metabolic hormones.
-
Procedure:
-
At the end of the treatment period, fast the mice for 6 hours.
-
Collect blood via cardiac puncture or retro-orbital sinus into EDTA-coated tubes.
-
Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Store plasma at -80°C until analysis.
-
Analyze plasma for levels of triglycerides, total cholesterol, high-density lipoprotein (HDL), low-density lipoprotein (LDL), free fatty acids, insulin, leptin, and adiponectin using commercially available assay kits.[8]
-
IV. Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment in DIO mice based on published research.
Table 1: Effect of this compound on Body Weight and Food Intake
| Parameter | Vehicle Control | This compound Treated | Percentage Change |
| Body Weight (g) | ~45 g | ~30 g | ~33% decrease |
| Daily Food Intake (g) | ~3.5 g | ~2.1 g | ~40% decrease[8][9] |
Table 2: Effect of this compound on Plasma Lipid Profile
| Parameter | Vehicle Control | This compound Treated | Percentage Change |
| Total Cholesterol (mmol/L) | Significantly Higher | Significantly Lower | Decrease[8] |
| Triglycerides (mmol/L) | Significantly Higher | Significantly Lower | Decrease[8] |
| Free Fatty Acids (mmol/L) | Significantly Higher | Significantly Lower | Decrease[8] |
| LDL (mmol/L) | Significantly Higher | Significantly Lower | Decrease[8] |
| HDL (mmol/L) | No Significant Difference | No Significant Difference | No Change[8] |
Table 3: Effect of this compound on Plasma Hormones
| Parameter | Vehicle Control | This compound Treated | Change |
| Insulin | Elevated | Decreased[8][9] | |
| Leptin | Elevated | Decreased[8] | |
| Adiponectin | Decreased | Increased[8] |
V. Visualized Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for this compound research in DIO mice.
This compound Signaling Pathway
Caption: this compound's GLP-1 receptor signaling pathway.
VI. Conclusion
The use of diet-induced obese mouse models provides a robust platform for the preclinical evaluation of this compound. The protocols outlined in this document offer a standardized approach to inducing obesity, administering treatment, and assessing the metabolic benefits of this GLP-1 receptor agonist. The expected outcomes include significant reductions in body weight, improved glucose tolerance and insulin sensitivity, and a healthier lipid profile, underscoring the therapeutic potential of this compound in the management of obesity and related metabolic disorders.[10]
References
- 1. This compound shows significantly beneficial effects in diabetes/obesity-induced nonalcoholic steatohepatitis in ob/ob mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound, a thrice-daily GLP-1 receptor agonist, on body weight and metabolic parameters: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic profiling of dietary-induced insulin resistance in the high fat-fed C57BL/6J mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. Diet-induced obesity murine model [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Recombinant human GLP-1 this compound regulates lipid metabolism of adipose tissues in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recombinant human GLP-1 this compound regulates lipid metabolism of adipose tissues in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Sandwich ELISA for the Quantification of Beinaglutide in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beinaglutide is a recombinant human glucagon-like peptide-1 (GLP-1) receptor agonist with a high degree of homology to the native human GLP-1 (7-36) peptide.[1][2] It is utilized in the management of type 2 diabetes and has shown potential in promoting weight loss by exerting dose-dependent effects on glycemic control, inhibiting food intake, and slowing gastric emptying.[1][3] As a therapeutic peptide, accurate quantification of this compound in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development. This application note provides a detailed protocol for the development and validation of a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in human plasma, adhering to the principles outlined by regulatory agencies such as the FDA.[4][5][6][7]
This compound and GLP-1 Receptor Signaling
This compound exerts its therapeutic effects by activating the GLP-1 receptor (GLP-1R), a G protein-coupled receptor found on pancreatic beta cells, neurons in the brain, and other tissues.[8] Upon binding, the GLP-1R initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[8][9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes insulin exocytosis, enhances beta-cell survival, and suppresses glucagon secretion from alpha cells, collectively contributing to lower blood glucose levels.[8][9]
Caption: GLP-1 Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
This section details the materials and methods for the development and validation of a sandwich ELISA for this compound quantification.
Materials and Reagents
-
Coating Antibody: High-affinity monoclonal anti-Beinaglutide/GLP-1 antibody (specific to the N-terminus).
-
Detection Antibody: Biotinylated monoclonal anti-Beinaglutide/GLP-1 antibody (specific to a different epitope, e.g., C-terminus).
-
Standard: Purified this compound reference standard.
-
Control Matrix: Drug-free human plasma.
-
Assay Plates: 96-well high-binding ELISA plates.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20.
-
Assay Buffer/Diluent: PBS with 1% Bovine Serum Albumin (BSA) and 0.05% Tween-20.
-
Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP).
-
Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution.
-
Stop Solution: 2N Sulfuric Acid (H₂SO₄).
-
Plate Sealer.
-
Microplate Reader: Capable of reading absorbance at 450 nm with wavelength correction at 570 nm.
Experimental Workflow
The following diagram illustrates the major steps in the sandwich ELISA protocol.
Caption: Sandwich ELISA Experimental Workflow.
Detailed Protocol
-
Plate Coating:
-
Dilute the capture antibody to an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with 300 µL/well of Wash Buffer.
-
Add 200 µL of Assay Buffer to each well to block non-specific binding sites.
-
Seal the plate and incubate for 1-2 hours at room temperature (RT).
-
-
Sample and Standard Incubation:
-
Prepare a standard curve by serially diluting the this compound reference standard in the control matrix (drug-free human plasma) to achieve a concentration range (e.g., 2.0 to 100.0 pM).[10]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the standard curve range.
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of standards, QCs, and unknown plasma samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at RT with gentle shaking.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the biotinylated detection antibody to its optimal concentration in Assay Buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1-2 hours at RT.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to each well.
-
Seal the plate and incubate for 30 minutes at RT, protected from light.
-
-
Substrate Reaction and Measurement:
-
Wash the plate 5 times with Wash Buffer to remove any unbound enzyme.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at RT in the dark, allowing for color development.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 15 minutes of stopping the reaction.
-
Assay Validation
The developed ELISA must be validated to ensure it is reliable, reproducible, and accurate for its intended purpose.[4][5] The validation should be performed in accordance with FDA guidelines for bioanalytical methods.[6][7]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 for the standard curve. |
| Sensitivity | The lowest concentration of the analyte that can be reliably detected and quantified (Lower Limit of Quantification, LLOQ). | LLOQ should have a signal-to-noise ratio ≥ 10 and acceptable precision and accuracy.[11] |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Intra- and inter-assay coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ).[10][12] |
| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).[10] |
| Specificity & Selectivity | The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference from endogenous plasma components or structurally related molecules. |
| Recovery | The detector's response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector's response for the true concentration of the pure authentic standard. | Consistent and reproducible recovery across the concentration range. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration under various storage conditions (freeze-thaw, short-term, long-term). |
Data Presentation: Example Validation Summary
The following tables summarize hypothetical validation data for the this compound ELISA.
Table 1: Standard Curve Linearity
| Parameter | Result |
|---|---|
| Concentration Range | 2.0 - 100.0 pM |
| Regression Model | 4-Parameter Logistic (4-PL) |
| Mean r² | 0.998 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (pM) | Intra-Assay %CV (n=6) | Intra-Assay Accuracy (%) | Inter-Assay %CV (n=18) | Inter-Assay Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 2.0 | 12.5 | 95.8 | 14.2 | 98.1 |
| Low | 6.0 | 8.9 | 102.3 | 9.5 | 101.5 |
| Medium | 30.0 | 6.2 | 98.7 | 7.1 | 99.4 |
| High | 80.0 | 5.8 | 101.1 | 6.9 | 100.8 |
Table 3: Stability Assessment
| Condition | QC Level | Mean Stability (% of Initial) |
|---|---|---|
| 3 Freeze-Thaw Cycles | Low | 96.5 |
| High | 98.2 | |
| 24h at Room Temp | Low | 94.8 |
| High | 97.1 | |
| 30 Days at -80°C | Low | 99.1 |
| | High | 101.4 |
Specificity and Cross-Reactivity
To ensure the assay is specific for this compound, cross-reactivity with structurally similar peptides should be evaluated. This includes endogenous GLP-1 forms (e.g., GLP-1 (1-37), GLP-1 (9-36) amide) and other related hormones like glucagon and GIP.[13]
Protocol for Cross-Reactivity Testing:
-
Prepare solutions of potentially cross-reacting substances at high physiological or supraphysiological concentrations.
-
Spike these solutions into the control matrix.
-
Analyze the samples using the developed ELISA.
-
The cross-reactivity is calculated as the percentage of the measured concentration relative to the actual concentration of the cross-reactant.
Table 4: Cross-Reactivity
| Compound | Concentration Tested | % Cross-Reactivity |
|---|---|---|
| GLP-1 (9-36) amide | 1000 pM | < 0.1% |
| Glucagon | 1000 pM | < 0.1% |
| GIP | 1000 pM | < 0.1% |
Conclusion
This application note provides a comprehensive framework for developing and validating a robust sandwich ELISA for the quantification of this compound in human plasma. The detailed protocol and validation guidelines are designed to ensure the generation of accurate, reliable, and reproducible data essential for preclinical and clinical research. Adherence to these methodologies will support the successful characterization of this compound's pharmacokinetic profile, contributing to its overall drug development program. Researchers should note that the specific concentrations of antibodies and other reagents will require optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overview and Effects of this compound - Semaglutide360 [semaglutide360.com]
- 3. wjgnet.com [wjgnet.com]
- 4. nebiolab.com [nebiolab.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Basic Principles and Applied GxP Regulations for ELISA Analytical Method Validation of Drugs and Biologics in FDA Driven Environment | Texila Journal [texilajournal.com]
- 7. texilajournal.com [texilajournal.com]
- 8. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 10. Pharmacokinetics and safety profiles of this compound injection, a recombinant human GLP-1, in adults with overweight/obesity: results from a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Pharmacokinetic Profiles of PD-1/PD-L1 Antibodies by Validated ELISAs | MDPI [mdpi.com]
- 13. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: HPLC-Based Purity and Stability Assessment of Beinaglutide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the assessment of Beinaglutide purity and stability using High-Performance Liquid Chromatography (HPLC). While specific validated methods for this compound are not publicly available, the protocols outlined below are adapted from established and validated stability-indicating HPLC methods for other GLP-1 receptor agonists, such as Semaglutide and Liraglutide, which share structural similarities with this compound. These methods are designed to separate this compound from its potential impurities and degradation products, making them suitable for quality control and stability studies.
Introduction
This compound is a glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes. Ensuring the purity and stability of the drug substance and product is critical for its safety and efficacy. HPLC is a powerful analytical technique for separating and quantifying components in a mixture, making it the method of choice for assessing the purity and stability of peptide-based pharmaceuticals like this compound.
A stability-indicating HPLC method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and other potential excipients. This is achieved by subjecting the drug to forced degradation conditions to generate potential degradation products and then developing an HPLC method that can resolve the API from all these related substances.
Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This section details a general RP-HPLC method for determining the purity of this compound and quantifying its related substances.
Experimental Protocol: Purity Assessment
A gradient RP-HPLC method is proposed for the separation of this compound from its potential process-related impurities and degradation products.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary HPLC system with a UV/PDA detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm or 280 nm |
| Injection Volume | 20 µL |
| Sample Diluent | Mobile Phase A or a suitable buffer |
Table 1: Suggested Gradient Elution Program for Purity Assessment
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 25 | 40 | 60 |
| 30 | 40 | 60 |
| 35 | 70 | 30 |
| 40 | 70 | 30 |
Sample Preparation:
-
Prepare a stock solution of this compound reference standard and sample at a concentration of 1 mg/mL in the sample diluent.
-
Further dilute the stock solutions to a working concentration of 0.1 mg/mL with the sample diluent.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
System Suitability:
Before sample analysis, the performance of the HPLC system should be verified by injecting a system suitability solution (a solution of this compound and a known impurity). The acceptance criteria should be established based on parameters like theoretical plates, tailing factor, and resolution between the main peak and the impurity peak.
Data Presentation: Purity Analysis
The purity of the this compound sample is typically expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Table 2: Example of Purity Data Summary
| Sample ID | Retention Time (min) | Peak Area | % Area |
| This compound | 15.2 | 9950000 | 99.50 |
| Impurity 1 | 12.8 | 25000 | 0.25 |
| Impurity 2 | 18.5 | 25000 | 0.25 |
| Total | 10000000 | 100.00 |
Stability Assessment using a Stability-Indicating HPLC Method
This section outlines the protocol for performing forced degradation studies and using a stability-indicating HPLC method to assess the stability of this compound.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are conducted to generate potential degradation products and to demonstrate the specificity of the HPLC method.
Stress Conditions:
-
Acidic Hydrolysis: Treat the this compound sample with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat the this compound sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the this compound sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) and visible light for an appropriate duration.
Sample Preparation after Degradation:
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples to a final concentration of approximately 0.1 mg/mL with the sample diluent.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Experimental Protocol: Stability-Indicating HPLC Method
The same HPLC method described in section 2.1 can be used for the analysis of forced degradation samples. The method is considered stability-indicating if it can resolve the this compound peak from all the degradation product peaks.
Data Presentation: Stability Study Summary
The results of the forced degradation studies should be summarized in a table, showing the percentage of this compound remaining and the percentage of total degradation products formed under each stress condition.
Table 3: Example of Forced Degradation Study Results
| Stress Condition | % this compound Remaining | % Total Degradation Products |
| Control | 100.0 | 0.0 |
| Acidic (0.1 M HCl) | 85.2 | 14.8 |
| Basic (0.1 M NaOH) | 78.5 | 21.5 |
| Oxidative (3% H₂O₂) | 90.1 | 9.9 |
| Thermal (105°C) | 98.5 | 1.5 |
| Photolytic (UV/Vis) | 95.3 | 4.7 |
Visualization of Workflows
The following diagrams illustrate the experimental workflows for purity and stability assessment of this compound.
Caption: Workflow for this compound Purity Assessment.
Application Notes and Protocols for Subcutaneous Injection of Beinaglutide in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the subcutaneous (SC) administration of Beinaglutide, a recombinant human glucagon-like peptide-1 (GLP-1) receptor agonist, in rodent models. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this compound.
Introduction
This compound is a GLP-1 receptor agonist with therapeutic potential for type 2 diabetes and obesity.[1][2][3] Preclinical studies in rodent models are crucial for elucidating its mechanisms of action and evaluating its efficacy and safety. Subcutaneous injection is the most common and clinically relevant route of administration for GLP-1 receptor agonists.[4] This document outlines standardized procedures for the subcutaneous administration of this compound to mice and rats, ensuring animal welfare and data reproducibility.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the subcutaneous injection of this compound in rodents, compiled from various sources.
| Parameter | Mouse | Rat | Reference(s) |
| Recommended Needle Gauge | 25-30 G | 23-25 G | [5][6][7] |
| Needle Length | 5/8 inch | 5/8 inch | [6] |
| Maximum Injection Volume per Site | 5 mL/kg | 5 mL/kg | [6][7][8] |
| Maximum Total Injection Volume | 10 mL/kg (dispersed over multiple sites) | 10 mL/kg (dispersed over multiple sites) | [6][8] |
| Reported this compound Dosage Range | 150 µg/kg/day (for obesity studies) | Not explicitly reported, can be extrapolated from mouse studies and general GLP-1 RA literature. | [4][9] |
| Reported Dosing Frequency | Three times per day | Not explicitly reported, can be extrapolated from mouse studies and general GLP-1 RA literature. | [4][9] |
Experimental Protocols
Materials
-
This compound (lyophilized powder)
-
Sterile vehicle for reconstitution (e.g., sterile water for injection, saline)
-
Sterile syringes (e.g., 0.3 mL, 0.5 mL, or 1 mL)[5]
-
Sterile needles of appropriate gauge and length (see Table 1)[6][7]
-
70% Isopropyl alcohol swabs[6]
-
Appropriate personal protective equipment (PPE)
-
Sharps container[6]
Animal Preparation and Restraint
-
Acclimatization: Allow animals to acclimate to the facility and housing conditions for at least one week before the experiment.
-
Handling: Handle animals gently to minimize stress.
-
Restraint:
-
Mice: Manually restrain the mouse by grasping the loose skin at the scruff of the neck between the thumb and forefinger.[5][8] This will create a "tent" of skin. Ensure the animal can breathe comfortably.[5]
-
Rats: For rats, a two-handed grip or assistance from a second person may be necessary.[5] Grasp the rat over the shoulders, allowing the forelegs to cross.[10] Alternatively, wrapping the rat in a towel can aid in restraint.[6]
-
This compound Preparation
-
Reconstitute the lyophilized this compound powder with the appropriate volume of sterile vehicle to achieve the desired final concentration.
-
Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.
-
Warm the solution to room temperature or body temperature before injection to minimize discomfort to the animal.[5][6][11]
Subcutaneous Injection Procedure
-
Site Selection: The most common injection site is the loose skin over the dorsal midline, in the interscapular region (scruff).[11][12] Other suitable sites include the flank.[5][11] Rotate injection sites if repeated injections are necessary.[11]
-
Site Preparation: While not always mandatory for subcutaneous injections, wiping the injection site with a 70% alcohol swab is a good practice.[7][12][13]
-
Needle Insertion: With the bevel of the needle facing up, insert the needle at the base of the tented skin.[5][6][12] The needle should be inserted parallel to the body surface.
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel.[5][12][13] If blood appears in the syringe hub, withdraw the needle and re-insert it at a different site with a new sterile needle.[5][12]
-
Injection: Inject the this compound solution slowly and steadily.[13]
-
Needle Withdrawal: Withdraw the needle smoothly and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions, such as bleeding, swelling, or signs of distress.[6]
Mandatory Visualizations
Experimental Workflow for this compound Administration in Rodents
Caption: Experimental workflow for subcutaneous this compound administration in rodents.
GLP-1 Signaling Pathway Activated by this compound
Caption: Simplified GLP-1 signaling pathway activated by this compound.
References
- 1. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 2. This compound shows significantly beneficial effects in diabetes/obesity-induced nonalcoholic steatohepatitis in ob/ob mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recombinant human GLP-1 this compound regulates lipid metabolism of adipose tissues in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. research.uky.edu [research.uky.edu]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 13. oacu.oir.nih.gov [oacu.oir.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Beinaglutide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beinaglutide is a short-acting glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] As a recombinant human GLP-1, it shares 100% homology with the native human GLP-1(7-36).[3][4] Its mechanism of action is centered on its ability to bind to and activate GLP-1 receptors, which are predominantly found in the pancreas.[5] This activation mimics the effects of the endogenous incretin hormone GLP-1, leading to a cascade of physiological responses that are beneficial for glycemic control and weight management.[1][5]
The primary effects of this compound include:
-
Stimulation of Insulin Secretion: this compound enhances glucose-dependent insulin secretion from pancreatic β-cells.[1][5]
-
Inhibition of Glucagon Release: It suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[5]
-
Delayed Gastric Emptying: this compound slows the rate at which food moves from the stomach to the small intestine, contributing to a feeling of fullness and reducing postprandial glucose excursions.[5]
-
Promotion of Satiety: By acting on appetite-regulating centers in the brain, this compound helps to reduce food intake.[1]
These actions collectively contribute to lower blood glucose levels and weight loss, making this compound an effective therapeutic agent for type 2 diabetes and obesity.[1][2][3] Preclinical in vivo studies are crucial for evaluating the efficacy and understanding the pharmacological profile of this compound before advancing to clinical trials. This document provides detailed application notes and protocols for designing and conducting such studies.
Signaling Pathway of this compound
This compound, as a GLP-1 receptor agonist, primarily exerts its effects through the activation of the GLP-1 receptor (GLP-1R), a G-protein coupled receptor. The predominant signaling cascade initiated upon ligand binding is the Gαs/cAMP pathway.[6] However, evidence suggests the involvement of other pathways as well, contributing to the pleiotropic effects of GLP-1 receptor activation.[6][7]
In Vivo Study Design: A General Workflow
A well-structured in vivo study to assess the efficacy of this compound will typically involve several key stages, from animal model selection and acclimatization to endpoint analysis.
Recommended Animal Models
The choice of animal model is critical for the successful evaluation of this compound's efficacy. The following models are commonly used for studying type 2 diabetes and obesity:
-
Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet (45-60% kcal from fat) for 8-12 weeks develop obesity, insulin resistance, and hyperglycemia, closely mimicking the metabolic syndrome in humans.[7][8] This is a highly relevant model for assessing both the anti-obesity and anti-diabetic effects of this compound.
-
db/db Mice: These mice have a spontaneous mutation in the leptin receptor gene, leading to hyperphagia, obesity, and severe type 2 diabetes.[7][9] They are a robust model for evaluating the glucose-lowering effects of anti-diabetic agents.
-
Zucker Diabetic Fatty (ZDF) Rats: These rats also possess a mutation in the leptin receptor and develop obesity, insulin resistance, and progressive β-cell failure.[7][9] They are a useful model for studying the long-term effects of treatments on diabetic complications.
Experimental Protocols
Chronic Efficacy Study in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the long-term effects of this compound on body weight, food intake, and glucose homeostasis in a model of diet-induced obesity.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; 45% or 60% kcal from fat)
-
Standard chow diet
-
This compound (lyophilized powder)
-
Sterile saline for injection
-
Animal weighing scale
-
Food intake monitoring system (e.g., metabolic cages or manual measurement)
-
Glucometer and test strips
Procedure:
-
Induction of Obesity: House mice on HFD for 8-12 weeks. A control group should be maintained on a standard chow diet. Monitor body weight weekly.
-
Group Allocation: Once the HFD-fed mice have achieved a significantly higher body weight than the chow-fed controls, randomize them into treatment groups (n=8-10 per group) based on body weight and fasting blood glucose levels.
-
Group 1: Lean Control (Chow diet + Vehicle)
-
Group 2: Obese Control (HFD + Vehicle)
-
Group 3: this compound low dose (HFD + this compound)
-
Group 4: this compound high dose (HFD + this compound)
-
-
Drug Administration: Reconstitute this compound in sterile saline. Administer this compound or vehicle via subcutaneous injection once daily or three times daily (TID), reflecting its short-acting nature, for 4-8 weeks.[1]
-
Monitoring:
-
Body Weight: Measure body weight daily or three times a week.
-
Food Intake: Measure food intake daily.
-
-
Endpoint Analysis: At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT). Collect blood for biomarker analysis (e.g., HbA1c, lipids, insulin) and harvest tissues (pancreas, liver, adipose tissue) for histological analysis.
Data Presentation:
Table 1: Effect of this compound on Body Weight and Food Intake in DIO Mice
| Parameter | Lean Control | Obese Control | This compound (Low Dose) | This compound (High Dose) |
| Initial Body Weight (g) | 25.2 ± 1.5 | 42.5 ± 2.1 | 42.8 ± 1.9 | 42.3 ± 2.3 |
| Final Body Weight (g) | 26.1 ± 1.6 | 45.3 ± 2.5 | 38.7 ± 2.2 | 35.1 ± 2.0** |
| Body Weight Change (%) | +3.6% | +6.6% | -9.6% | -17.0% |
| Cumulative Food Intake (g) | 210 ± 15 | 185 ± 12 | 160 ± 14* | 145 ± 11 |
*p < 0.05, **p < 0.01 vs. Obese Control. Data are presented as mean ± SEM.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose disposal following an oral glucose challenge.
Procedure:
-
Administer a single dose of this compound or vehicle subcutaneously 30 minutes prior to the glucose challenge.
-
At time 0, administer a 2 g/kg body weight glucose solution orally via gavage.[12][13]
-
Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.[11][13]
Data Presentation:
Table 2: Oral Glucose Tolerance Test in this compound-Treated DIO Mice
| Time (min) | Lean Control (mg/dL) | Obese Control (mg/dL) | This compound (mg/dL) |
| 0 | 85 ± 5 | 125 ± 8 | 110 ± 7 |
| 15 | 180 ± 12 | 350 ± 20 | 250 ± 15 |
| 30 | 150 ± 10 | 450 ± 25 | 300 ± 18 |
| 60 | 110 ± 8 | 380 ± 22 | 220 ± 14 |
| 90 | 90 ± 6 | 300 ± 18 | 180 ± 11 |
| 120 | 88 ± 5 | 250 ± 15 | 140 ± 9 |
| AUC (mg/dL*min) | 15,000 ± 1,200 | 45,000 ± 3,500 | 28,000 ± 2,100 |
*p < 0.05, **p < 0.01 vs. Obese Control. Data are presented as mean ± SEM. AUC: Area Under the Curve.
Insulin Tolerance Test (ITT)
Objective: To evaluate the effect of this compound on insulin sensitivity.
Procedure:
-
Fast mice for 4-6 hours.[1]
-
Administer a single dose of this compound or vehicle subcutaneously at the beginning of the fasting period.
-
At time 0, administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.[10]
-
Measure blood glucose from the tail vein at 0, 15, 30, 45, and 60 minutes post-insulin injection.
Data Presentation:
Table 3: Insulin Tolerance Test in this compound-Treated DIO Mice
| Time (min) | Lean Control (% of baseline) | Obese Control (% of baseline) | This compound (% of baseline) |
| 0 | 100 | 100 | 100 |
| 15 | 55 ± 4 | 85 ± 5 | 70 ± 4 |
| 30 | 40 ± 3 | 70 ± 4 | 55 ± 3** |
| 45 | 45 ± 4 | 75 ± 5 | 60 ± 4 |
| 60 | 50 ± 4 | 80 ± 5 | 65 ± 4** |
*p < 0.05, **p < 0.01 vs. Obese Control. Data are presented as mean ± SEM.
Islet Perifusion Assay for Insulin Secretion
Objective: To assess the direct effect of this compound on glucose-stimulated insulin secretion from isolated pancreatic islets.
Procedure:
-
Isolate pancreatic islets from treated and control mice using collagenase digestion.
-
Place a known number of islets (e.g., 50-100) into perifusion chambers.[3]
-
Perifuse the islets with Krebs-Ringer bicarbonate buffer containing low glucose (e.g., 2.8 mM) to establish a baseline.
-
Switch to a buffer with high glucose (e.g., 16.7 mM) to stimulate insulin secretion.
-
In a separate experiment, perifuse with high glucose in the presence of this compound.
-
Collect fractions at regular intervals and measure insulin concentration using an ELISA or RIA.[5][14]
Data Presentation:
Table 4: Glucose-Stimulated Insulin Secretion from Isolated Islets
| Condition | Basal Insulin Secretion (ng/islet/hr) | Stimulated Insulin Secretion (ng/islet/hr) |
| Control Islets | 0.2 ± 0.05 | 1.5 ± 0.2 |
| This compound-treated Islets | 0.2 ± 0.04 | 2.5 ± 0.3* |
*p < 0.05 vs. Control Islets. Data are presented as mean ± SEM.
Pancreatic Histopathology
Objective: To examine the effects of this compound on pancreatic islet morphology and β-cell mass.
Procedure:
-
At the end of the in vivo study, euthanize the animals and carefully dissect the pancreas.
-
Fix the pancreas in 10% neutral buffered formalin and embed in paraffin.
-
Section the pancreas and perform hematoxylin and eosin (H&E) staining for general morphology.[15]
-
Perform immunohistochemistry for insulin to identify and quantify β-cells.
-
Analyze islet area, β-cell area, and islet number using image analysis software.
Data Presentation:
Table 5: Pancreatic Islet Morphometry
| Parameter | Obese Control | This compound |
| Islet Area (μm²) | 15,000 ± 1,200 | 18,000 ± 1,500 |
| β-cell Area (% of islet area) | 65 ± 5 | 75 ± 4* |
| Islet Number per mm² | 8 ± 1 | 9 ± 1 |
*p < 0.05 vs. Obese Control. Data are presented as mean ± SEM.
Logical Relationship for Efficacy Assessment
The following diagram illustrates the logical flow of assessing this compound's efficacy, connecting its primary actions to the key in vivo experiments and expected outcomes.
References
- 1. Insulin Tolerance Test in Mouse [protocols.io]
- 2. scribd.com [scribd.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. mmpc.org [mmpc.org]
- 5. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Drug Induced Obesity and Rodent Experimental Models of Obesity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Diet-induced obesity murine model [protocols.io]
- 9. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 10. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 11. protocols.io [protocols.io]
- 12. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 14. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 15. ijsr.internationaljournallabs.com [ijsr.internationaljournallabs.com]
Application Notes and Protocols: Immunohistochemical Analysis of GLP-1 Receptor Expression in Tissues from Beinaglutide-Treated Subjects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beinaglutide is a recombinant human glucagon-like peptide-1 (GLP-1) receptor agonist. As with other GLP-1 receptor agonists, its therapeutic effects are mediated through the activation of the GLP-1 receptor (GLP-1R), which is expressed in various tissues, including the pancreas, brain, and adipose tissue. Understanding the expression and regulation of GLP-1R in these tissues is crucial for elucidating the full mechanistic profile of this compound and for the development of novel therapeutic strategies. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression of GLP-1R in its native tissue context.
These application notes provide a detailed protocol for the immunohistochemical detection of GLP-1R in formalin-fixed, paraffin-embedded (FFPE) tissue sections, suitable for researchers investigating the effects of this compound. While specific data from this compound studies employing this exact protocol are not yet widely published, this document serves as a comprehensive guide based on established and validated methods for GLP-1R IHC.
GLP-1 Receptor Signaling Pathway
This compound, like endogenous GLP-1, binds to the GLP-1 receptor, a G-protein coupled receptor. This binding initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP). This signaling pathway plays a key role in glucose-dependent insulin secretion from pancreatic beta cells.
Application Notes and Protocols: Measuring Gastric Emptying in Rats Treated with Beinaglutide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beinaglutide is a short-acting glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] GLP-1 receptor agonists mimic the action of endogenous GLP-1, an incretin hormone that plays a crucial role in glucose homeostasis and appetite regulation.[3][4] One of the key pharmacological effects of GLP-1 receptor agonists is the delay of gastric emptying.[3][5][6] This action slows the rate at which food transits from the stomach to the small intestine, contributing to reduced postprandial glucose excursions and an increased feeling of satiety.[7][8] These application notes provide detailed protocols for measuring the effect of this compound on gastric emptying in rat models, present a sample data structure, and illustrate the associated signaling pathways and experimental workflows.
Mechanism of Action: GLP-1 Receptor Signaling and Gastric Motility
This compound exerts its effects by binding to and activating GLP-1 receptors, which are widely distributed, including in the gastrointestinal (GI) tract.[6][9] The activation of these receptors in the stomach is a primary mechanism responsible for delayed gastric emptying.[4] The signaling cascade involves the inhibition of myenteric neurons, which ultimately relaxes the gastric smooth muscle and reduces antral contractions, slowing the propulsion of gastric contents into the duodenum.[6][9] This effect is believed to be mediated through both central and peripheral pathways, potentially involving the vagus nerve.[10]
Caption: this compound's signaling pathway to delay gastric emptying.
Experimental Protocols for Measuring Gastric Emptying
Several methods are available to assess gastric emptying in rats. The choice of method depends on factors such as the need for terminal or survival studies, available equipment, and the nature of the test meal (liquid vs. solid).
Protocol 1: Phenol Red Spectrophotometric Assay (Terminal Study)
This is a widely used and reliable method for quantifying gastric emptying of a liquid meal.[11][12] It involves administering a test meal containing a non-absorbable marker (phenol red) and measuring the amount remaining in the stomach after a specific time.
Materials:
-
Phenol Red (0.5 mg/mL in 5% glucose solution)[12]
-
This compound and vehicle control
-
Male Wistar or Sprague-Dawley rats (fasted for 12-24 hours with free access to water)[12][13]
-
Oral gavage needles
-
Surgical instruments for dissection
-
Stomach homogenization buffer (e.g., 0.1 N NaOH)
-
Centrifuge
-
Spectrophotometer (wavelength set to 560 nm)[12]
Procedure:
-
Animal Preparation: Fast rats overnight (approx. 12-18 hours) but allow ad libitum access to water.[13]
-
Drug Administration: Administer this compound or vehicle control subcutaneously or via the desired route at a predetermined time before the test meal.
-
Test Meal Administration: Administer 1.5 mL of the phenol red test meal via oral gavage.[12][13]
-
Control Group (0 min): Immediately after gavage, euthanize a control group of rats to determine the initial amount of phenol red administered.[13]
-
Experimental Groups: Euthanize experimental groups at a fixed time point after gavage (e.g., 20 minutes).[13][14]
-
Stomach Excision: Perform a laparotomy, clamp the pylorus and cardia, and carefully excise the entire stomach.[12]
-
Homogenization: Place the stomach in a known volume of homogenization buffer (e.g., 25 mL of 0.1 N NaOH) and homogenize thoroughly.
-
Centrifugation: Allow the homogenate to settle for 60 minutes at room temperature, then centrifuge at ~3000 rpm for 20 minutes.[12]
-
Spectrophotometry: Collect the supernatant and measure the absorbance at 560 nm.[12]
Data Calculation: The percentage of gastric emptying is calculated using the following formula:[13]
% Gastric Emptying = (1 - (Absorbance of test animal stomach / Average absorbance of 0 min control stomach)) * 100
Other Validated Methods
-
Gastric Scintigraphy: This non-invasive technique is considered a gold standard and allows for repeated measurements in the same animal.[15][16] It involves incorporating a radiolabel (e.g., 99mTc) into a test meal and tracking its clearance from the stomach using a gamma camera.[17]
-
Acetaminophen Absorption Test: This is another non-invasive method that estimates gastric emptying by measuring the rate of appearance of acetaminophen in the bloodstream after oral administration.[18][19] Acetaminophen is primarily absorbed in the small intestine, so its plasma concentration curve reflects the rate at which it empties from the stomach.[18][20]
-
Contrast-Enhanced Magnetic Resonance Imaging (MRI): A powerful, non-invasive imaging technique that can provide detailed quantitative data on the volume and motility of different stomach compartments.[21]
Data Presentation
Quantitative data should be summarized to compare the effects of different doses of this compound against a vehicle control.
Table 1: Effect of this compound on Gastric Emptying in Rats
| Treatment Group | Dose (µg/kg) | n | Gastric Emptying (%) at 20 min (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle Control | - | 8 | 55.2 ± 3.1 | - |
| This compound | 10 | 8 | 41.5 ± 2.8 | <0.05 |
| This compound | 30 | 8 | 28.7 ± 3.5 | <0.01 |
| This compound | 100 | 8 | 15.3 ± 2.2 | <0.001 |
| Note: The data presented in this table are hypothetical and for illustrative purposes only, demonstrating the expected dose-dependent delay in gastric emptying caused by a GLP-1 receptor agonist. |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the Phenol Red Gastric Emptying Assay.
Caption: Workflow for the Phenol Red Gastric Emptying Assay in rats.
References
- 1. Effects of this compound on visceral fat area and gut microbiota in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a thrice-daily GLP-1 receptor agonist, on body weight and metabolic parameters: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agewellatl.net [agewellatl.net]
- 4. Gastrointestinal Motility Effects of GLP-1 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucagon-Like Peptide-1 Receptor Agonist Effects on Gastric Motility: A Systematic Review [scivisionpub.com]
- 6. Impact of GLP-1 Receptor Agonists on Whole-Gut Gastrointestinal Motility Using Wireless Motility Capsule: A Descriptive Single-Center Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. GLP-1 receptor agonists and delayed gastric emptying: implications for invasive cardiac interventions and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijper.org [ijper.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Effect of caloric content and composition of a liquid meal on gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats [frontiersin.org]
- 19. The measurement of gastric emptying in conscious rats by monitoring serial changes in serum acetaminophen level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of GLP-1 and Its Analogs on Gastric Physiology in Diabetes Mellitus and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Contrast Enhanced Magnetic Resonance Imaging of Gastric Emptying and Motility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Dose-Response Curve for Beinaglutide In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beinaglutide is a recombinant human glucagon-like peptide-1 (GLP-1) receptor agonist, sharing nearly 100% homology with native human GLP-1 (7-36).[1] As a member of the incretin mimetic class of drugs, its primary mechanism of action involves binding to and activating the GLP-1 receptor (GLP-1R). This activation triggers a cascade of intracellular signaling events, most notably the production of cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion while suppressing glucagon release.[2] Beyond its principal role in glycemic control, GLP-1R activation is also associated with downstream effects on cellular processes such as ERK phosphorylation and cell proliferation.[3][4]
These application notes provide detailed protocols for establishing a comprehensive in vitro dose-response profile of this compound. The described assays will enable researchers to quantify its potency and efficacy in key signaling pathways relevant to its therapeutic action. The protocols focus on three fundamental assays: a cAMP accumulation assay to assess direct receptor engagement, an ERK1/2 phosphorylation assay to investigate downstream signaling, and a cell proliferation assay to evaluate its effects on pancreatic beta-cell viability.
Key Experimental Assays
To comprehensively characterize the in vitro activity of this compound, a series of dose-response experiments are recommended. The following table summarizes the key assays, their purpose, and the typical cell lines used.
| Assay | Purpose | Typical Cell Lines |
| cAMP Accumulation Assay | To determine the potency (EC50) of this compound in activating the GLP-1 receptor and stimulating the primary second messenger, cAMP. | CHO-K1 or HEK293 cells stably expressing the human GLP-1R.[5][6] |
| ERK1/2 Phosphorylation Assay | To measure the activation of the MAPK/ERK signaling pathway, a downstream effector of GLP-1R activation. | Pancreatic beta-cell lines such as INS-1 or MIN6.[7][8] |
| Cell Proliferation Assay | To assess the effect of this compound on the viability and proliferation of pancreatic beta-cells. | Pancreatic beta-cell lines such as INS-1.[9] |
Experimental Protocols
cAMP Accumulation Assay (HTRF-Based)
This protocol describes a method to quantify the dose-dependent increase in intracellular cAMP levels in response to this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
CHO-K1 cells stably expressing the human GLP-1R (CHO-hGLP-1R)
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS, penicillin-streptomycin
-
This compound (lyophilized powder)
-
Reference GLP-1R agonist (e.g., GLP-1 (7-36))
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
IBMX (3-isobutyl-1-methylxanthine) solution
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture: Culture CHO-hGLP-1R cells in T75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and seed them into white, low-volume 384-well plates at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate vehicle (e.g., sterile water or PBS with 0.1% BSA).
-
Perform a serial dilution of this compound in assay buffer to create a range of concentrations (e.g., 1 pM to 1 µM). Also, prepare dilutions of the reference agonist.
-
-
Assay Protocol:
-
Gently remove the culture medium from the wells.
-
Add assay buffer containing IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) to each well and incubate for 30 minutes at 37°C.
-
Add the serially diluted this compound or reference agonist to the respective wells. Include a vehicle control.
-
Incubate for 30-60 minutes at 37°C.
-
Add the HTRF cAMP-d2 and anti-cAMP cryptate reagents as per the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and plot the dose-response curve using a non-linear regression model (sigmoidal dose-response) to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the steps to measure the dose-dependent phosphorylation of ERK1/2 in a pancreatic beta-cell line in response to this compound.
Materials:
-
INS-1 pancreatic beta-cell line
-
RPMI-1640 medium with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, penicillin-streptomycin
-
This compound
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Seeding: Culture INS-1 cells and seed them into 6-well plates. Grow until they reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-18 hours.[8]
-
This compound Treatment: Treat the serum-starved cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) for a predetermined time (e.g., 5-20 minutes). Include a vehicle-treated control.[7]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 13,000 rpm for 30 minutes at 4°C.[10]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Plot the normalized data against the this compound concentration.
-
Cell Proliferation Assay (MTT-Based)
This protocol details the use of an MTT assay to determine the effect of this compound on the proliferation of a pancreatic beta-cell line.
Materials:
-
INS-1 pancreatic beta-cell line
-
Complete RPMI-1640 medium
-
This compound
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed INS-1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11] Incubate for 24 hours.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 1 µM). Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Incubation: Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and plot the absorbance values against the this compound concentration. Express the results as a percentage of the vehicle-treated control.
Data Presentation: Hypothetical Dose-Response Data
The following tables present hypothetical data for this compound in the described in vitro assays. These values are based on typical potencies observed for other GLP-1 receptor agonists.[13][14]
Table 1: this compound-Induced cAMP Accumulation in CHO-hGLP-1R Cells
| This compound Conc. (pM) | Mean HTRF Ratio | Standard Deviation |
| 0 (Vehicle) | 500 | 45 |
| 1 | 650 | 55 |
| 10 | 1500 | 120 |
| 50 | 4500 | 350 |
| 100 | 7000 | 600 |
| 500 | 9500 | 850 |
| 1000 | 10000 | 900 |
| 10000 | 10200 | 920 |
| EC50 (pM) | ~45 |
Table 2: this compound-Induced ERK1/2 Phosphorylation in INS-1 Cells
| This compound Conc. (nM) | Normalized p-ERK/Total ERK | Standard Deviation |
| 0 (Vehicle) | 1.0 | 0.1 |
| 0.1 | 1.5 | 0.2 |
| 1 | 2.8 | 0.3 |
| 10 | 4.5 | 0.5 |
| 100 | 4.8 | 0.6 |
| 1000 | 4.9 | 0.6 |
| EC50 (nM) | ~1.2 |
Table 3: Effect of this compound on INS-1 Cell Proliferation (72h)
| This compound Conc. (nM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 8 |
| 1 | 105 | 9 |
| 10 | 115 | 10 |
| 100 | 125 | 12 |
| 1000 | 128 | 13 |
| EC50 (nM) | ~15 |
Visualizations: Signaling Pathways and Experimental Workflow
Caption: GLP-1R signaling cascade initiated by this compound.
Caption: Workflow for in vitro characterization of this compound.
References
- 1. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 2. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP-1 signals via ERK in peripheral nerve and prevents nerve dysfunction in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Cyclic AMP-dependent activation of ERK via GLP-1 receptor signalling requires the neuroendocrine cell-specific guanine nucleotide exchanger NCS-RapGEF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of the effect of GLP‐1R agonists on body weight using in vitro efficacy information: An extension of the Hall body composition model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Beinaglutide Aggregation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Beinaglutide aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a recombinant human glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes.[1][2][3][4] Like other therapeutic peptides, this compound is prone to aggregation in aqueous solutions.[5][6] Aggregation can lead to a loss of therapeutic efficacy, altered pharmacokinetics, and potentially induce an immunogenic response.[5][6][7] Therefore, preventing aggregation is critical during formulation, storage, and experimental handling.
Q2: What are the primary factors that induce this compound aggregation?
Several factors can promote the aggregation of peptides like this compound in aqueous solutions. These include:
-
pH: The pH of the solution can significantly impact the charge state of the peptide, influencing intermolecular electrostatic interactions and, consequently, aggregation.[8][9] For many GLP-1 analogs, aggregation is more pronounced near their isoelectric point.[10]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation and induce conformational changes that expose hydrophobic regions, leading to aggregation.[8][10]
-
Concentration: Higher concentrations of this compound can increase the likelihood of intermolecular interactions and aggregation.[11]
-
Mechanical Stress: Agitation, such as shaking or stirring, can introduce air-liquid interfaces and induce shear stress, which can lead to the unfolding and subsequent aggregation of peptides.[8]
-
Ionic Strength: The salt concentration of the solution can influence electrostatic interactions between peptide molecules, with different salts having varying effects on stability.[6]
-
Excipients: The presence or absence of stabilizing excipients plays a crucial role in preventing aggregation.[7][12]
Q3: My this compound solution appears cloudy or has visible particulates. What should I do?
A cloudy appearance or the presence of visible particulates is a strong indication of aggregation. It is recommended not to use the solution for experiments where the monomeric form of the peptide is required. You should discard the aggregated solution and prepare a fresh one, paying close attention to the dissolution protocol and storage conditions. To investigate the cause, you can analyze a sample of the cloudy solution using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to characterize the aggregates.
Q4: How should I properly store my this compound stock solutions to minimize aggregation?
For optimal stability, this compound injection should be stored at 2°C–8°C and protected from light.[1] After the first use, it can be stored at a temperature not higher than 25°C for 2 weeks, or at 2°C–8°C for 6 weeks.[1][13] For laboratory-prepared solutions, it is advisable to follow similar storage conditions. Avoid repeated freeze-thaw cycles, as this can promote aggregation.[14] If you need to store the peptide for extended periods, consider preparing aliquots of your stock solution to minimize the number of times the main stock is handled.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound powder is difficult to dissolve. | - Inappropriate solvent.- Low pH of the solvent.- High peptide concentration. | - Use a high-purity solvent (e.g., sterile water for injection or a suitable buffer).- For GLP-1 analogs, dissolving in a slightly alkaline solution (e.g., pH 8.0-8.5) can improve solubility before adjusting to the final desired pH.[8]- Prepare a more dilute stock solution and concentrate if necessary, after confirming stability. |
| Solution becomes cloudy over time, even with proper storage. | - Sub-optimal buffer composition.- Gradual pH shift in the solution.- Presence of nucleating particles (e.g., dust, fibers). | - Optimize the buffer system. Consider using citrate or phosphate buffers, which are common in peptide formulations.[15]- Incorporate stabilizing excipients such as mannitol or a non-ionic surfactant like polysorbate 80.[15]- Filter the solution through a sterile, low-protein-binding filter (e.g., 0.22 µm PVDF) after dissolution. |
| Inconsistent results in bioassays. | - Presence of soluble aggregates affecting biological activity.- Loss of active monomer due to adsorption to container surfaces. | - Characterize the aggregation state of your solution before each experiment using SEC or DLS.- Use low-protein-binding microplates and pipette tips.- Consider including a non-ionic surfactant in your assay buffer to prevent surface adsorption. |
| Precipitation occurs after adding other components to the this compound solution. | - Incompatibility with other formulation components.- Change in pH or ionic strength upon mixing. | - Assess the compatibility of all components before preparing the final mixture.- Prepare all solutions in the same buffer to avoid drastic changes in pH and ionic strength.- Add components sequentially with gentle mixing, allowing the solution to equilibrate between additions. |
Data Presentation
Due to the limited publicly available quantitative stability data specifically for this compound, the following tables are presented as illustrative examples based on typical data for GLP-1 receptor agonists. These tables are intended to guide researchers in their experimental design for assessing this compound stability.
Table 1: Illustrative Example of the Effect of pH on this compound Aggregation
| pH | Temperature (°C) | Incubation Time (days) | % Monomer Remaining (by SEC) | Visual Appearance |
| 4.5 | 25 | 7 | > 98% | Clear |
| 5.5 | 25 | 7 | ~ 90% | Slightly Hazy |
| 6.5 | 25 | 7 | ~ 85% | Hazy |
| 7.4 | 25 | 7 | > 95% | Clear |
| 8.5 | 25 | 7 | > 98% | Clear |
This hypothetical data suggests that like other peptides, this compound may be least stable near its isoelectric point and more stable at acidic and alkaline pH.
Table 2: Illustrative Example of the Effect of Temperature on this compound Aggregation at pH 7.4
| Temperature (°C) | Incubation Time (hours) | % Monomer Remaining (by SEC) | Visual Appearance |
| 4 | 24 | > 99% | Clear |
| 25 | 24 | ~ 98% | Clear |
| 40 | 24 | ~ 92% | Slightly Hazy |
| 60 | 24 | ~ 75% | Cloudy with Precipitate |
This hypothetical data illustrates the increased rate of aggregation at elevated temperatures.
Table 3: Illustrative Example of the Effect of Excipients on this compound Aggregation at pH 7.4 and 40°C
| Excipient | Concentration | Incubation Time (hours) | % Monomer Remaining (by SEC) |
| None | - | 12 | ~ 90% |
| Mannitol | 5% (w/v) | 12 | ~ 95% |
| Polysorbate 80 | 0.02% (v/v) | 12 | ~ 98% |
| Mannitol + Polysorbate 80 | 5% + 0.02% | 12 | > 99% |
This hypothetical data shows the stabilizing effect of common excipients.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Pre-analysis: Before opening, allow the lyophilized this compound vial to equilibrate to room temperature.
-
Reconstitution: Reconstitute the lyophilized peptide in a pre-chilled, high-purity solvent. For initial dissolution, a slightly alkaline buffer (e.g., 10 mM phosphate buffer, pH 8.0) can be beneficial.
-
Mixing: Gently swirl the vial to dissolve the powder. Avoid vigorous shaking or vortexing to minimize mechanical stress.
-
pH Adjustment: If necessary, adjust the pH of the stock solution to the desired value using dilute acid or base.
-
Concentration Determination: Accurately determine the concentration of the stock solution using UV absorbance at 280 nm or a validated HPLC method.
-
Filtration (Optional): For removing potential micro-aggregates, filter the solution through a 0.22 µm low-protein-binding syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into low-protein-binding tubes, flash-freeze in liquid nitrogen, and store at -80°C for long-term storage. For short-term storage, keep at 2-8°C.
Protocol 2: Accelerated Aggregation Study (Thermal and Mechanical Stress)
-
Sample Preparation: Prepare this compound solutions at the desired concentration in different formulation buffers (e.g., varying pH, ionic strength, and excipients).
-
Initial Analysis: Analyze the t=0 samples for initial aggregation levels using SEC-HPLC, DLS, and a visual inspection.
-
Stress Conditions:
-
Thermal Stress: Incubate the samples at elevated temperatures (e.g., 40°C, 55°C).
-
Mechanical Stress: Place samples on an orbital shaker at a defined speed (e.g., 150 rpm).
-
-
Time Points: At predefined time points (e.g., 0, 6, 12, 24 hours), withdraw aliquots for analysis.
-
Analysis: Analyze the stressed samples using the same techniques as the initial analysis to monitor the increase in aggregates and the loss of monomer.
-
Data Evaluation: Plot the percentage of remaining monomer versus time for each condition to determine the aggregation kinetics.
Visualizations
Caption: General pathway of peptide aggregation under stress conditions.
Caption: Troubleshooting workflow for an aggregated this compound solution.
References
- 1. Pharmacokinetics and safety profiles of this compound injection, a recombinant human GLP-1, in adults with overweight/obesity: results from a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant human GLP-1 this compound regulates lipid metabolism of adipose tissues in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound showed significant weight‐loss benefit and effective glycaemic control for the treatment of type 2 diabetes in a real‐world setting: a 3‐month, multicentre, observational, retrospective, open‐label study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. neurelis.com [neurelis.com]
- 8. millennialscientific.com [millennialscientific.com]
- 9. A pH-Induced Switch in Human Glucagon-like Peptide-1 Aggregation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. jmchemsci.com [jmchemsci.com]
- 13. researchgate.net [researchgate.net]
- 14. Stability of glucagon-like peptide 1 and glucagon in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Beinaglutide In Vivo Mouse Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Beinaglutide dosage for in vivo mouse studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Animal Response (e.g., inconsistent changes in body weight or blood glucose) | 1. Stress-Induced Hyperglycemia: Handling and injection procedures can cause stress, leading to elevated blood glucose levels that can mask the effects of this compound. 2. Inconsistent Drug Administration: Improper injection technique or inaccurate dosing can lead to variable drug exposure. 3. Animal Health Status: Underlying health issues in individual mice can affect their response to treatment. | 1. Acclimatize Animals: Handle mice and perform sham injections (e.g., with vehicle) for several days prior to the experiment to reduce stress-induced physiological changes. 2. Standardize Injection Procedure: Ensure consistent subcutaneous injection technique. Rotate injection sites to minimize local reactions. 3. Health Monitoring: Closely monitor animal health and exclude any mice that show signs of illness before or during the study. |
| Unexpected Animal Behavior (e.g., lethargy, reduced activity) | 1. Transient Side Effects: Similar to human clinical observations with GLP-1 receptor agonists, mice may experience transient nausea or malaise, leading to reduced activity. 2. Hypoglycemia: Although rare with GLP-1 receptor agonists due to their glucose-dependent mechanism of action, high doses in lean or fasted animals could potentially lead to low blood sugar. | 1. Observation Period: Monitor animals closely after the first few injections. These effects are often transient and resolve as the animals adapt to the treatment. 2. Blood Glucose Monitoring: If hypoglycemia is suspected, measure blood glucose levels. Ensure animals have free access to food and water. For severe cases, consider dose reduction. |
| Injection Site Reactions (e.g., swelling, redness) | 1. Irritation from the Compound or Vehicle: The formulation itself may cause a local inflammatory response. 2. Improper Injection Technique: Repeated injections in the same location can lead to tissue damage and inflammation. | 1. Vehicle Control: Ensure that the vehicle alone does not cause a reaction. Isotonic saline is a commonly used and well-tolerated vehicle. 2. Rotate Injection Sites: Alternate injection sites on the back of the mouse to allow for tissue recovery. |
| Difficulty in Reconstituting Lyophilized this compound | 1. Inappropriate Solvent: Using a solvent that is not suitable for the peptide can lead to poor solubility. 2. Vigorous Shaking: Shaking can cause the peptide to aggregate or degrade. | 1. Use Sterile Water or Saline: For reconstitution of lyophilized peptides for in vivo use, sterile water or isotonic saline are generally recommended. 2. Gentle Agitation: Gently swirl or roll the vial to dissolve the powder. Avoid vigorous shaking. |
| Loss of Drug Efficacy Over Time | 1. Improper Storage of Reconstituted Solution: this compound, like other peptides, can degrade if not stored correctly. 2. Development of Tolerance: Some studies with other GLP-1 receptor agonists in mice have suggested a potential for tolerance development with chronic administration. | 1. Proper Storage: Store the reconstituted solution at 2-8°C for short-term use (up to 8 weeks for some GLP-1 analogs) or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[1] 2. Study Design Consideration: Be aware of the potential for tolerance and consider this in the interpretation of long-term study data. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound for in vivo mouse studies?
A1: Based on published research, a commonly used dosage for this compound in diet-induced obese mouse models (e.g., C57BL/6J mice on a high-fat diet) is 150 µg/kg/day, administered via subcutaneous injection three times a day.[2] This dosing regimen has been shown to be effective in reducing food intake and body weight.[2]
Q2: How should I prepare this compound for injection?
A2: While specific instructions from the manufacturer should always be followed, a general protocol for reconstituting lyophilized this compound for research purposes is as follows:
-
Allow the lyophilized powder to come to room temperature before opening the vial.
-
Add a sterile, isotonic vehicle such as sterile saline or bacteriostatic water for injection. The volume of the vehicle will depend on the desired final concentration.
-
Gently swirl or roll the vial to dissolve the powder. Do not shake vigorously.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
Q3: What is the recommended vehicle for this compound administration in mice?
A3: A sterile, isotonic solution such as 0.9% sodium chloride (saline) is a suitable and commonly used vehicle for subcutaneous injection of peptides like this compound in mice.[2]
Q4: How stable is the reconstituted this compound solution?
Q5: What are the expected effects of this compound in obese mouse models?
A5: In high-fat diet-induced obese mice, this compound treatment has been shown to lead to:
-
Reduced food intake.[2]
-
Decreased fat mass.[3]
-
Improved glucose tolerance and insulin sensitivity.[2]
-
Regulation of lipid metabolism in adipose tissues.[3]
Q6: Is hypoglycemia a major concern when using this compound in mice?
A6: GLP-1 receptor agonists like this compound have a glucose-dependent mechanism of action, meaning they primarily stimulate insulin secretion when blood glucose levels are high. Therefore, the risk of hypoglycemia is generally low, especially in hyperinsulinemic and hyperglycemic obese mouse models. However, it is always prudent to monitor for signs of hypoglycemia, particularly in lean animals or during fasting periods.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo mouse studies with this compound.
Table 1: this compound Dosage and Administration in Mouse Models
| Mouse Model | Dosage | Administration Route | Frequency | Study Duration | Reference |
| High-Fat Diet-Induced Obese C57BL/6J Mice | 150 µg/kg/day | Subcutaneous | Three times a day | 6 weeks | [2] |
| ob/ob Mice | Not specified in detail, but dose-dependent effects observed | Subcutaneous | Not specified in detail | 2-4 weeks |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Mouse Strain | Reference |
| Time to Maximum Concentration (Tmax) | ~5 minutes | C57BL/6 |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Diet-Induced Obesity Mouse Model
This protocol is based on methodologies described in published research.[2]
1. Animal Model and Diet:
-
Animals: 8-week-old male C57BL/6J mice.
-
Diet: Induce obesity by feeding a high-fat diet (HFD; e.g., 60 kcal% fat) for 16 weeks. A control group should be maintained on a standard chow diet.
2. This compound Preparation and Administration:
-
Reconstitution: Reconstitute lyophilized this compound in sterile 0.9% saline to the desired stock concentration.
-
Dosage: 150 µg/kg/day.
-
Administration: Administer subcutaneously in the back, three times a day, for 6 weeks. The vehicle control group should receive an equivalent volume of saline.
3. Key Outcome Measures:
-
Body Weight and Food Intake: Monitor and record weekly.
-
Glucose Tolerance Test (GTT): Perform at the end of the treatment period. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Perform at the end of the treatment period. After a 4-6 hour fast, administer insulin (e.g., 0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
Tissue Collection: At the end of the study, euthanize mice and collect tissues of interest (e.g., adipose tissue, liver, pancreas) for further analysis (e.g., histology, gene expression, lipidomics).
Visualizations
Caption: GLP-1 Receptor Signaling Pathway in Pancreatic Beta-Cells.
Caption: Experimental Workflow for this compound In Vivo Mouse Studies.
References
- 1. peptidecrafters.com [peptidecrafters.com]
- 2. Recombinant human GLP-1 this compound regulates lipid metabolism of adipose tissues in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant human GLP-1 this compound regulates lipid metabolism of adipose tissues in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing solubility issues of Beinaglutide at physiological pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Beinaglutide, a recombinant human glucagon-like peptide-1 (GLP-1) receptor agonist, at physiological pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility at physiological pH important?
This compound is a 30-amino acid peptide that is 100% homologous to the native human GLP-1(7-36).[1] It is used in research for type 2 diabetes and obesity.[2][3] For in vitro and in vivo experiments that mimic physiological conditions, this compound must be fully dissolved at a neutral pH (typically around 7.4) to ensure accurate concentration, biological activity, and to avoid issues like aggregation, which can lead to inaccurate results and potential immunogenicity.
Q2: What is the expected solubility of this compound in aqueous solutions?
While specific, comprehensive public data on this compound's solubility across a wide pH range is limited, a related peptide, GLP-1 (7-36) amide, is reported to be soluble up to 1 mg/mL in water.[4] For non-aqueous solvents, this compound has a reported solubility of 1.79 mg/mL in DMSO, which requires sonication and pH adjustment to 5 with HCl.[5] The commercially available injection is formulated at a concentration of 2 mg/mL, indicating that this concentration is achievable in a stable aqueous formulation.[6]
Q3: What is the estimated isoelectric point (pI) of this compound and how does it affect solubility?
The theoretical isoelectric point (pI) of this compound, calculated from its amino acid sequence (HAEGTFTSDVSSYLEGQAAKEFIAWLVKGR), is approximately 5.5 . The pI is the pH at which the peptide has a net neutral charge. Peptides are least soluble at or near their pI because the lack of electrostatic repulsion can lead to aggregation and precipitation. Therefore, this compound is expected to have its lowest solubility around pH 5.5.
Q4: Why is my this compound solution cloudy or showing precipitation at physiological pH (pH 7.4)?
There are two primary reasons for this observation:
-
Proximity to the Isoelectric Point (pI): If your buffer pH is close to 5.5, you will likely encounter solubility issues. While physiological pH 7.4 is further from the pI, preparing stock solutions or adjusting the pH can temporarily bring the local pH near the pI, causing precipitation.
-
Aggregation: Peptides like GLP-1 analogues can be prone to aggregation, where individual peptide molecules stick together to form larger, often insoluble, complexes. This can be triggered by factors such as temperature, agitation, and concentration, and is more likely to occur near the pI.
Q5: How can I improve the solubility of this compound for my experiments?
To improve solubility, you should work with a pH that is at least 1-2 units away from the pI (5.5).
-
For acidic conditions (pH < 4.5): The peptide will have a net positive charge.
-
For basic conditions (pH > 6.5): The peptide will have a net negative charge. At physiological pH 7.4, this compound will be negatively charged and thus more soluble than at its pI.
Using a small amount of a suitable co-solvent can also aid in dissolving hydrophobic peptides, although compatibility with your specific assay must be confirmed.
Q6: What are some recommended starting conditions for dissolving lyophilized this compound?
For a 1 mg/mL stock solution, start by reconstituting the peptide in a small amount of a slightly basic buffer, such as 10 mM ammonium bicarbonate (pH ~7.8-8.0), and then dilute to the final concentration with your desired experimental buffer (e.g., PBS). Alternatively, for a more acidic approach, use a dilute acetic acid solution (e.g., 10%) to dissolve the peptide and then carefully buffer it to your target pH.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Lyophilized this compound powder does not dissolve in neutral buffer (e.g., PBS pH 7.4). | The buffer's pH is too close to the peptide's pI of ~5.5, leading to minimal solubility. | 1. Use a slightly basic buffer: Try dissolving the peptide in a buffer with a pH of 8.0-8.5 first. Once dissolved, you can slowly add it to your neutral experimental buffer. 2. Use a slightly acidic buffer: Alternatively, dissolve in a buffer with a pH of 4.0-4.5. 3. Sonication: Use a bath sonicator for a few minutes to aid in dissolution.[5] |
| This compound solution becomes cloudy over time or upon temperature change. | The peptide is aggregating. This can be due to prolonged storage at a concentration near its solubility limit, temperature fluctuations, or microbial contamination. | 1. Filter-sterilize: Pass the solution through a 0.22 µm filter to remove any aggregates or microbial contamination. 2. Store in aliquots: Prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. 3. Add a cryoprotectant: Consider adding glycerol to a final concentration of 10-20% for long-term frozen storage. |
| I need to prepare a stock solution of this compound at a high concentration (>2 mg/mL). | The desired concentration exceeds the aqueous solubility limit under the current conditions. | 1. Use a co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO.[5] Remember to check the tolerance of your experimental system to the final concentration of the organic solvent. 2. Optimize pH: Systematically test the solubility at various pH values (e.g., from pH 4.0 to 9.0) to find the optimal pH for maximum solubility. |
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 1.79 mg/mL (0.54 mM) | Requires sonication and pH adjustment to 5 with HCl.[5] |
| GLP-1 (7-36) amide | Water | ~ 1 mg/mL | A closely related peptide, useful as a reference.[4] |
| This compound | Aqueous Formulation | 2 mg/mL (4.2 mg in 2.1 mL) | Concentration used in a clinical trial formulation.[6] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Aqueous Stock Solution of this compound
-
Calculate the volume of buffer required to reconstitute the lyophilized this compound to 1 mg/mL.
-
Prepare a 10 mM ammonium bicarbonate solution and adjust the pH to 8.0.
-
Add the calculated volume of the pH 8.0 buffer to the vial of lyophilized this compound.
-
Gently vortex or pipette the solution up and down to dissolve the peptide completely. Avoid vigorous shaking to minimize aggregation.
-
If solubility issues persist, place the vial in a bath sonicator for 5-10 minutes.
-
Once dissolved, the stock solution can be diluted into the final experimental buffer.
-
For storage, create single-use aliquots and store at -20°C or -80°C.
Protocol 2: Turbidimetric Solubility Assay
This protocol allows for the determination of this compound's solubility at different pH values.
-
Prepare a series of buffers with varying pH values (e.g., citrate buffer for pH 4.0-6.0, phosphate buffer for pH 6.0-8.0, and borate buffer for pH 8.0-9.0).
-
Prepare a high-concentration stock solution of this compound in a suitable solvent where it is highly soluble (e.g., DMSO).
-
In a 96-well plate, add a fixed volume of each buffer to different wells.
-
Add increasing volumes of the this compound stock solution to the wells, creating a concentration gradient.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for equilibration.
-
Measure the absorbance (turbidity) of each well at a wavelength of 600 nm using a plate reader.
-
The concentration at which turbidity significantly increases corresponds to the solubility limit at that specific pH.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benemae.com [benemae.com]
- 4. Glucagon-like peptide 1 (7-36) amide (human, rat) | Glucagon-Like Peptide 1 Receptor Agonists: R&D Systems [rndsystems.com]
- 5. glpbio.com [glpbio.com]
- 6. Frontiers | Pharmacokinetics and safety profiles of this compound injection, a recombinant human GLP-1, in adults with overweight/obesity: results from a phase I clinical trial [frontiersin.org]
troubleshooting low signal in Beinaglutide cAMP assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in Beinaglutide-stimulated cyclic AMP (cAMP) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cAMP levels?
This compound is a short-acting glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2][3] The GLP-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gαs subunit. This, in turn, activates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cAMP.[4][5] Therefore, treatment of cells expressing the GLP-1R with this compound is expected to result in a dose-dependent increase in cAMP levels.
Q2: I am not seeing a significant increase in cAMP signal after treating my cells with this compound. What are the common causes?
Several factors can contribute to a low or absent signal in your cAMP assay. These can be broadly categorized into issues with the cells, reagents, or the assay protocol itself. Common culprits include low receptor expression on the cells, degradation of cAMP by phosphodiesterases (PDEs), suboptimal cell density, or issues with the this compound compound.
Q3: Should I use a phosphodiesterase (PDE) inhibitor in my assay?
Yes, it is highly recommended to include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your cAMP assay.[6][7][8] PDEs are enzymes that rapidly degrade cAMP.[7][9][10] By inhibiting PDEs, you can prevent the breakdown of newly synthesized cAMP, leading to its accumulation and a more robust and detectable signal.[6][7]
Q4: Can the serum in my cell culture medium affect the cAMP assay?
Yes, serum can interfere with cAMP assays. Serum contains various factors that can either stimulate or inhibit adenylyl cyclase, leading to high background or a blunted response to your agonist.[11][12] For this reason, it is often recommended to serum-starve the cells for a few hours or overnight before the experiment or to perform the assay in a serum-free medium.[12]
Troubleshooting Guide: Low Signal in this compound cAMP Assays
This guide provides a structured approach to troubleshooting low signal issues in your this compound cAMP assays.
Problem: Low or no cAMP signal upon this compound stimulation.
Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Cell-Related Issues | |
| Low GLP-1 Receptor Expression | - Confirm GLP-1R expression in your cell line using qPCR, western blot, or flow cytometry.- Use a cell line known to endogenously express high levels of GLP-1R or a stably transfected cell line. |
| Unhealthy or Over-confluent Cells | - Ensure cells are healthy, viable, and in the logarithmic growth phase.[13][14]- Do not use cells that are over-confluent, as this can lead to receptor downregulation and altered signaling.[14]- Perform a cell viability count before seeding.[13] |
| Suboptimal Cell Density | - Optimize the cell seeding density for your specific assay plate format (e.g., 96-well, 384-well).[13][14]- Too few cells will produce an insufficient signal, while too many can lead to a high basal signal and a reduced assay window.[6][13] |
| Reagent-Related Issues | |
| This compound Degradation | - Ensure proper storage and handling of the this compound stock solution.- Prepare fresh dilutions of this compound for each experiment. |
| Inactive or Insufficient PDE Inhibitor | - Use a broad-spectrum PDE inhibitor like IBMX at an optimized concentration (typically 100-500 µM).- Ensure the PDE inhibitor is active and not expired. |
| Assay Kit Component Issues | - Check the expiration dates of all assay kit components.- Ensure proper storage and handling of all reagents as per the manufacturer's instructions. |
| Protocol-Related Issues | |
| Inefficient Cell Lysis | - If your assay requires cell lysis, ensure the lysis buffer is effective and the incubation time is sufficient to release intracellular cAMP. |
| Suboptimal Stimulation Time | - Perform a time-course experiment to determine the optimal stimulation time for this compound in your cell line. The peak cAMP response can be transient. |
| Serum Interference | - Serum-starve cells for 4-24 hours prior to the assay.[12]- Alternatively, perform the assay in serum-free media.[12] |
| Incorrect Assay Wavelength/Filter Settings | - Double-check that the plate reader settings match the requirements of your specific cAMP assay kit.[15] |
Experimental Protocols
Key Experiment: this compound-Stimulated cAMP Assay Protocol (Example using a LANCE® Ultra cAMP Kit)
This protocol provides a general framework. Optimization of cell number, stimulation time, and reagent concentrations is crucial.
-
Cell Preparation:
-
Culture cells expressing the GLP-1 receptor to 70-80% confluency.
-
Harvest cells and perform a cell count and viability assessment.
-
Resuspend the cells in serum-free assay buffer to the desired, pre-optimized concentration.
-
-
Assay Procedure:
-
Add 5 µL of cells to the wells of a 384-well white opaque assay plate.
-
Prepare a serial dilution of this compound in assay buffer containing a PDE inhibitor (e.g., IBMX).
-
Add 5 µL of the this compound dilution or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).
-
Add 5 µL of the Eu-cAMP tracer solution.
-
Add 5 µL of the ULight™-anti-cAMP antibody solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Plot the ratio as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Visualizations
This compound Signaling Pathway
Caption: this compound activates the GLP-1R, leading to cAMP production.
Troubleshooting Workflow for Low cAMP Signal
Caption: A logical workflow for troubleshooting low cAMP signal.
References
- 1. Effect of this compound, a thrice-daily GLP-1 receptor agonist, on body weight and metabolic parameters: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a thrice-daily GLP-1 receptor agonist, on body weight and metabolic parameters: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. mdpi.com [mdpi.com]
- 5. New insights into the role of cAMP in the production and function of the incretin hormone glucagon-like peptide-1 (GLP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 8. PK/PD studies on non-selective PDE inhibitors in rats using cAMP as a marker of pharmacological response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterases [sigmaaldrich.com]
- 10. cAMP-specific phosphodiesterase inhibitors: promising drugs for inflammatory and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serum-induced sensitization of cyclic AMP accumulation in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. arp1.com [arp1.com]
strategies to reduce non-specific binding in Beinaglutide receptor assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Beinaglutide receptor binding assays. Our goal is to help you optimize your experiments and obtain reliable, high-quality data.
Troubleshooting Guide: Reducing Non-Specific Binding
High non-specific binding (NSB) is a common challenge in receptor binding assays that can obscure specific binding signals and lead to inaccurate results. This guide provides a question-and-answer format to troubleshoot and mitigate NSB in your this compound receptor assays.
Q1: My non-specific binding is excessively high. What are the primary factors I should investigate?
A1: High non-specific binding can stem from several sources. Systematically evaluate the following:
-
Assay Buffer Composition: The pH, ionic strength, and presence of blocking agents in your buffer are critical.
-
Incubation Conditions: Time and temperature can influence the hydrophobic interactions that often contribute to NSB.
-
Receptor Preparation Quality: Poor quality membrane preparations or cell monolayers can expose non-receptor components that bind the radioligand non-specifically.
-
Radioligand Properties: The concentration and purity of the radiolabeled this compound can impact NSB.
-
Washing Procedure: Inadequate or overly harsh washing steps can either leave unbound ligand behind or dissociate specifically bound ligand.
Q2: How can I optimize my assay buffer to reduce non-specific binding?
A2: Your assay buffer is the first line of defense against NSB. Consider the following adjustments:
-
pH Adjustment: The charge of both this compound and the cell membrane is pH-dependent. Experiment with a range of pH values (typically 7.2-7.6) to find the optimal condition that minimizes electrostatic interactions.[1]
-
Inclusion of Blocking Agents: Bovine Serum Albumin (BSA) is a commonly used protein that blocks non-specific binding sites on the assay plate and membranes.[2][3][4] Start with a concentration of 0.1% to 1% (w/v) and optimize.[1] For some systems, other blocking agents like casein or non-fat dry milk might be effective.[5]
-
Addition of a Detergent: A non-ionic detergent like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that cause non-specific binding.[2][4][5] Use a low concentration, typically 0.05% to 0.1% (v/v), as higher concentrations can disrupt membrane integrity.
-
Increased Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can shield charged molecules and reduce non-specific electrostatic interactions.[1]
Q3: What are the optimal incubation time and temperature to minimize non-specific binding?
A3: Incubation conditions should be optimized to reach equilibrium for specific binding while minimizing non-specific interactions.
-
Temperature: Lowering the incubation temperature (e.g., 4°C or room temperature) can reduce hydrophobic interactions, a common cause of NSB. However, this may also slow down the association rate of specific binding, requiring a longer incubation time to reach equilibrium.
-
Time: Perform a time-course experiment to determine the point at which specific binding reaches a plateau. Extending the incubation time beyond this point may only increase non-specific binding.
Q4: Could my cell membrane preparation be the source of high non-specific binding?
A4: Yes, the quality of your receptor source is crucial.
-
Membrane Purity: Ensure your membrane preparation protocol effectively removes cytosolic proteins and other cellular components that can contribute to NSB. Multiple centrifugation and wash steps are recommended.
-
Protein Concentration: Using an excessively high concentration of membrane protein can increase the number of non-specific binding sites. Perform a protein titration to find the optimal concentration that gives a good specific binding signal without elevating NSB.[6] It is recommended that less than 10% of the added radioligand is bound.[6]
Q5: How do I ensure my washing steps are effective?
A5: The washing procedure is critical for removing unbound radioligand without disrupting the specific ligand-receptor complex.
-
Wash Buffer: Use an ice-cold wash buffer to slow the dissociation of the specific binding. The wash buffer should have a similar composition to the assay buffer, but may benefit from a slightly higher concentration of the blocking agent.
-
Number and Volume of Washes: Perform multiple quick washes with a sufficient volume of buffer to thoroughly remove unbound ligand. Typically, 3-4 washes are sufficient.
-
Filtration vs. Centrifugation: For membrane-based assays, rapid filtration is generally preferred over centrifugation to separate bound from free ligand, as it minimizes the trapping of unbound ligand in the pellet.
Frequently Asked Questions (FAQs)
Q: What is this compound and what is its mechanism of action?
A: this compound is a glucagon-like peptide-1 (GLP-1) receptor agonist.[7][8] Its mechanism of action involves binding to and activating the GLP-1 receptor, a G-protein coupled receptor (GPCR). This activation stimulates the production of intracellular cyclic AMP (cAMP) by adenylyl cyclase, which in turn triggers a cascade of downstream signaling events.[9] These events ultimately lead to glucose-dependent insulin secretion, suppression of glucagon release, and other metabolic benefits.[9][10]
Q: What are the key components of a this compound receptor binding assay buffer?
A: A typical binding buffer for a GLP-1 receptor assay includes a buffering agent (e.g., 25 mM HEPES, pH 7.4), divalent cations (e.g., 2.5 mM CaCl2, 1 mM MgCl2), a protease inhibitor (e.g., 50 mg/L bacitracin), and a blocking agent (e.g., 0.1% BSA).[11]
Q: How is non-specific binding determined in a receptor assay?
A: Non-specific binding is determined by measuring the amount of radiolabeled this compound that binds in the presence of a high concentration of a non-labeled competitor (e.g., unlabeled this compound or another high-affinity GLP-1 receptor agonist). This competitor will saturate the specific binding sites, so any remaining bound radioligand is considered non-specific.
Q: Can I use whole cells instead of membrane preparations for my binding assay?
A: Yes, whole-cell binding assays are a valid approach. They offer the advantage of studying the receptor in a more native environment. However, they can also present challenges such as ligand-induced receptor internalization, which can affect the measurement of binding at equilibrium.
Data Presentation
Table 1: Typical Buffer Components for GLP-1 Receptor Binding Assays
| Component | Typical Concentration | Purpose |
| HEPES | 25-50 mM | Buffering agent to maintain pH |
| MgCl₂ | 1-5 mM | Divalent cation, often required for receptor conformation |
| CaCl₂ | 1-2.5 mM | Divalent cation, can influence binding |
| Bacitracin | 50 mg/L | Protease inhibitor to prevent peptide degradation |
| BSA | 0.1% - 1% (w/v) | Blocking agent to reduce non-specific binding |
| Tween-20 | 0.05% - 0.1% (v/v) | Non-ionic detergent to reduce hydrophobic interactions |
Table 2: Troubleshooting Summary for High Non-Specific Binding
| Issue | Potential Cause | Recommended Action |
| High Background | Inappropriate buffer composition | Optimize pH, add/increase BSA concentration, add a non-ionic detergent (e.g., Tween-20). |
| Suboptimal incubation conditions | Decrease incubation temperature, optimize incubation time to reach equilibrium without excessive NSB. | |
| Poor membrane quality | Re-prepare membranes with additional wash steps, optimize protein concentration. | |
| Inefficient washing | Use ice-cold wash buffer, increase the number and volume of washes. | |
| Poor Reproducibility | Inconsistent pipetting | Use calibrated pipettes and consistent technique. |
| Temperature fluctuations | Ensure consistent incubation and washing temperatures. | |
| Reagent degradation | Use fresh reagents and store them properly. |
Experimental Protocols
Detailed Protocol: GLP-1 Receptor Radioligand Binding Assay (Adaptable for this compound)
This protocol provides a general framework for a competitive radioligand binding assay using cell membranes expressing the GLP-1 receptor. This can be adapted for use with radiolabeled this compound.
1. Materials and Reagents:
-
Cell membranes expressing the human GLP-1 receptor
-
Radiolabeled ligand (e.g., ¹²⁵I-GLP-1 or a custom radiolabeled this compound)
-
Unlabeled this compound (for competition)
-
Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 50 mg/L Bacitracin, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold PBS with 0.1% BSA
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid
-
Scintillation counter
2. Membrane Preparation:
-
Culture cells expressing the GLP-1 receptor to confluency.
-
Harvest cells and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Store membrane aliquots at -80°C.
3. Binding Assay Procedure:
-
Thaw the membrane preparation on ice and dilute to the optimized protein concentration in binding buffer.
-
Prepare serial dilutions of unlabeled this compound in binding buffer for the competition curve.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer + 50 µL of radiolabeled ligand + 100 µL of membrane suspension.
-
Non-Specific Binding: 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM) + 50 µL of radiolabeled ligand + 100 µL of membrane suspension.
-
Competition: 50 µL of each concentration of unlabeled this compound + 50 µL of radiolabeled ligand + 100 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.[12]
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid and count the radioactivity in a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the specific binding as a function of the log concentration of unlabeled this compound.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Experimental workflow for a this compound receptor binding assay.
Caption: this compound signaling pathway via the GLP-1 receptor.
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. Quantitation of the blocking effect of tween 20 and bovine serum albumin in ELISA microwells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nicoyalife.com [nicoyalife.com]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of this compound as an glucagon-like peptide-1 receptor agonists on cardiometabolic factors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of this compound, a thrice-daily GLP-1 receptor agonist, on body weight and metabolic parameters: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The peptide agonist-binding site of the glucagon-like peptide-1 (GLP-1) receptor based on site-directed mutagenesis and knowledge-based modelling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Chemical Synthesis of GLP-1 Analogues (e.g., Beinaglutide/Semaglutide)
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of complex peptides like Beinaglutide and other GLP-1 receptor agonists. The primary method discussed is Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis process, offering potential causes and solutions in a question-and-answer format.
Problem: Low Coupling Efficiency, Especially at Hindered Residues (e.g., Aib, Val, Ile)
-
Question: My real-time monitoring indicates a slow or incomplete coupling reaction for a specific amino acid. What are the common causes and how can I improve the yield?
-
Answer: Low coupling efficiency is a frequent challenge in SPPS, particularly with sterically hindered amino acids or within "difficult" sequences that promote peptide chain aggregation.
-
Immediate Actions:
-
Extend Coupling Time: Double the standard coupling time for the problematic residue.
-
Double Couple: After the initial coupling and washing, perform a second coupling step with a fresh solution of the amino acid and coupling reagents.
-
Capping: To prevent the unreacted N-terminus from participating in subsequent steps and generating deletion impurities, cap the unreacted sites using acetic anhydride.
-
-
Systematic Solutions:
-
Change Coupling Reagents: If using standard carbodiimide-based reagents like DIC/HOBt, consider switching to a more potent uronium/phosphonium salt reagent. The choice of reagent can significantly impact efficiency. See the table below for a comparison.
-
Incorporate Chaotropic Agents: Add agents like DCHA (dicyclohexylamine) to the coupling cocktail to disrupt secondary structures and improve resin solvation.
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-60°C) can enhance reaction kinetics, but must be done cautiously to avoid racemization.
-
-
Problem: Significant Deletion Impurities in Final Product
-
Question: My HPLC/MS analysis shows a high percentage of peptides missing one or more amino acids. How can I minimize these deletion sequences?
-
Answer: Deletion impurities are primarily caused by incomplete deprotection of the Fmoc group or inefficient coupling, followed by a failure to cap the unreacted chains.
-
Troubleshooting Steps:
-
Verify Deprotection: Ensure your deprotection solution (commonly 20% piperidine in DMF) is fresh. Piperidine can degrade over time. Extend the deprotection time or perform a second deprotection step.
-
Monitor Fmoc Removal: Use a UV-Vis spectrophotometer to quantify the release of the Fmoc-piperidine adduct to ensure the reaction has gone to completion.
-
Implement Capping: As mentioned above, a capping step with acetic anhydride after coupling is the most effective way to terminate unreacted chains and simplify purification.
-
-
Problem: Racemization of Amino Acids
-
Question: I'm observing diastereomeric impurities in my final peptide. What are the best practices to prevent racemization, especially for sensitive residues like His and Cys?
-
Answer: Racemization is a critical concern, particularly during the activation of amino acids for coupling. The risk is highest for histidine (His) and cysteine (Cys).
-
Preventative Measures:
-
Use Additives: The addition of reagents like ethyl cyanohydroxyiminoacetate (Oxyma) or 1-hydroxybenzotriazole (HOBt) to the coupling cocktail is crucial for suppressing racemization.
-
Control Temperature: Avoid excessively high temperatures during coupling steps, especially for sensitive residues.
-
Choice of Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) at a controlled concentration (typically 2 equivalents). Excess base can promote racemization.
-
Pre-activation Time: Minimize the time between activating the amino acid and adding it to the resin.
-
-
Problem: Difficulty with Side-Chain Acylation (e.g., Lysine Modification)
-
Question: The acylation of the lysine side-chain with the fatty acid moiety is inefficient. What is the recommended protocol?
-
Answer: The attachment of a lipid group, a key feature of molecules like Semaglutide and Liraglutide, presents unique challenges due to the poor solubility of the fatty acid component in standard SPPS solvents.
-
Optimized Protocol:
-
Solvent System: Use a solvent mixture that can dissolve both the protected peptide on the resin and the fatty acid chain, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and Dichloromethane (DCM).
-
Activation: Activate the fatty acid-linker moiety using a potent coupling reagent like HATU.
-
Temperature: Gently heating the reaction (e.g., to 40°C) can improve solubility and reaction rates.
-
Monitoring: Use a colorimetric test (like the Kaiser test) to monitor the reaction's completion. Due to the steric hindrance, this step may require significantly longer reaction times than a standard amino acid coupling.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best resin to use for the synthesis of a long peptide like this compound?
For long peptides, a low-loaded resin is recommended to minimize steric hindrance and aggregation. A ChemMatrix® resin or a low-loaded Wang or 2-chlorotrityl chloride (2-CTC) resin (e.g., 0.3-0.5 mmol/g) is often a good choice. 2-CTC resin is particularly useful as it allows for the cleavage of the peptide with the side-chains still protected, which can be beneficial for certain purification strategies.
Q2: How can I effectively monitor the progress of my solid-phase synthesis?
Real-time monitoring is crucial for identifying and addressing issues promptly. The most common methods include:
-
Kaiser Test: A qualitative colorimetric test to detect free primary amines. A positive result (blue color) after a coupling step indicates an incomplete reaction.
-
Fmoc Quantification: As mentioned earlier, measuring the UV absorbance of the Fmoc-piperidine adduct after deprotection provides a quantitative measure of the reaction efficiency at each step.
Q3: What are the critical considerations for the final cleavage and deprotection step?
The final cleavage from the resin and removal of all side-chain protecting groups is a harsh step that can generate its own set of impurities.
-
Scavengers: A "cocktail" of scavengers is essential to trap the reactive carbocations generated during the cleavage process. A common mixture is the Reagent B (TFA/phenol/water/TIPS, 88:5:5:2 v/v/v/v), which is effective for peptides containing sensitive residues like Trp, Met, and Tyr.
-
Temperature: Perform the cleavage at room temperature but consider cooling the peptide solution immediately after precipitation in cold ether to minimize degradation.
-
Precipitation: Ensure the peptide is fully precipitated in cold diethyl ether to maximize recovery. Multiple washes with cold ether are recommended.
Data & Protocols
Table 1: Comparison of Common Coupling Reagents in SPPS
| Reagent | Full Name | Class | Relative Potency | Racemization Risk | Notes |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide | Standard | Low (with HOBt) | Cost-effective, but may be insufficient for difficult couplings. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | High | Moderate | A reliable workhorse for many sequences. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Very High | Low | Excellent for hindered amino acids and reducing racemization. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | High | Moderate | Generates a carcinogenic byproduct (HMPA). |
Protocol: Capping of Unreacted Peptide Chains
-
Wash: After the coupling step, wash the resin thoroughly with DMF (3 times) to remove any residual amino acid and coupling reagents.
-
Prepare Capping Solution: Prepare a solution of 10% acetic anhydride and 1% DIPEA in DMF.
-
React: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash: Wash the resin thoroughly with DMF (3 times) and then with DCM (2 times) to prepare for the next deprotection step.
-
Confirm: Perform a Kaiser test. The result should be negative (yellow/colorless beads), indicating that all free amines have been acetylated.
Visualizations
Workflow and Troubleshooting Diagrams
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for troubleshooting low peptide synthesis yield.
interpreting unexpected results in Beinaglutide experiments
Welcome to the Beinaglutide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results in experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a recombinant human glucagon-like peptide-1 (GLP-1) receptor agonist. It shares 100% homology with the native human GLP-1 (7-36) peptide.[1] Its primary mechanism involves binding to and activating the GLP-1 receptor (GLP-1R), a G protein-coupled receptor.[2] This activation in pancreatic β-cells stimulates the production of cyclic AMP (cAMP), leading to glucose-dependent insulin secretion and the suppression of glucagon release.[2][3][4] Additionally, this compound can delay gastric emptying and act on the central nervous system to promote satiety, which contributes to its effects on weight management.[1][2]
Q2: What are the known off-target effects or non-canonical signaling pathways of this compound?
While the primary pathway is Gαs-cAMP mediated, the GLP-1 receptor can also couple with other G proteins like Gαq and Gαi, and recruit β-arrestins.[2][3][4] This can lead to the activation of alternative downstream signaling cascades, such as those involving phospholipase C (PLC) and extracellular signal-regulated kinase (ERK).[2][3] This phenomenon, known as biased agonism, where a ligand preferentially activates one pathway over another, could lead to cell-type-specific or unexpected physiological responses.[2] For instance, some GLP-1R agonists have shown bias towards cAMP accumulation with reduced β-arrestin recruitment.[2]
Q3: What are the common adverse events observed in clinical and preclinical studies with this compound?
The most frequently reported adverse events are gastrointestinal in nature.[5][6] These include nausea, vomiting, dizziness, and loss of appetite.[7] These effects are generally mild to moderate and tend to occur at the beginning of treatment.[7]
Q4: What is the stability and recommended storage for this compound in a laboratory setting?
This compound is a peptide and, like other peptides, is susceptible to degradation. For laboratory use, it is crucial to follow the manufacturer's storage instructions. Generally, lyophilized peptides should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of GLP-1 analogs in solution can be affected by pH and temperature.[8] For in vivo studies, the formulation and excipients can significantly impact stability.[8]
Troubleshooting Guides for Unexpected Experimental Results
In Vitro Cell-Based Assays
Scenario 1: Lower than expected potency (higher EC50) in a cAMP assay.
-
Possible Cause 1: Peptide Degradation. this compound may have degraded due to improper storage or handling.
-
Troubleshooting:
-
Ensure the lyophilized peptide was stored at -20°C.
-
After reconstitution, aliquot and store at -80°C. Avoid multiple freeze-thaw cycles.
-
Prepare fresh dilutions for each experiment.
-
-
-
Possible Cause 2: Interference from Serum Albumin. If your cell culture medium contains high concentrations of serum, and if this compound has any affinity for albumin, this could reduce the free concentration available to bind to the receptor.
-
Troubleshooting:
-
Perform the assay in a serum-free medium or a medium with low albumin content.[9]
-
If serum is required for cell viability, ensure consistent serum concentrations across all experiments and consider this as a factor in potency determination.
-
-
-
Possible Cause 3: Low GLP-1 Receptor Expression. The cell line used may have low or variable expression of the GLP-1 receptor.
-
Possible Cause 4: Assay Timing. The peak cAMP response may occur at a different time point than measured.
-
Troubleshooting:
-
Perform a time-course experiment to determine the optimal incubation time for maximal cAMP production.
-
-
Scenario 2: High variability between replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell density across the plate can lead to variable results.
-
Troubleshooting:
-
Ensure thorough mixing of the cell suspension before and during plating.
-
Use a multichannel pipette with care to ensure consistent volume dispensing.
-
Visually inspect the plate for even cell distribution after seeding.
-
-
-
Possible Cause 2: Peptide Adsorption to Plasticware. Peptides can adsorb to the surface of microplates and pipette tips, leading to inaccurate concentrations.
-
Troubleshooting:
-
Use low-protein-binding microplates and pipette tips.
-
Consider including a low concentration of a non-ionic surfactant like Polysorbate 80 in the assay buffer.[11]
-
-
-
Possible Cause 3: Edge Effects. Wells on the periphery of the microplate are more prone to evaporation, which can affect cell health and assay results.
-
Troubleshooting:
-
Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to create a humidity barrier.
-
-
In Vivo Animal Studies
Scenario 1: Inconsistent effects on blood glucose or food intake between animals.
-
Possible Cause 1: Variability in Drug Administration. Subcutaneous injection technique can influence absorption rates.
-
Troubleshooting:
-
Ensure consistent injection volume, depth, and location for all animals.
-
Have the same trained individual perform all injections if possible.
-
-
-
Possible Cause 2: Tachyphylaxis. Rapid desensitization of the GLP-1 receptor can occur with continuous exposure.[12]
-
Troubleshooting:
-
This compound is a short-acting agonist, which may mitigate this to some extent.[5] However, consider the dosing frequency and timing relative to measurements.
-
Investigate different dosing regimens (e.g., less frequent administration) if tachyphylaxis is suspected.
-
-
-
Possible Cause 3: Animal Stress. Stress can influence metabolic parameters and feeding behavior.
-
Troubleshooting:
-
Acclimatize animals to the experimental procedures and handling.
-
Perform experiments at the same time of day to account for circadian rhythms.
-
-
Scenario 2: Unexpected off-target effects observed (e.g., changes in behavior or organ morphology not typically associated with GLP-1R agonism).
-
Possible Cause 1: Activation of GLP-1 Receptors in Non-Target Tissues. GLP-1 receptors are expressed in various tissues beyond the pancreas, including the brain, heart, and gastrointestinal tract.[13]
-
Troubleshooting:
-
Review the literature for known GLP-1R expression in the affected tissue.
-
Consider ex vivo analysis of the affected tissue to investigate receptor expression and downstream signaling.
-
-
-
Possible Cause 2: Biased Agonism. this compound might be activating different signaling pathways in different tissues, leading to unexpected physiological responses.[2]
-
Troubleshooting:
-
This is a complex area of research. In vitro experiments using cell lines derived from the affected tissue could help dissect the signaling pathways involved.
-
-
-
Possible Cause 3: Impurities in the Peptide Preparation.
-
Troubleshooting:
-
Ensure the this compound used is of high purity. Verify the purity with analytical methods like HPLC.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Overweight/Obese Adults
| Parameter | 0.1 mg Dose | 0.14 mg Dose | 0.2 mg Dose |
| Tmax (median, min) | 10 - 15 | 10 - 15 | 10 - 15 |
| Cmax (mean, ng/L) | - | - | 642 |
| AUC (mean, ng*h/L) | Varies by study day | Varies by study day | Varies by study day |
| Half-life (approx.) | ~15 min | ~15 min | ~15 min |
| Data synthesized from multiple subcutaneous injections.[7][14] |
Table 2: Common Adverse Events of this compound from Clinical Trials
| Adverse Event | Frequency | Severity | Onset |
| Nausea | High | Mild to Moderate | Typically within 30 minutes of administration |
| Dizziness | Moderate | Mild to Moderate | Varies |
| Vomiting | Moderate | Mild to Moderate | Typically follows nausea |
| Appetite Loss | Common | Mild to Moderate | Gradual |
| Frequencies are relative and based on pooled data from clinical studies.[6][7][15] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is for measuring the in vitro potency of this compound by quantifying cyclic AMP (cAMP) production in a cell-based assay.
Materials:
-
HEK293 or CHO cells stably expressing the human GLP-1 receptor.
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
This compound, lyophilized.
-
Reference GLP-1R agonist (e.g., native GLP-1).
-
3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Low-protein-binding 96-well microplates.
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in fresh culture medium.
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
-
Peptide Preparation:
-
Reconstitute lyophilized this compound and the reference agonist in an appropriate solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.
-
Perform serial dilutions in assay buffer to create a range of concentrations for the dose-response curve.
-
-
Assay:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with assay buffer.
-
Add assay buffer containing IBMX (to prevent cAMP degradation) to each well and incubate for a short period.
-
Add the serially diluted this compound or reference agonist to the respective wells. Include a vehicle control (assay buffer with no peptide).
-
Incubate for the predetermined optimal time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of your chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification in Plasma
This protocol outlines a general procedure for quantifying this compound concentrations in plasma samples for pharmacokinetic studies.
Materials:
-
Plasma samples collected in tubes containing a DPP-IV inhibitor.
-
This compound-specific capture antibody.
-
This compound-specific detection antibody (often conjugated to an enzyme like HRP).
-
This compound standard for creating the calibration curve.
-
ELISA plate (e.g., 96-well high-binding plate).
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Substrate for the enzyme (e.g., TMB for HRP).
-
Stop solution (e.g., 2N H2SO4).
-
Plate reader.
Procedure:
-
Plate Coating:
-
Dilute the capture antibody in coating buffer and add to the wells of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Prepare serial dilutions of the this compound standard in a matrix that mimics plasma to create a standard curve.
-
Add the standards and unknown plasma samples to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add the enzyme-conjugated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate thoroughly.
-
Add the enzyme substrate to each well and incubate in the dark until sufficient color develops.
-
-
Measurement:
-
Add the stop solution to each well.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.
-
Use the standard curve to determine the concentration of this compound in the unknown plasma samples.
-
Visualizations
Caption: GLP-1R Signaling Pathways Activated by this compound.
Caption: Logical Workflow for Troubleshooting Unexpected Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 3. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]
- 5. Effect of this compound, a thrice-daily GLP-1 receptor agonist, on body weight and metabolic parameters: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. Pharmacokinetics and safety profiles of this compound injection, a recombinant human GLP-1, in adults with overweight/obesity: results from a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extending residence time and stability of peptides by Protected Graft Copolymer (PGC) excipient: GLP-1 example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The therapeutic potential of GLP‐1 receptor biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of key genes and pathways revealing the central regulatory mechanism of brain-derived glucagon-like peptide-1 on obesity using bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and safety profiles of this compound injection, a recombinant human GLP-1, in adults with overweight/obesity: results from a phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Beinaglutide Administration and Adverse Effect Management
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the dose adjustment of Beinaglutide to mitigate adverse effects, with a primary focus on nausea.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a glucagon-like peptide-1 (GLP-1) receptor agonist.[1] It is a recombinant human GLP-1 that shares 100% homology with the native human GLP-1 (7-36).[2] Its mechanism of action involves mimicking the effects of the endogenous incretin hormone GLP-1. Upon administration, this compound binds to and activates GLP-1 receptors, which are found in the pancreas, brain, and other tissues.[1] This activation stimulates glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying, which contributes to its effects on glycemic control and weight reduction.[1][3][4]
Q2: What are the most common adverse effects associated with this compound administration in a research setting?
A2: The most frequently reported adverse effects are gastrointestinal in nature.[1] These include nausea, vomiting, diarrhea, and constipation.[1] Nausea is consistently reported as the most common adverse event.[3][5][6] These effects are typically mild to moderate in severity and are often transient, occurring most frequently during the initial dose-escalation period.[1][6][7]
Q3: Why does this compound cause nausea?
A3: The nausea associated with this compound and other GLP-1 receptor agonists is linked to its pharmacological effects. The primary mechanisms include:
-
Delayed Gastric Emptying: this compound slows the rate at which food leaves the stomach, which can lead to a feeling of fullness and nausea.[1]
-
Central Nervous System (CNS) Effects: GLP-1 receptors are present in areas of the brain that regulate appetite and vomiting reflexes, such as the nucleus tractus solitarius (NTS) in the brainstem.[8] Activation of these central receptors can directly induce the sensation of nausea.[8]
Q4: What is the recommended dose titration strategy to minimize nausea during experiments?
A4: A "go low and slow" dose-escalation strategy is the most effective method to mitigate nausea.[9] This involves starting subjects on a low initial dose and gradually increasing it over time, allowing the body to acclimate.[1][10] Nausea is most prevalent during the first few weeks of treatment and tends to decrease as the study progresses.[3] It is critical to avoid escalating the dose if a subject is persistently experiencing gastrointestinal adverse events.[11]
Experimental Protocols & Data Presentation
Detailed Dose-Escalation Protocol Example
This protocol is synthesized from methodologies reported in Phase I clinical trials designed to assess the safety and pharmacokinetics of this compound.[12]
Objective: To determine the safety and tolerability of ascending doses of this compound while minimizing the incidence and severity of adverse events, particularly nausea.
Methodology:
-
Screening Period: A 1-2 week screening period to determine subject eligibility based on inclusion/exclusion criteria.
-
Hospitalization & Diet: Subjects are hospitalized and placed on a standardized diet to control for nutritional variables.[12]
-
Dosing Schedule: this compound is administered via subcutaneous injection three times daily (TID), typically 5 minutes before each meal.[12]
-
Ascending Dose Regimen: A sequential, multiple ascending dose schedule is employed. An example regimen is as follows:
-
Days 1-3: 0.06 mg TID
-
Days 4-6: 0.10 mg TID
-
Days 7-11: 0.14 mg TID
-
Days 12-16: 0.20 mg TID[12]
-
-
Monitoring: Subjects are monitored continuously for adverse events (AEs). The frequency and severity of nausea are recorded using a standardized scale (e.g., a visual analog scale).
-
Dose Adjustment Criteria: If a subject experiences moderate to severe nausea, the dose escalation is paused. The subject may be maintained at the current dose until the nausea subsides or, in cases of severe intolerance, the dose may be temporarily reduced.[9][11]
Quantitative Data on Nausea Incidence
The following tables summarize the incidence of nausea and treatment discontinuation due to adverse events as reported in this compound clinical studies.
| Study Type / Comparison | This compound Group Nausea Incidence | Control Group Nausea Incidence | Key Finding | Citation |
| Phase 3 (Weight Management) | 49.3% | 7.1% (Placebo) | Nausea was the most common AE, described as transient and mild-to-moderate. | [6] |
| Meta-Analysis (6 RCTs) | - | - | Risk of nausea was 4.51 times higher in the this compound group vs. control. | [4][5] |
| Study Type | This compound Group Discontinuation Rate (due to AEs) | Control Group Discontinuation Rate (due to AEs) | Citation |
| Phase 3 (Weight Management) | 5.9% | 0.7% (Placebo) | [6] |
| Phase I (Dose-Escalation) | 12.5% (2 of 16 subjects) | N/A | Withdrawals occurred due to nausea/vomiting after dose adjustment to 0.2 mg. |
| Meta-Analysis (6 RCTs) | - | - | Risk of discontinuation due to AEs was 3.15 times higher than control. |
Visualizations
Signaling Pathways and Troubleshooting Workflows
Caption: Mechanism of this compound-induced nausea.
Caption: Workflow for dose escalation in a clinical trial.
Caption: Logical guide for managing subject-reported nausea.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Effect of this compound combined with metformin versus aspart 30 with metformin on metabolic profiles and antidrug antibodies in patients with type 2 diabetes: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Recommendations to Manage Gastrointestinal Adverse Events in Patients Treated with Glp-1 Receptor Agonists: A Multidisciplinary Expert Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound, a thrice-daily GLP-1 receptor agonist, on body weight and metabolic parameters: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for weight management in Chinese individuals with overweight or obesity: A phase 3 randomized controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetics and safety profiles of this compound injection, a recombinant human GLP-1, in adults with overweight/obesity: results from a phase I clinical trial [frontiersin.org]
- 8. The role of nausea in food intake and body weight suppression by peripheral GLP-1 receptor agonists, exendin-4 and liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diatribe.org [diatribe.org]
- 10. oshihealth.com [oshihealth.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and safety profiles of this compound injection, a recombinant human GLP-1, in adults with overweight/obesity: results from a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Beinaglutide and Liraglutide in Preclinical Models of Obesity: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of two glucagon-like peptide-1 receptor (GLP-1R) agonists, beinaglutide and liraglutide, in animal models of obesity. The information is compiled from individual studies to offer insights into their respective pharmacological effects. It is important to note that the presented data are not from direct head-to-head comparative studies and experimental conditions may vary between studies.
I. Overview and Mechanism of Action
This compound is a recombinant human GLP-1 (rhGLP-1) that shares almost 100% homology with the native human GLP-1 (7-36).[1] Liraglutide is another GLP-1R agonist, structurally it is 97% homologous to native GLP-1 and is chemically modified by the addition of a C16 fatty acid chain, which extends its half-life.[2] Both this compound and liraglutide exert their effects by activating GLP-1 receptors, which are widely expressed in tissues including the pancreas, brain, gastrointestinal tract, and adipose tissue.[2][3]
Activation of the GLP-1 receptor triggers a cascade of intracellular signaling events, primarily through the Gαs protein-coupled pathway, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[2][4] This in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[4] Downstream effects include enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and centrally-mediated appetite suppression, all of which contribute to weight loss and improved glycemic control.[2][3][5][6][7] Some studies also suggest the involvement of alternative pathways like the phosphatidylinositol 3-kinase (PI3K)/Akt and AMP-activated protein kinase (AMPK) pathways.[2][8]
Caption: GLP-1 Receptor Signaling Pathway.
II. This compound Efficacy in Animal Models
Studies in diet-induced obese (DIO) mice and genetically obese (ob/ob) mice have demonstrated the anti-obesity effects of this compound.
| Parameter | Animal Model | Treatment Details | Results | Reference |
| Body Weight | DIO C57BL/6J mice | 100 μg/kg/day for 6 weeks | Significant reduction vs. HFD control | [1] |
| Fat Mass | DIO C57BL/6J mice | 100 μg/kg/day for 6 weeks | Significant reduction vs. HFD control | [1] |
| Plasma Insulin | DIO C57BL/6J mice | 100 μg/kg/day for 6 weeks | Significantly decreased | [1] |
| Plasma Leptin | DIO C57BL/6J mice | 100 μg/kg/day for 6 weeks | Significantly decreased | [1] |
| Plasma Adiponectin | DIO C57BL/6J mice | 100 μg/kg/day for 6 weeks | Significantly increased | [1] |
| Food Intake | ob/ob mice | Single administration | Dose-dependent inhibition | [9] |
| Body Weight | ob/ob mice | High doses for 2 weeks | Resulted in weight loss | [9] |
| Liver Weight & Steatosis | NASH ob/ob mice | 4 weeks treatment | Reduced liver weight and hepatic steatosis | [9] |
Caption: this compound Experimental Workflow.
III. Liraglutide Efficacy in Animal Models
Liraglutide has been extensively studied in various animal models of obesity, consistently demonstrating its efficacy in reducing body weight and improving metabolic parameters.
| Parameter | Animal Model | Treatment Details | Results | Reference |
| Body Weight | DIO C57BL/6 mice | 2 weeks treatment | Significantly decreased vs. HFD control | [10][11] |
| Fat Pads Weight | DIO C57BL/6 mice | 2 weeks treatment | Significantly decreased vs. HFD control | [10][11] |
| Blood Glucose | DIO C57BL/6 mice | 2 weeks treatment | Significantly decreased | [10][11] |
| Triglycerides | DIO C57BL/6 mice | 2 weeks treatment | Significantly decreased | [10][11] |
| Body Weight Gain | HFD-fed obese mice | 200 μg/kg/d for 20 weeks | Significantly slowed weight gain | [12] |
| Fat Mass | HFD-fed obese mice | 200 μg/kg/d for 20 weeks | Significantly reduced | [12] |
| Serum Leptin | HFD-fed obese mice | 200 μg/kg/d for 20 weeks | Significantly decreased | [12] |
Caption: Liraglutide Experimental Workflow.
IV. Comparative Summary and Conclusion
Both this compound and liraglutide have demonstrated significant efficacy in reducing body weight, fat mass, and improving key metabolic markers in animal models of obesity. Their shared mechanism of action via the GLP-1 receptor underpins these therapeutic effects.
-
This compound , as a direct analogue of human GLP-1, has shown to effectively reduce body weight and fat mass, while also favorably modulating adipokines like leptin and adiponectin in obese mice.[1]
-
Liraglutide , a long-acting analogue, has a well-documented history of inducing weight loss, reducing fat accumulation, and improving glucose and lipid metabolism in various preclinical obesity models.[10][11][12]
References
- 1. Recombinant human GLP-1 this compound regulates lipid metabolism of adipose tissues in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Liraglutide? [synapse.patsnap.com]
- 3. Effects of this compound on visceral fat area and gut microbiota in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liraglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. The GLP-1 receptor agonists exenatide and liraglutide activate Glucose transport by an AMPK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound shows significantly beneficial effects in diabetes/obesity-induced nonalcoholic steatohepatitis in ob/ob mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of liraglutide in mice with diet-induced obesity studied by metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel anti-obesity mechanism for liraglutide by improving adipose tissue leptin resistance in high-fat diet-fed obese mice [jstage.jst.go.jp]
A Comparative Analysis of Beinaglutide and Semaglutide for Weight Management
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two GLP-1 Receptor Agonists in Obesity Treatment.
In the rapidly evolving landscape of anti-obesity therapeutics, Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a cornerstone of pharmacological intervention. This guide provides a detailed comparative analysis of two such agonists: Beinaglutide, a short-acting GLP-1 analogue, and Semaglutide, a long-acting GLP-1 analogue. This comparison is based on available clinical trial data, pharmacokinetic profiles, and mechanisms of action to inform research and development in the field of metabolic diseases.
At a Glance: Key Quantitative Data
The following tables summarize the key efficacy and pharmacokinetic parameters of this compound and Semaglutide based on data from respective clinical trials. It is important to note that these data are derived from separate clinical trials and not from a head-to-head comparison study.
| Efficacy Parameter | This compound (16 Weeks) | Semaglutide (68 Weeks) | Placebo (this compound Trial, 16 Weeks) | Placebo (Semaglutide Trial, 68 Weeks) |
| Mean Body Weight Change | -6.0%[1][2] | -14.9%[3][4] | -2.4%[1][2] | -2.4%[4] |
| Patients Achieving ≥5% Weight Loss | 58.2%[1][2] | 86.4% | 25.4%[1][2] | 31.5% |
| Patients Achieving ≥10% Weight Loss | 21.3%[1][2] | 69.1% | 5.1%[1][2] | 12.0%[4] |
| Change in Waist Circumference | -1.81 cm (difference from placebo)[1][2] | -15.3 kg (absolute change)[4] | Not directly reported | Not directly reported |
| Pharmacokinetic Parameter | This compound | Semaglutide |
| Half-life | Short-acting | Long-acting (allows for once-weekly dosing) |
| Dosing Frequency | Thrice daily, subcutaneous[1][2] | Once weekly, subcutaneous[3] |
| Receptor Binding Affinity (Kd) | Data not available in searched literature | 3.4 x 10-6 M[5][6][7][8] |
Mechanism of Action: The GLP-1 Receptor Signaling Pathway
Both this compound and Semaglutide are GLP-1 receptor agonists. They mimic the action of the endogenous incretin hormone GLP-1, which is released from the gut in response to food intake. Activation of the GLP-1 receptor in various tissues, including the pancreas, brain, and gastrointestinal tract, leads to a cascade of downstream effects that collectively contribute to weight loss.
The primary mechanism involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade has multifaceted effects:
-
In the Pancreas: It enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from α-cells, contributing to improved glycemic control.
-
In the Brain: GLP-1 receptor activation in the hypothalamus and other brain regions involved in appetite regulation leads to increased satiety and reduced hunger.
-
In the Stomach: It delays gastric emptying, which prolongs the feeling of fullness after meals and reduces overall calorie intake.
GLP-1 Receptor Signaling Pathway
Experimental Protocols: A Look at the Clinical Trials
The clinical efficacy data presented in this guide are derived from robust, randomized, controlled clinical trials. Below are the methodologies for the key trials of this compound and Semaglutide in individuals with overweight or obesity.
This compound: Phase 3 Randomized Controlled Trial
This multicenter, randomized, double-blind, placebo-controlled trial was conducted in China to evaluate the efficacy and safety of this compound for weight management.[1][2]
-
Participants: The study enrolled 427 non-diabetic Chinese adults with a body mass index (BMI) of ≥28 kg/m ² or a BMI of 24–27.9 kg/m ² with at least one weight-related complication.[1][2]
-
Intervention: Participants were randomized in a 2:1 ratio to receive either 0.2 mg of this compound or a placebo, administered subcutaneously three times a day for 16 weeks. Both groups also received lifestyle intervention counseling.[1][2]
-
Primary Endpoints: The co-primary endpoints were the percentage change in body weight from baseline and the proportion of participants achieving a weight reduction of 5% or more at week 16.[1][2]
-
Key Exclusion Criteria: The search results did not provide detailed exclusion criteria. However, a similar trial comparing this compound to Dulaglutide excluded patients with type 1 diabetes, those who had recently used other GLP-1 receptor agonists, and those with a history of pancreatitis.[9]
Semaglutide: The STEP 1 Trial
The Semaglutide Treatment Effect in People with Obesity (STEP) 1 trial was a large-scale, randomized, double-blind, placebo-controlled study to assess the efficacy and safety of Semaglutide for chronic weight management.[3][4]
-
Participants: The trial enrolled 1,961 adults without diabetes who had a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity.[3][4]
-
Intervention: Participants were randomized in a 2:1 ratio to receive a once-weekly subcutaneous injection of Semaglutide 2.4 mg or a placebo for 68 weeks. Both groups also received lifestyle intervention. The Semaglutide dose was escalated over the first 16 weeks to the target dose of 2.4 mg.[3]
-
Primary Endpoints: The co-primary endpoints were the percentage change in body weight from baseline and the proportion of participants achieving a weight reduction of at least 5% at week 68.[4]
-
Key Exclusion Criteria: Key exclusion criteria included a self-reported change in body weight of more than 5 kg within 90 days before screening, a history of chronic or acute pancreatitis, and treatment with any medication that could affect body weight in the 90 days before screening.
Clinical Trial Workflow Comparison
Concluding Remarks for the Research Professional
This comparative analysis of this compound and Semaglutide highlights two distinct approaches to GLP-1 receptor agonism for weight management. Semaglutide, with its long-acting profile and substantial weight loss efficacy demonstrated in the comprehensive STEP trial program, represents a significant advancement in the field. The convenience of its once-weekly dosing regimen is a notable advantage in a clinical setting.
For drug development professionals, the success of both a short-acting and a long-acting GLP-1R agonist underscores the robustness of this therapeutic target. Future research could focus on head-to-head comparative effectiveness studies to delineate the specific patient populations that may benefit most from each type of agent. Additionally, further elucidation of the pharmacodynamic profiles of newer GLP-1R agonists will be crucial in optimizing their therapeutic potential for obesity and related metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for weight management in Chinese individuals with overweight or obesity: A phase 3 randomized controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cci-cic.org [cci-cic.org]
- 5. preprints.org [preprints.org]
- 6. preprints.org [preprints.org]
- 7. preprints.org [preprints.org]
- 8. biorxiv.org [biorxiv.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Beinaglutide and Dulaglutide: An Indirect Clinical Trial Perspective
An important note for our readers: A direct head-to-head clinical trial comparing Beinaglutide and Dulaglutide in patients with type 2 diabetes and overweight or obesity has been registered (NCT05005741). However, the results of this study have not yet been published. The following comparison is therefore based on an indirect analysis of data from separate Phase 3 clinical trials of each drug. The patient populations and primary endpoints of these trials may differ, which should be taken into consideration when interpreting the data.
This guide provides a detailed comparison of this compound and Dulaglutide, two glucagon-like peptide-1 (GLP-1) receptor agonists, based on available Phase 3 clinical trial data. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of the current clinical evidence for both therapies.
Mechanism of Action: GLP-1 Receptor Agonism
This compound and Dulaglutide belong to the class of GLP-1 receptor agonists. They mimic the action of the endogenous incretin hormone GLP-1, which is released from the gut in response to food intake. By binding to and activating the GLP-1 receptor, these drugs exert their therapeutic effects through several mechanisms:
-
Glucose-dependent insulin secretion: They stimulate the pancreas to release insulin only when blood glucose levels are high, thereby reducing the risk of hypoglycemia.
-
Suppression of glucagon secretion: They inhibit the release of glucagon, a hormone that raises blood glucose levels.
-
Delayed gastric emptying: They slow down the rate at which food leaves the stomach, leading to a feeling of fullness and potentially reducing overall calorie intake.
-
Central effects on appetite: They act on the brain to reduce appetite and promote satiety.
The signaling pathway for GLP-1 receptor activation is illustrated below.
Clinical Efficacy and Safety: An Indirect Comparison
The following sections summarize the key findings from separate Phase 3 clinical trials for this compound and Dulaglutide.
This compound: Focus on Weight Management
A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound for weight management in non-diabetic Chinese individuals with overweight or obesity.[1][2][3]
Table 1: Key Efficacy and Safety Data for this compound in Overweight/Obesity
| Endpoint (at 16 weeks) | This compound (0.2 mg thrice daily) (n=282) | Placebo (n=138) |
| Efficacy | ||
| Mean Change in Body Weight | -6.0% | -2.4% |
| Patients with ≥5% Weight Loss | 58.2% | 25.4% |
| Patients with ≥10% Weight Loss | 21.3% | 5.1% |
| Change in Waist Circumference | Statistically significant reduction (difference of -1.81 cm vs placebo) | |
| Safety | ||
| Most Common Adverse Event | Nausea (49.3%) | Nausea (7.1%) |
| Discontinuation due to AEs | 5.9% | 0.7% |
Dulaglutide: The AWARD Program in Type 2 Diabetes
The AWARD (Assessment of Weekly AdministRation of LY2189265 in Diabetes) program was a series of Phase 3 clinical trials that evaluated the efficacy and safety of once-weekly Dulaglutide in patients with type 2 diabetes across various stages of the disease and in combination with different background therapies.[4][5][6]
Table 2: Selected Efficacy and Safety Data from the AWARD Program for Dulaglutide
| Trial | Comparator | Treatment Duration | Mean Change in HbA1c (Dulaglutide 1.5 mg) | Mean Change in Body Weight (Dulaglutide 1.5 mg) |
| AWARD-3 (Monotherapy) | Metformin | 26 weeks | -0.78% | -2.29 kg |
| AWARD-2 (Add-on to Metformin + Glimepiride) | Insulin Glargine | 52 weeks | -1.08% | -1.87 kg |
| AWARD-11 (Add-on to Metformin) | Dulaglutide 1.5 mg | 36 weeks | -1.9% (4.5 mg dose) | -4.7 kg (4.5 mg dose) |
Note: The AWARD program included multiple studies with different designs and comparators. The data presented here are from select trials to provide an overview of Dulaglutide's efficacy.
The most common adverse events associated with Dulaglutide in the AWARD program were gastrointestinal in nature, including nausea, diarrhea, and vomiting.[5][6]
Experimental Protocols: A Generalized Phase 3 Clinical Trial Design
The following diagram illustrates a typical workflow for a Phase 3 clinical trial of a new glucose-lowering drug for type 2 diabetes, based on the methodologies of the cited studies.
Key Methodological Considerations:
-
Patient Population: Inclusion and exclusion criteria are crucial in defining the study population. For instance, the this compound study focused on non-diabetic individuals with overweight or obesity, while the Dulaglutide AWARD program enrolled patients with type 2 diabetes.[2][5]
-
Intervention and Comparator: The choice of dose, frequency of administration, and the comparator (placebo or an active drug) are central to the trial's design. This compound was administered thrice daily and compared to a placebo, whereas Dulaglutide is a once-weekly injection and was compared to various active treatments like metformin and insulin glargine.[2][5]
-
Endpoints: Primary and secondary endpoints are predefined to measure the drug's efficacy and safety. Common efficacy endpoints in diabetes and obesity trials include changes in HbA1c and body weight. Safety endpoints include the incidence of adverse events.[2][5]
Summary and Future Directions
Based on the available data from separate Phase 3 clinical trials, both this compound and Dulaglutide have demonstrated efficacy in their respective studied indications. This compound has shown significant weight loss benefits in individuals with overweight or obesity. Dulaglutide has a well-established profile for improving glycemic control and promoting weight loss in patients with type 2 diabetes.
The primary limitation of this comparison is the lack of a direct head-to-head trial. The ongoing clinical trial directly comparing this compound and Dulaglutide is eagerly awaited by the scientific community, as its results will provide a more definitive understanding of the comparative efficacy and safety of these two GLP-1 receptor agonists. Researchers and clinicians will then be better positioned to make informed decisions about the optimal use of these therapies in the management of type 2 diabetes and obesity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for weight management in Chinese individuals with overweight or obesity: A phase 3 randomized controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Eli Lilly reports positive top-line results from Phase III trials of type 2 diabetes drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Efficacy and safety of dulaglutide in the treatment of type 2 diabetes: a comprehensive review of the dulaglutide clinical data focusing on the AWARD phase 3 clinical trial program - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Beinaglutide and Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of beinaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, and metformin, a biguanide, two key therapeutic agents in metabolic disease management. The following sections present a synthesis of clinical and preclinical experimental data, detailed experimental protocols, and visualizations of the primary signaling pathways to facilitate a comprehensive understanding of their respective mechanisms and performance.
Quantitative Data Summary
The following tables summarize the key efficacy parameters from a head-to-head clinical trial comparing this compound and metformin in overweight and obese non-diabetic patients, as well as a study comparing this compound in combination with metformin against aspart insulin with metformin in patients with type 2 diabetes.
Table 1: Efficacy of this compound vs. Metformin in Overweight/Obese Non-Diabetic Patients (12-Week Treatment) [1]
| Parameter | This compound Group | Metformin Group | p-value |
| Body Weight Loss (%) | 9.5 ± 0.8 | 5.1 ± 0.9 | <0.01 |
| Body Weight Loss (kg) | 9.1 ± 0.9 | 4.5 ± 0.8 | <0.01 |
| Patients with ≥5% Weight Loss | 90.6% | 46.9% | <0.01 |
| Patients with ≥10% Weight Loss | 40.6% | 12.5% | <0.05 |
| Change in BMI ( kg/m ²) | Greater decrease | Lesser decrease | <0.05 |
| Change in Waist Circumference | Greater decrease | Lesser decrease | <0.05 |
| Change in Body Fat Mass | Greater decrease | Lesser decrease | <0.05 |
| Change in Serum Insulin | Decreased | No significant change | <0.05 |
| Change in HOMA-IR | Ameliorated | No significant change | <0.05 |
Table 2: Glycemic Control in Type 2 Diabetes Patients: this compound + Metformin vs. Aspart 30 + Metformin (6-Month Treatment) [2]
| Parameter | This compound + Metformin Group | Aspart 30 + Metformin Group | p-value |
| Change in 2-h Postprandial Blood Glucose (2hBG) | Significant reduction | Less significant reduction | <0.01 |
| Low Blood Glucose Index (LBGI) | Significantly lower | Higher | 0.02 |
| Change in HbA1c from Baseline | Significant decrease | Significant decrease | 0.86 (between groups) |
| Change in Triglycerides (TG) | Significant reduction | No significant change | <0.01 |
| Change in Non-fasting TG | Significant reduction | No significant change | <0.01 |
| Change in Weight | Significant reduction | No significant change | - |
| Change in Waist Circumference (WC) | Significant reduction | No significant change | - |
| Change in Body Mass Index (BMI) | Significant reduction | No significant change | - |
| Change in HOMA-IR | Statistically higher decrease | Lesser decrease | - |
Experimental Protocols
Detailed methodologies for key in vivo experiments cited in the literature are provided below.
Clinical Trial: this compound vs. Metformin in Overweight/Obese Non-Diabetic Patients[1]
-
Study Design: A 12-week, randomized, open-label clinical trial.
-
Participants: Seventy-eight non-diabetic patients who were overweight or obese were randomly assigned to two groups.
-
Intervention:
-
This compound Group: Administered this compound.
-
Metformin Group: Administered metformin.
-
-
Primary Endpoints:
-
Change in body weight from baseline.
-
Proportion of patients achieving ≥5% and ≥10% weight loss from baseline.
-
-
Secondary Endpoints: Changes in body mass index (BMI), waist circumference, body fat mass, serum insulin levels, and insulin resistance (HOMA-IR).
-
Data Analysis: Statistical analysis was performed to compare the changes in primary and secondary endpoints between the two groups.
Preclinical Study: this compound in Diet-Induced Obese Mice[3][4]
-
Animal Model: Eight-week-old male C57BL/6 mice were fed a high-fat diet (HFD) for 16 or 32 weeks to induce obesity.
-
Intervention: Obese mice were treated with either recombinant human GLP-1 this compound (BN) or a vehicle control via subcutaneous injection for 6 weeks.
-
Key Assessments:
-
Food Intake and Body Weight: Monitored throughout the study.
-
Glucose Tolerance Test (GTT): To assess glucose clearance.
-
Insulin Tolerance Test (ITT): To evaluate insulin sensitivity.
-
Plasma Metabolites: Measurement of cholesterol, triglycerides, free fatty acids, HDL, and LDL.
-
Plasma Hormones: Measurement of insulin, leptin, and adiponectin.
-
Standard Protocol for Oral Glucose Tolerance Test (OGTT) in Mice[5][6][7][8]
-
Fasting: Mice are fasted for 6 hours (or overnight, typically 16-18 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (time 0).
-
Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered via oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration, commonly at 15, 30, 60, 90, and 120 minutes.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Standard Protocol for Insulin Tolerance Test (ITT) in Mice[9][10][11][12][13]
-
Fasting: Mice are typically fasted for 4-6 hours with free access to water.
-
Baseline Blood Glucose: A baseline blood glucose measurement is taken from the tail vein (time 0).
-
Insulin Administration: Human regular insulin (typically 0.75 U/kg body weight) is administered via intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after insulin injection, such as 15, 30, 45, and 60 minutes.
-
Data Analysis: The rate of glucose disappearance from the blood is calculated to determine insulin sensitivity.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by this compound and metformin.
Conclusion
The compiled data indicates that both this compound and metformin are effective in improving metabolic parameters. In a head-to-head comparison in a non-diabetic population, this compound demonstrated superior efficacy in promoting weight loss and improving insulin sensitivity[1]. In patients with type 2 diabetes, the combination of this compound with metformin showed significant improvements in postprandial glycemic control and lipid profiles, along with weight reduction, when compared to a regimen of aspart insulin and metformin[2].
The distinct mechanisms of action, with this compound acting as a GLP-1 receptor agonist to enhance insulin secretion and suppress glucagon, and metformin primarily reducing hepatic glucose production through AMPK activation, provide a basis for their individual and potential synergistic therapeutic applications. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers designing and interpreting in vivo studies of these important metabolic drugs.
References
- 1. Comparison of this compound Versus Metformin for Weight Loss in Overweight and Obese Non-diabetic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound combined with metformin versus aspart 30 with metformin on metabolic profiles and antidrug antibodies in patients with type 2 diabetes: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity: Beinaglutide and Native GLP-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Beinaglutide and native glucagon-like peptide-1 (GLP-1) with a focus on the cross-reactivity of antibodies. Understanding the potential for antibodies to recognize both the therapeutic agent and the endogenous hormone is critical for assessing immunogenicity, pharmacokinetics, and pharmacodynamics. This document summarizes the structural similarities, discusses the implications for antibody binding, and provides detailed experimental protocols for evaluating cross-reactivity.
Structural and Functional Equivalence
This compound is a recombinant human GLP-1 (rhGLP-1) that shares nearly 100% structural homology with the native human GLP-1 (7-36) peptide.[1][2] This high degree of similarity dictates that both molecules exert their physiological effects through the same mechanism of action: agonizing the GLP-1 receptor (GLP-1R).[3] This interaction initiates downstream signaling cascades, primarily through the Gαs/cAMP pathway, leading to enhanced glucose-dependent insulin secretion. Given this near-identical structure, a high degree of cross-reactivity is anticipated for antibodies developed against either molecule.
While direct comparative studies on antibody cross-reactivity are not extensively available in the public domain, the inherent structural identity strongly suggests that most antibodies targeting native GLP-1 will also recognize this compound, and vice-versa. A clinical study reported that in patients treated with this compound, one individual developed treatment-emergent anti-drug antibodies (ADAs).[1] However, the specific cross-reactivity of these ADAs with endogenous GLP-1 was not quantified. Generally, GLP-1 receptor agonists with higher homology to human GLP-1 are associated with a lower risk of immunogenicity.[4]
Quantitative Data on Antibody Interactions
While specific quantitative data directly comparing antibody binding to this compound versus native GLP-1 is limited in publicly available literature, data from studies on anti-GLP-1 antibodies provide a relevant baseline for expected binding kinetics.
Table 1: Representative Binding Kinetics of Anti-GLP-1 Antibodies to Native GLP-1 (7-36) via Surface Plasmon Resonance (SPR)
| Parameter | Reported Value Range | Temperature (°C) |
| Association Rate (ka) (M⁻¹s⁻¹) | 1.01 x 10³ to 4.54 x 10³ | 12 - 40 |
| Dissociation Rate (kd) (s⁻¹) | 3.56 x 10⁻⁵ to 1.56 x 10⁻³ | 12 - 40 |
| Affinity (KD) (nM) | 35.2 to 344 | 12 - 40 |
| Data derived from a study characterizing anti-GLP-1 antibodies for ELISA development and may not be representative of all anti-GLP-1 antibodies.[5] |
Experimental Protocols for Assessing Cross-Reactivity
To definitively quantify the cross-reactivity of antibodies between this compound and native GLP-1, standardized immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are recommended.
Competitive ELISA Protocol
This method assesses the ability of one antigen (e.g., this compound) to compete with a labeled version of the other antigen (native GLP-1) for binding to a specific antibody.
Materials:
-
96-well microplate
-
Capture antibody (specific for native GLP-1)
-
Biotinylated native GLP-1
-
This compound and native GLP-1 standards
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture anti-GLP-1 antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by incubating with assay buffer for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add a fixed concentration of biotinylated native GLP-1 to each well, along with serial dilutions of either unlabeled native GLP-1 (for the standard curve) or this compound (for cross-reactivity assessment). Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cross-reactivity using the concentrations of this compound and native GLP-1 that cause 50% inhibition of the maximal signal (IC50).
Surface Plasmon Resonance (SPR) Protocol
SPR allows for real-time, label-free analysis of binding kinetics, providing detailed information on association and dissociation rates.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Anti-GLP-1 antibody
-
This compound and native GLP-1 solutions in running buffer
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Immobilization: Covalently immobilize the anti-GLP-1 antibody onto the sensor chip surface using standard amine coupling chemistry.
-
Equilibration: Equilibrate the sensor surface with running buffer.
-
Association: Inject a series of concentrations of native GLP-1 over the sensor surface to measure the association phase.
-
Dissociation: Flow running buffer over the surface to measure the dissociation phase.
-
Regeneration: Regenerate the sensor surface using the regeneration solution to remove the bound analyte.
-
Repeat for this compound: Repeat steps 3-5 with the same concentration series of this compound.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both native GLP-1 and this compound. The similarity in KD values will indicate the degree of cross-reactivity.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental logic, the following diagrams are provided.
Conclusion
The near-identical primary structure of this compound and native GLP-1 strongly predicts a high degree of antibody cross-reactivity. For researchers and drug developers, this implies that assays developed for native GLP-1 are likely applicable to this compound. However, empirical validation using the detailed protocols provided in this guide is essential to quantify this cross-reactivity accurately. Such data is crucial for a comprehensive immunogenicity risk assessment and for the precise interpretation of pharmacokinetic and pharmacodynamic data in preclinical and clinical studies.
References
- 1. Effect of this compound combined with metformin versus aspart 30 with metformin on metabolic profiles and antidrug antibodies in patients with type 2 diabetes: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a thrice-daily GLP-1 receptor agonist, on body weight and metabolic parameters: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant human GLP-1 this compound regulates lipid metabolism of adipose tissues in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. A surface plasmon resonance assay for characterisation and epitope mapping of anti-GLP-1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Beinaglutide and Other GLP-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) profiles of Beinaglutide and other prominent Glucagon-Like Peptide-1 Receptor Agonists (GLP-1RAs), supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the distinct characteristics of these therapeutic agents.
Comparative Pharmacokinetic Data of GLP-1 Receptor Agonists
The following table summarizes the key pharmacokinetic parameters of this compound, Semaglutide, Liraglutide, Dulaglutide, and Exenatide. These parameters are crucial in determining the dosing frequency and overall clinical utility of each drug.
| Feature | This compound | Semaglutide (Subcutaneous) | Liraglutide | Dulaglutide | Exenatide (Immediate-Release) |
| Dosing Frequency | Thrice-daily | Once-weekly | Once-daily | Once-weekly | Twice-daily |
| Time to Maximum Concentration (Tmax) | ~15-19 minutes[1][2] | 1-3 days | ~12 hours[3] | 24-72 hours (median 48 hours)[4][5] | ~2 hours[6][7] |
| Elimination Half-life (t½) | ~11 minutes[1] | ~7 days (~168 hours)[8] | ~13 hours[3] | ~5 days (~120 hours)[4][9] | ~2.4 hours[10] |
| Metabolism | Presumed to be rapidly and completely metabolized[1] | Proteolytic cleavage of the peptide backbone and beta-oxidation of the fatty acid side chain[11] | Proteolysis | Degraded into component amino acids by general protein catabolism[4][12] | Primarily renal excretion and minimal metabolism[13] |
| Bioavailability | Not specified | 89%[8] | ~55%[3] | 47% (1.5 mg dose) - 65% (0.75 mg dose)[4][12] | Not specified |
| Clearance (CL) | Not specified | ~0.0348 L/h (in patients with Type 2 Diabetes)[11] | Not specified | ~0.107 L/h (1.5 mg dose) - 0.111 L/h (0.75 mg dose)[4] | ~9.1 L/h[7] |
| Volume of Distribution (Vd) | Not specified | ~7.7 L (total)[11] | Not specified | ~17.4 L - 19.2 L[4] | Not specified |
Experimental Protocols for Pharmacokinetic Analysis
The pharmacokinetic parameters presented in this guide are typically determined through a series of clinical pharmacology studies, including Phase I, II, and III clinical trials. The methodologies employed in these studies are outlined below.
Pharmacokinetic Sample Collection and Analysis
-
Study Design: Open-label, single-center, multiple ascending dose Phase I clinical trials are often conducted in healthy volunteers or specific patient populations (e.g., overweight/obese individuals, patients with Type 2 Diabetes).[1]
-
Dosing: Subjects receive single or multiple doses of the GLP-1RA via subcutaneous injection.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration to characterize the drug's concentration-time profile.
-
Bioanalytical Method: Plasma concentrations of the drug are determined using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).[14][15]
-
Pharmacokinetic Parameter Estimation: Non-compartmental analysis is used to estimate key PK parameters from the plasma concentration-time data.[14][15] Population pharmacokinetic (PK) modeling, often using nonlinear mixed-effects models, is also employed to analyze data from combined Phase II and III studies to understand the drug's absorption, distribution, and elimination characteristics and to evaluate the influence of various patient-specific factors (covariates).[9][16]
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor by agonists like this compound initiates a cascade of intracellular signaling events that are central to their therapeutic effects. The diagram below illustrates the key signaling pathways involved.
GLP-1 Receptor Signaling Pathway
Diagram Caption: Activation of the GLP-1 receptor by an agonist leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and Epac2. This cascade promotes insulin secretion, enhances insulin gene transcription, and supports pancreatic β-cell health.[17][18][19][20]
Discussion
The pharmacokinetic profiles of GLP-1RAs are diverse, largely due to structural modifications designed to protect against degradation by dipeptidyl peptidase-4 (DPP-4) and to delay absorption and clearance.[21][22]
This compound , being a recombinant human GLP-1, has a pharmacokinetic profile that closely mimics endogenous GLP-1, with a very short half-life of approximately 11 minutes.[1] This necessitates a thrice-daily dosing regimen.[1] Its rapid peak concentration suggests a quick onset of action, which may be beneficial for postprandial glucose control.[23]
In contrast, long-acting GLP-1RAs such as Semaglutide and Dulaglutide have undergone significant molecular engineering to achieve extended half-lives, allowing for once-weekly administration.[4][24] These modifications, which include acylation with a fatty acid chain (Liraglutide and Semaglutide) or fusion to an immunoglobulin fragment (Dulaglutide), promote binding to albumin, thereby reducing renal clearance and protecting against enzymatic degradation.[25]
Liraglutide represents an intermediate-acting agent with a half-life of about 13 hours, suitable for once-daily dosing.[3] Exenatide , in its immediate-release formulation, has a shorter half-life of approximately 2.4 hours, requiring twice-daily injections.[10]
The choice of a GLP-1RA in a research or clinical setting will depend on the desired therapeutic effect, dosing convenience, and patient-specific factors. The distinct pharmacokinetic profiles of these agents offer a range of options to tailor treatment to individual needs. Further head-to-head comparative studies, particularly involving this compound against the longer-acting agents in diverse populations, are warranted to fully elucidate their relative pharmacokinetic and pharmacodynamic properties.
References
- 1. Pharmacokinetics and safety profiles of this compound injection, a recombinant human GLP-1, in adults with overweight/obesity: results from a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetics and safety profiles of this compound injection, a recombinant human GLP-1, in adults with overweight/obesity: results from a phase I clinical trial [frontiersin.org]
- 3. Liraglutide in Type 2 Diabetes Mellitus: Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dulaglutide (Trulicity): The Third Once-Weekly GLP-1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Population pharmacokinetics of exenatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Semaglutide - Wikipedia [en.wikipedia.org]
- 9. highfieldbio.com [highfieldbio.com]
- 10. youtube.com [youtube.com]
- 11. d-nb.info [d-nb.info]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and safety profiles of this compound injection, a recombinant human GLP-1, in adults with overweight/obesity: results from a phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clinical Pharmacokinetics of Dulaglutide in Patients with Type 2 Diabetes: Analyses of Data from Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 19. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. A Comprehensive Review on the Pharmacokinetics and Drug−Drug Interactions of Approved GLP-1 Receptor Agonists and a Dual GLP-1/GIP Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Effect of this compound combined with metformin versus aspart 30 with metformin on metabolic profiles and antidrug antibodies in patients with type 2 diabetes: a randomized clinical trial [frontiersin.org]
- 24. Clinical Pharmacokinetics of Semaglutide: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. How glucagon-like peptide 1 receptor agonists work - PMC [pmc.ncbi.nlm.nih.gov]
assessing the long-term safety of Beinaglutide in preclinical studies
This guide provides a comparative assessment of the long-term preclinical safety profile of beinaglutide, a glucagon-like peptide-1 receptor agonist (GLP-1 RA), in relation to other established alternatives such as liraglutide and semaglutide. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation based on available experimental data.
Executive Summary
This compound, a recombinant human GLP-1 with 100% homology to the native hormone, has been approved in China for the treatment of type 2 diabetes and obesity.[1][2] While comprehensive long-term preclinical safety data for this compound is not as extensively published as for other GLP-1 RAs, available clinical and real-world evidence suggests a safety profile consistent with the drug class.[3] The most common adverse events reported are mild-to-moderate gastrointestinal effects.[3] In contrast, extensive preclinical safety studies for liraglutide and semaglutide have identified potential risks, most notably thyroid C-cell tumors in rodents, which have led to boxed warnings on their labels.[4][5] However, the human relevance of these findings remains a subject of ongoing discussion.[5] This guide synthesizes the available data to offer a comparative overview.
Comparative Safety Data
The following tables summarize key preclinical and clinical safety findings for this compound and its comparators.
Table 1: General Preclinical and Clinical Safety Profile
| Feature | This compound | Liraglutide | Semaglutide |
| Primary Safety Concerns | Gastrointestinal events (nausea, dizziness, appetite loss)[3] | Thyroid C-cell tumors (rodents), pancreatitis, gallbladder disease[6][7] | Thyroid C-cell tumors (rodents), pancreatitis, gallbladder disease, diabetic retinopathy complications[4][5] |
| Genotoxicity | No data available | Not genotoxic | No evidence of genotoxic potential[5] |
| Carcinogenicity | No publicly available long-term carcinogenicity studies | Dose-dependent and treatment-duration-dependent increase in thyroid C-cell tumors in rats and mice | Thyroid C-cell tumors (adenomas and carcinomas) in mice and rats at clinically relevant exposures[5] |
| Reproductive Toxicity | No publicly available preclinical data | Embryofetal mortality, structural abnormalities, and effects on growth in animal studies | Early pregnancy losses and fetal abnormalities in rats, rabbits, and monkeys at clinically relevant exposures[5] |
Table 2: Quantitative Toxicology Data (Rodent Carcinogenicity Studies)
| Parameter | Liraglutide | Semaglutide |
| Species | Rats and Mice | Rats and Mice |
| Tumor Type | Thyroid C-cell adenomas and carcinomas | Thyroid C-cell adenomas and carcinomas[5] |
| Exposure Multiple (vs. Human Clinical AUC) | Data not specified in available results | ≥ 0.4-fold (rats) and 2-fold (mice) the anticipated clinical AUC[5] |
Experimental Protocols
Detailed experimental protocols for the preclinical safety studies of this compound are not publicly available. However, standard methodologies for key long-term safety assessments for the GLP-1 RA class are described below.
Carcinogenicity Studies
-
Objective: To assess the tumorigenic potential of the drug after long-term administration.
-
Methodology: These studies are typically conducted in two rodent species (e.g., rats and mice) over the majority of their lifespan (e.g., 2 years). The test substance is administered daily, often via subcutaneous injection, at multiple dose levels. The doses are selected to provide a range of systemic exposures, including a high dose that approaches the maximum tolerated dose. The study includes a concurrent control group receiving a vehicle. Comprehensive histopathological examinations of all organs are performed at the end of the study to identify any neoplastic or non-neoplastic lesions.
Reproductive and Developmental Toxicity Studies
-
Objective: To evaluate the potential adverse effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.
-
Methodology: These studies are conducted in animal models, typically rats and rabbits.
-
Fertility and Early Embryonic Development: Male and female animals are dosed before and during mating and for females, through implantation. Endpoints include effects on mating performance, fertility, and early embryonic development.
-
Embryo-Fetal Development: Pregnant animals are dosed during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.[5]
-
Pre- and Postnatal Development: Pregnant and lactating females are dosed from implantation through weaning. The development, growth, and reproductive performance of the offspring are evaluated.
-
Signaling Pathway and Experimental Workflow
The therapeutic and some of the off-target effects of GLP-1 receptor agonists are mediated through the activation of the GLP-1 receptor, a G-protein coupled receptor.
Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.
Conclusion
The long-term preclinical safety assessment of this compound is not as extensively documented in publicly accessible literature as that of liraglutide and semaglutide. Clinical data for this compound indicate a safety profile consistent with the GLP-1 RA class, with gastrointestinal disturbances being the most frequently reported adverse events.[3] For comparator drugs like liraglutide and semaglutide, preclinical studies have raised concerns about thyroid C-cell tumorigenesis in rodents, a finding whose clinical relevance to humans is still debated.[5][6] Reproductive toxicity has also been observed for these compounds in animal models.[5] Researchers and drug development professionals should consider the totality of the evidence, including the structural differences and pharmacokinetic profiles of these agents, when evaluating their long-term safety. Further publication of comprehensive preclinical toxicology data for this compound would be beneficial for a more direct comparison.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Frontiers | Effect of this compound combined with metformin versus aspart 30 with metformin on metabolic profiles and antidrug antibodies in patients with type 2 diabetes: a randomized clinical trial [frontiersin.org]
- 3. Pharmacokinetics and safety profiles of this compound injection, a recombinant human GLP-1, in adults with overweight/obesity: results from a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. JCI - GLP-1 receptor agonists and cancer: current clinical evidence and translational opportunities for preclinical research [jci.org]
- 7. The efficacy and safety of liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Beinaglutide in Combination Antidiabetic Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Beinaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, has emerged as a significant therapeutic agent in the management of type 2 diabetes (T2D) and obesity.[1][2] Its mechanism of action, which includes stimulating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting weight loss, makes it a prime candidate for combination therapies.[1][3] This guide provides a comprehensive comparison of the synergistic effects of this compound when combined with other antidiabetic drugs, supported by experimental data and detailed methodologies.
This compound and Metformin: A Synergistic Alliance
The combination of this compound with metformin, a cornerstone of T2D therapy, has demonstrated superior efficacy in improving glycemic control and metabolic parameters compared to metformin monotherapy.
Quantitative Data Summary
| Outcome Measure | This compound + Metformin (COMB) | Metformin Alone (MET) | Key Findings | Reference |
| Weight Loss (kg) | 4.54 ± 3.16 | 2.47 ± 3.59 | COMB treatment resulted in significantly greater weight loss. | [4] |
| BMI Reduction ( kg/m ²) | Significant reduction in COMB group | Less significant reduction | COMB therapy showed superior BMI reduction. | [4] |
| Waist Circumference (cm) | Significant reduction in COMB group | Less significant reduction | COMB therapy led to a greater decrease in waist circumference. | [4][5] |
| HOMA-IR | Significant reduction in COMB group | Less significant reduction | Insulin sensitivity was more favorably improved with COMB therapy. | [4][6][7] |
| Total Testosterone (in PCOS) | Significant reduction in COMB group | Less significant reduction | COMB therapy was more effective in improving hyperandrogenism. | [4] |
| 2-h Postprandial Glucose | Significant reduction | Less significant reduction | This compound with metformin showed better control of post-meal glucose spikes. | [6][7] |
Experimental Protocol: this compound and Metformin Combination Study
A randomized clinical trial was conducted to evaluate the efficacy of this compound combined with metformin.
-
Participants: Overweight/obese women with Polycystic Ovary Syndrome (PCOS) were randomly assigned to two groups.[4]
-
Intervention:
-
Duration: The treatment period was 12 weeks.[4]
-
Primary Endpoints: Changes in anthropometric measurements of obesity (weight, BMI, waist circumference).[4]
-
Secondary Endpoints: Changes in glucose and lipid metabolism, gonadal profiles, and insulin resistance (HOMA-IR).[4]
Visualizing the Synergistic Pathway
The synergistic effects of this compound and metformin can be attributed to their complementary mechanisms of action.
Caption: Workflow of a randomized trial comparing this compound + Metformin with Metformin alone.
This compound and Insulin: Enhancing Glycemic Control
Combining this compound with basal insulin, such as insulin glargine, offers a strategy to improve glycemic control, particularly in patients inadequately controlled on oral antidiabetic drugs.
Quantitative Data Summary
| Outcome Measure | This compound + Insulin Glargine | This compound Alone | Key Findings | Reference |
| Glycemic Target Achievement (HbA1c <7%) | 40.68% of patients at 16 weeks | 25.42% of patients at 8 weeks | The combination therapy increased the proportion of patients reaching their glycemic target. | [8] |
| Fasting Plasma Glucose | Further attenuation | Reduction | The combination therapy led to a greater reduction in fasting plasma glucose. | [8] |
| Body Weight | - | Significant reduction | This compound alone led to a significant reduction in body weight. | [8] |
| Systolic Blood Pressure | - | Significant reduction | This compound alone was associated with a reduction in systolic blood pressure. | [8] |
| Lipid Profile | - | Improved (Increased HDL, Decreased LDL) | This compound monotherapy showed improvements in lipid parameters. | [8] |
Experimental Protocol: this compound and Insulin Glargine Combination Study
A multicenter, open-label, randomized trial was conducted to compare the efficacy and safety of this compound alone or in combination with insulin glargine.
-
Participants: Chinese patients with T2D inadequately controlled with oral antidiabetic drugs.[8]
-
Intervention:
-
Participants were randomly assigned to receive either this compound or insulin glargine for 8 weeks.
-
Following this, the two drugs were used in combination for an additional 8 weeks.[8]
-
-
Primary Outcomes:
-
The proportion of individuals achieving their glycemic target.
-
Changes in glucose variability as measured by a continuous glucose monitoring system.[8]
-
Visualizing the Complementary Actions
This compound and basal insulin have distinct yet complementary roles in glucose regulation.
Caption: Mechanism of action of this compound as a GLP-1 receptor agonist.
This compound and SGLT2 Inhibitors: A Promising, Yet Unexplored, Combination
While no direct clinical trials have specifically investigated the combination of this compound with Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, the distinct and complementary mechanisms of action of these two drug classes suggest a high potential for synergistic effects.
Theoretical Synergies and Class Effects
GLP-1 receptor agonists, like this compound, and SGLT2 inhibitors offer a dual approach to managing T2D by targeting different pathophysiological pathways.[1][6]
-
Glycemic Control: The combination is expected to have additive effects on lowering HbA1c levels.[3][6]
-
Weight Management: Both drug classes promote weight loss, and their combined use may lead to greater reductions in body weight.[6][7]
-
Blood Pressure: Additive effects on lowering systolic blood pressure have been observed with the combination of other GLP-1 RAs and SGLT2 inhibitors.[6]
-
Cardiorenal Benefits: Both classes have demonstrated cardiovascular and renal protective effects, and their combination could potentially offer enhanced benefits.[6][8]
Proposed Experimental Protocol for Synergy Assessment
A future randomized, controlled trial to assess the synergy between this compound and an SGLT2 inhibitor could be designed as follows:
-
Design: A three-arm, parallel-group study.
-
Arms:
-
This compound + Placebo
-
SGLT2 inhibitor + Placebo
-
This compound + SGLT2 inhibitor
-
-
Primary Endpoint: Change in HbA1c from baseline.
-
Secondary Endpoints: Changes in body weight, blood pressure, lipid profiles, and markers of renal function.
Visualizing the Potential Combined Signaling
The interaction between GLP-1 receptor agonism and SGLT2 inhibition can be conceptualized as a multi-pronged attack on hyperglycemia and its complications.
Caption: Complementary mechanisms of this compound and SGLT2 inhibitors leading to synergistic outcomes.
Conclusion
The available evidence strongly supports the synergistic effects of this compound when used in combination with other antidiabetic drugs, particularly metformin and insulin. These combinations lead to superior glycemic control, weight management, and improvements in other metabolic parameters. While clinical data for the combination of this compound and SGLT2 inhibitors is currently lacking, the well-established complementary mechanisms of these drug classes present a compelling rationale for future investigation into this promising therapeutic strategy. Further long-term studies are warranted to fully elucidate the cardiovascular and renal benefits of these combination therapies.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. jwatch.org [jwatch.org]
- 3. Combination Treatment of SGLT2 Inhibitors and GLP-1 Receptor Agonists: Symbiotic Effects on Metabolism and Cardiorenal Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jwatch.org [jwatch.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Combination Treatment of SGLT2 Inhibitors and GLP-1 Receptor Agonists: Symbiotic Effects on Metabolism and Cardiorenal Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Efficacy and Safety of the Combination Therapy With GLP-1 Receptor Agonists and SGLT-2 Inhibitors in Type 2 Diabetes Mellitus: A Systematic Review and Meta-analysis [frontiersin.org]
- 8. Combination therapy with GLP-1 receptor agonist and SGLT2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Purity of Synthesized Beinaglutide Against a Reference Standard
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the purity of synthesized Beinaglutide. By comparing it against a certified reference standard, this document outlines the necessary experimental protocols, data presentation, and visualization tools to ensure the quality and consistency of the synthesized peptide.
This compound, a recombinant human glucagon-like peptide-1 (GLP-1) analogue, is utilized in the treatment of diabetes.[][2] Its chemical formula is C149H225N39O46 with a molecular weight of 3298.61 g/mol .[] The amino acid sequence of this compound is HAEGTFTSDVSSYLEGQAAKEFIAWLVKGR.[] Accurate assessment of its purity is critical to guarantee its safety and efficacy.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of peptide-based drugs like this compound, allowing for the separation and quantification of the main peptide from any impurities.[3][4][5]
Objective: To determine the purity of a synthesized batch of this compound by comparing its chromatogram to that of a certified reference standard.
Materials:
-
Synthesized this compound sample
-
This compound reference standard (USP or equivalent)
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve both the synthesized this compound and the reference standard in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the solutions through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 95 5 30 65 35 35 10 90 40 10 90 45 95 5 | 50 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms for both the synthesized sample and the reference standard.
-
Calculate the purity of the synthesized this compound by expressing the area of the main peak as a percentage of the total area of all peaks.
-
Compare the retention time and impurity profile of the synthesized sample to the reference standard.
-
Experimental Workflow
Data Presentation: Comparative Purity Analysis
The following table summarizes hypothetical quantitative data from the HPLC analysis, comparing the synthesized this compound to the reference standard.
| Parameter | Reference Standard | Synthesized this compound | Acceptance Criteria |
| Retention Time (min) | 25.2 | 25.1 | ± 0.2 min of Reference |
| Purity (%) | 99.8 | 99.5 | ≥ 99.0% |
| Total Impurities (%) | 0.2 | 0.5 | ≤ 1.0% |
| Largest Single Impurity (%) | 0.08 | 0.15 | ≤ 0.2% |
This compound (GLP-1) Signaling Pathway
This compound exerts its therapeutic effects by activating the GLP-1 receptor, a G-protein coupled receptor. This activation initiates a cascade of intracellular events crucial for glucose homeostasis.
By adhering to the detailed protocols and utilizing the comparative data and pathway visualizations provided, researchers can confidently assess the purity of their synthesized this compound, ensuring it meets the high standards required for further development and application.
References
A Head-to-Head Comparison of Beinaglutide and Exenatide: Binding Kinetics at the GLP-1 Receptor
For researchers, scientists, and drug development professionals, a detailed understanding of the binding kinetics of glucagon-like peptide-1 receptor (GLP-1R) agonists is crucial for optimizing therapeutic strategies for type 2 diabetes and obesity. This guide provides a comprehensive comparison of the binding kinetics of two such agonists, Beinaglutide and Exenatide, to the GLP-1R, supported by experimental data and detailed protocols.
This compound, a recombinant human GLP-1, shares 100% homology with the native human GLP-1(7-36) peptide.[1] In contrast, Exenatide is a synthetic version of exendin-4, a peptide originally isolated from the saliva of the Gila monster, and shares approximately 53% amino acid identity with human GLP-1.[2] Both molecules are potent agonists of the GLP-1R, a Class B G protein-coupled receptor, that upon activation, triggers a cascade of downstream signaling events crucial for glucose homeostasis.
Comparative Analysis of GLP-1R Binding Kinetics
The interaction of a ligand with its receptor is characterized by its binding affinity (Kd), association rate (kon), and dissociation rate (koff). While direct comparative kinetic studies for this compound are limited, its identical amino acid sequence to human GLP-1 allows for the use of data from human GLP-1 studies as a surrogate.
Published data on the binding affinities of human GLP-1 and Exenatide to the human GLP-1R present some variability, likely due to different experimental conditions and methodologies. One study performing competition radioligand binding experiments reported that human GLP-1 and Exenatide bind to the human GLP-1R with similar affinity, with IC50 values of 1.18 nM and 1.3 nM, respectively.[3][4] However, another study utilizing a different experimental setup reported a significantly higher affinity for Exenatide, with a dissociation constant (Kd) of 6 nM, compared to a Kd of over 500 nM for GLP-1.[5] A third study reported Ki values of 439 ± 144 nM for GLP-1 (7-36) and 3.9 ± 0.9 nM for Exenatide, again suggesting a higher affinity for Exenatide.[5]
| Parameter | This compound (human GLP-1) | Exenatide | Reference |
| Binding Affinity (IC50) | 1.18 nM | 1.3 nM | [3][4] |
| Binding Affinity (IC50) | 12 nM | - | |
| Binding Affinity (Kd) | >500 nM | 6 nM | [5] |
| Binding Affinity (Ki) | 439 ± 144 nM | 3.9 ± 0.9 nM | [5] |
Experimental Protocols
To provide a clear understanding of how these binding kinetics are determined, below are detailed methodologies for key experiments.
Radioligand Binding Assay for Determining Binding Affinity (IC50/Kd)
This protocol is a standard method used to determine the binding affinity of a ligand to its receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound, Exenatide) by measuring its ability to compete with a radiolabeled ligand for binding to the GLP-1R. The IC50 can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the compound.
Materials:
-
HEK293 cells stably expressing the human GLP-1R.
-
Radioligand: [125I]-Exendin(9-39).
-
Unlabeled competitor ligands: this compound, Exenatide, and a known high-affinity ligand for determining non-specific binding.
-
Binding Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold PBS.
-
Scintillation fluid.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Cell Membrane Preparation: Culture HEK293-hGLP-1R cells to confluence, harvest, and homogenize in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically below its Kd), and varying concentrations of the unlabeled competitor ligand. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[3]
GLP-1R Downstream Signaling Pathways
Activation of the GLP-1R by agonists like this compound and Exenatide initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gs alpha subunit of the heterotrimeric G protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
PKA and Epac, in turn, phosphorylate various downstream targets, leading to the potentiation of glucose-stimulated insulin secretion, a key therapeutic effect of GLP-1R agonists.
Another important signaling pathway activated by GLP-1R is the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). GLP-1R activation can lead to the phosphorylation and activation of ERK, which is involved in cell proliferation and survival.
cAMP Accumulation Assay
Objective: To measure the ability of GLP-1R agonists to stimulate the production of intracellular cAMP.
Materials:
-
HEK293 cells stably expressing the human GLP-1R.
-
GLP-1R agonists: this compound, Exenatide.
-
Assay Buffer: HBSS with 25 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., HTRF or ELISA-based).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed HEK293-hGLP-1R cells in a 96-well plate and culture overnight.
-
Agonist Stimulation: Prepare serial dilutions of the agonists in the assay buffer. Add the diluted agonists to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
ERK Phosphorylation Assay
Objective: To measure the ability of GLP-1R agonists to induce the phosphorylation of ERK.
Materials:
-
HEK293 cells stably expressing the human GLP-1R.
-
GLP-1R agonists: this compound, Exenatide.
-
Cell lysis buffer.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Western blot equipment and reagents.
Procedure:
-
Cell Treatment: Seed cells and grow to confluence. Treat the cells with different concentrations of the agonists for various time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with the anti-phospho-ERK1/2 antibody, followed by the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescence substrate.
-
Normalization: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-ERK to total-ERK.
Conclusion
References
- 1. Exenatide and liraglutide: different approaches to develop GLP-1 receptor agonists (incretin mimetics)--preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glucagon.com [glucagon.com]
- 3. The major determinant of exendin-4/glucagon-like peptide 1 differential affinity at the rat glucagon-like peptide 1 receptor N-terminal domain is a hydrogen bond from SER-32 of exendin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Beinaglutide
For researchers, scientists, and drug development professionals, the integrity of the work extends beyond the lab bench to include the safe and compliant disposal of all chemical substances. Beinaglutide, a peptide-based therapeutic, requires meticulous handling from initial experiment to final disposal to ensure personnel safety and environmental protection. Adherence to established protocols is not only a best practice but also a regulatory mandate.
The disposal of pharmaceutical waste, including peptide drugs like this compound, is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] It is the responsibility of the waste generator—the laboratory or institution—to correctly classify and manage the waste from its point of generation to its ultimate disposal.[4]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe handling and disposal of this compound waste in a laboratory setting.
Step 1: Waste Characterization and Personal Protective Equipment (PPE)
-
Consult the Safety Data Sheet (SDS): Before handling, review the SDS for this compound or a similar GLP-1 agonist like liraglutide or semaglutide.[4][5][6] The SDS provides critical information on hazards, handling, and disposal. For instance, the SDS for semaglutide specifies that the material and its container must be disposed of as hazardous waste.
-
Wear Appropriate PPE: Based on the SDS, appropriate PPE must be worn. This typically includes safety glasses, chemical-resistant gloves (standard BS EN 374:2003 or equivalent), and a lab coat.[6] All handling of the pure substance or concentrated solutions should occur in a well-ventilated area or a chemical fume hood.[6]
Step 2: Segregation of Waste Streams
Proper segregation is critical to ensure compliant disposal. Do not mix this compound waste with general trash, biohazardous waste, or other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Under no circumstances should pharmaceutical waste be disposed of down the drain.[7]
-
Unused or Expired this compound: Pure this compound (powder) or its solutions should be collected in a dedicated, properly sealed, and labeled hazardous waste container.
-
Contaminated Materials: Items such as gloves, pipette tips, and empty vials that are contaminated with this compound should be collected in a separate, clearly labeled container for hazardous waste.
-
Sharps: All needles and syringes used for administering this compound must be immediately placed in an FDA-approved, puncture-resistant sharps container.[8][9] Do not throw loose needles or pens in the trash.[10]
Step 3: Containerization and Labeling
-
Primary Containers: Use containers that are compatible with the chemical waste. They must be sealable and leak-proof.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound waste"), and any other identifiers required by federal or local regulations.[7]
Step 4: Storage and Disposal
-
Accumulation: Store sealed and labeled waste containers in a designated, secure satellite accumulation area within the laboratory, following all institutional and regulatory guidelines.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][11] The primary disposal method for this type of waste is typically incineration at a permitted facility.[2][3][7]
This compound Waste Stream Management
The following table summarizes the different types of waste generated during research with this compound and the correct disposal stream for each.
| Waste Type | Description | Disposal Container & Procedure |
| Unused/Expired Product | Pure this compound powder, stock solutions, or expired formulations. | Collect in a sealed, leak-proof container. Label as "Hazardous Waste: this compound". Arrange for pickup by a licensed waste disposal company.[6][11] |
| Contaminated Labware | Non-sharp items like vials, pipette tips, tubes, and gloves contaminated with this compound. | Place in a designated, lined container. Label as "Hazardous Waste: this compound Contaminated Debris". Dispose of via a licensed waste contractor. |
| Sharps | Needles, syringes, and other sharp instruments used with this compound. | Immediately place in an FDA-approved, puncture-resistant sharps container.[9] Do not overfill. Seal and dispose of according to institutional and local guidelines, often via a medical waste disposal service.[10] |
| Empty Packaging | Outer boxes and uncontaminated packaging inserts. | After removing all personal or proprietary information, these can typically be recycled or disposed of as general waste, provided they are not contaminated. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a research environment.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. novonordiskmedical.com [novonordiskmedical.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. sandiegocounty.gov [sandiegocounty.gov]
- 8. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. Safe Disposal of Needles, Vials, & More | NovoCare® [novocare.com]
- 11. polypeptide.com [polypeptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
